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  • Product: N-Phenylthiophene-2-sulfonamide
  • CAS: 39810-46-3

Core Science & Biosynthesis

Foundational

N-Phenylthiophene-2-sulfonamide: Structural Dynamics, Catalytic Synthesis, and Pharmacological Applications

Executive Summary As drug development pivots toward highly functionalized, metabolically stable pharmacophores, the strategic replacement of standard benzenoid rings with heteroaromatic bioisosteres has become a cornerst...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development pivots toward highly functionalized, metabolically stable pharmacophores, the strategic replacement of standard benzenoid rings with heteroaromatic bioisosteres has become a cornerstone of medicinal chemistry. N-Phenylthiophene-2-sulfonamide (CAS: 39810-46-3) represents a critical structural scaffold where the electron-rich thiophene heterocycle is coupled to an aniline derivative via a sulfonamide linkage. This unique push-pull electronic environment not only enhances lipophilicity and alters metabolic clearance rates but also serves as a highly versatile intermediate for synthesizing advanced therapeutics, including Clathrin-mediated endocytosis (CME) inhibitors and integrin agonists.

This whitepaper provides an authoritative, in-depth technical guide on the physicochemical profiling, green catalytic synthesis, and pharmacological utility of N-phenylthiophene-2-sulfonamide, designed for researchers and application scientists requiring robust, self-validating experimental workflows.

Physicochemical Profiling & Structural Dynamics

The molecular architecture of N-phenylthiophene-2-sulfonamide is defined by the sulfonamide group ( −SO2​NH− ) acting as an electronic bridge. The strong electron-withdrawing nature of the sulfonyl moiety pulls electron density from the thiophene ring, rendering the N-H proton relatively acidic. This acidity is a critical parameter for its ability to form hydrogen bonds within target protein active sites.

Quantitative Physicochemical Data

The following parameters summarize the core physical and chemical properties of the compound, providing a baseline for analytical validation 1.

PropertyValue
IUPAC Name N-phenylthiophene-2-sulfonamide
CAS Number 39810-46-3
Molecular Formula C10​H9​NO2​S2​
Molecular Weight 239.31 g/mol
Exact Mass 239.0075 Da
Melting Point 86 – 87 °C
SMILES O=S(=O)(Nc1ccccc1)c2cccs2

Synthetic Methodologies & Mechanistic Workflows

Historically, sulfonamides were synthesized via the direct reaction of sulfonyl chlorides with amines in pyridine. However, this classical approach is severely limited by the genotoxicity of intermediates, low flash points, and significant organotoxicity 2. To circumvent these issues, modern synthetic workflows utilize transition-metal catalysis under green conditions.

Protocol: Copper-Catalyzed C-N Radical Coupling

This protocol details the synthesis of N-phenylthiophene-2-sulfonamide from stable, commercially available sodium sulfinates. The methodology is designed as a self-validating system : the precise control of radical generation ensures that off-target oxidation is minimized, directly correlating the yield to the efficacy of the protonation step.

Step 1: Substrate Activation (Protonation)

  • Action: Dissolve 1.0 mmol of aniline and 1.2 mmol of sodium thiophene-2-sulfinate in 5 mL of a green solvent (e.g., isopropyl acetate) supplemented with 2.0 equivalents of acetic acid.

  • Causality: Acetic acid is strictly required to protonate the aniline, forming an anilinium cation. This suppresses the nucleophilicity of the amine lone pair, preventing premature, off-target N-oxidation and directing the molecule exclusively toward the radical coupling pathway 2.

Step 2: Radical Generation (Oxidation)

  • Action: Introduce 2.0 equivalents of sodium persulfate ( Na2​S2​O8​ ) to the reaction vessel and heat to 80 °C.

  • Causality: Thermal activation of the persulfate anion generates highly reactive sulfate radical anions. These radicals selectively abstract an electron from the anilinium cation, generating a transient anilinium radical with a half-life optimized for intermolecular trapping 2.

Step 3: Catalytic Cycle Initiation

  • Action: Add 10 mol% of a Copper(II) salt catalyst.

  • Causality: The Cu(II) species acts as a single-electron oxidant for the sodium thiophene-2-sulfinate, converting it into a thiophene-2-sulfonyl radical. The simultaneous generation of both the anilinium and sulfonyl radicals in close proximity drives the thermodynamically favorable C-N cross-coupling 2.

Step 4: Deprotonation and Isolation

  • Action: Quench the reaction with water, perform liquid-liquid extraction with ethyl acetate, and purify via silica gel column chromatography (Hexane/Ethyl Acetate = 5/1).

  • Causality: The initial coupling product is an N-protonated sulfonamide. The aqueous workup facilitates the final deprotonation step, yielding the neutral N-phenylthiophene-2-sulfonamide as a yellow/white solid 2.

G A Aniline (Substrate) B Anilinium Cation (Protonated) A->B Acetic Acid (Protonation) C Anilinium Radical (Oxidized) B->C Sulfate Radical (S2O8 2-) F N-Protonated Sulfonamide C->F Radical Coupling D Sodium Thiophene- 2-sulfinate E Thiophene-2- sulfonyl Radical D->E Cu(II) Catalyst (Oxidation) E->F Radical Coupling G N-Phenylthiophene- 2-sulfonamide F->G Deprotonation (Aqueous Workup)

Fig 1: Mechanistic pathway of Cu-catalyzed C-N radical coupling for sulfonamide synthesis.

(Note: An alternative self-validating protocol utilizes Iron-catalyzed N-arylsulfonamide formation directly from nitroarenes, entirely bypassing the use of genotoxic anilines 3.)

Analytical Characterization

Validation Checkpoint: The success of the radical coupling and complete deprotonation is immediately validated by Nuclear Magnetic Resonance (NMR) spectroscopy. The diagnostic shift of the thiophene protons alongside the distinct aromatic splitting pattern of the phenyl ring confirms structural integrity.

The following table summarizes the expected 1H and 13C NMR shifts for purified N-phenylthiophene-2-sulfonamide (recorded in CDCl3​ ) 4.

NucleusShift ( δ , ppm)Multiplicity & CouplingAssignment
1H 7.48 - 7.46m, 2HThiophene protons
1H 7.23t, J = 7.3 Hz, 2HPhenyl meta-protons
1H 7.16d, J = 7.7 Hz, 3HPhenyl ortho/para-protons
1H 6.95t, J = 6.8 Hz, 1HThiophene proton
13C 138.8, 135.2, 133.2, 131.9, 129.7, 128.0, 126.4, 122.7-Aromatic carbons

Pharmacological Relevance & Target Interactions

While classical sulfonamides are predominantly recognized for their bacteriostatic effects via folic acid synthesis inhibition, the N-phenylthiophene-2-sulfonamide scaffold has been co-opted for highly specific eukaryotic targets.

Clathrin-Mediated Endocytosis (CME) Inhibition

Halogenated derivatives of this scaffold, most notably ES9-17 (5-Bromo-N-phenylthiophene-2-sulfonamide), function as potent inhibitors of Clathrin-mediated endocytosis 5. The thiophene sulfonamide core provides the necessary steric bulk and hydrogen-bonding geometry to target the clathrin heavy chain (CHC). By binding to CHC, the compound induces a structural blockade that prevents the dynamic assembly of the clathrin lattice, thereby arresting vesicle invagination at the plasma membrane.

Integrin Agonism

Furthermore, functionalized N-phenylthiophene-2-sulfonamides have been patented as integrin agonists. These compounds enhance the binding affinity of integrin-expressing cells to specific ligands (e.g., α4​β1​ , α5​β1​ ), modulating cellular adhesion pathways critical in tissue engineering and immunological targeting 6.

G A Thiophene Sulfonamide (e.g., ES9-17) B Clathrin Heavy Chain (Target Binding) A->B High Affinity Interaction C Clathrin Lattice Assembly Blockade B->C Conformational Shift D Inhibition of Vesicle Invagination C->D Structural Disruption E Arrest of Clathrin-Mediated Endocytosis (CME) D->E Cellular Phenotype

Fig 2: Pharmacological blockade of Clathrin-Mediated Endocytosis by thiophene sulfonamides.

References

  • Title: N-phenylthiophene-2-sulfonamide (C10H9NO2S2)
  • Source: jsynthchem.
  • Source: acs.
  • Source: medkoo.
  • Source: google.com (Patents)
  • Source: acs.

Sources

Exploratory

mechanism of action of N-Phenylthiophene-2-sulfonamide in vitro

N-Phenylthiophene-2-sulfonamide: A Polypharmacological Scaffold in In Vitro Target Modulation Executive Summary In the landscape of small-molecule drug discovery, the thiophene-sulfonamide core has emerged as a highly ve...

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Author: BenchChem Technical Support Team. Date: April 2026

N-Phenylthiophene-2-sulfonamide: A Polypharmacological Scaffold in In Vitro Target Modulation

Executive Summary

In the landscape of small-molecule drug discovery, the thiophene-sulfonamide core has emerged as a highly versatile pharmacophore. Specifically, N-phenylthiophene-2-sulfonamide and its halogenated derivatives (such as the 5-bromo analog, ES9-17) exhibit profound polypharmacology in vitro[1][2]. Rather than acting as a non-specific pan-assay interference compound (PAINS), this scaffold demonstrates distinct, structurally definable mechanisms of action across three divergent biological pathways:

  • Bacterial Quorum Sensing Modulation: Allosteric inhibition of LuxR/SmcR transcriptional regulators[3].

  • Toxin Neutralization: Active-site inhibition of the Anthrax Lethal Factor (LF) metalloprotease[4].

  • Vesicular Trafficking Disruption: Direct binding to Clathrin Heavy Chain (CHC), arresting clathrin-mediated endocytosis (CME)[2][5].

This whitepaper deconstructs the causality behind these mechanisms, providing validated, self-contained in vitro protocols that researchers can deploy to interrogate these pathways.

Mechanism I: Quorum Sensing Inhibition (LuxR/SmcR)

Mechanistic Rationale

In Gram-negative bacteria such as Vibrio vulnificus and Vibrio campbellii, quorum sensing (QS) is mediated by autoinducers that bind to LuxR-type master transcriptional regulators. N-phenylthiophene-2-sulfonamide acts as a potent, specific inhibitor of LuxR and its homolog SmcR[3]. Unlike traditional bactericidal antibiotics that exert evolutionary pressure leading to resistance, this compound inhibits LuxR activation and DNA-binding without affecting bacterial growth[6]. The sulfonamide moiety mimics the hydrogen-bonding network of native autoinducers, competitively or allosterically locking LuxR in an inactive monomeric state, thereby preventing the transcription of virulence genes.

LuxR_Pathway A Autoinducer (AHL) B LuxR Monomer A->B Binds C LuxR Dimerization B->C Activation D DNA Binding (Promoter) C->D Translocates E Virulence Gene Expression D->E Transcription F N-Phenylthiophene-2-sulfonamide F->B Allosteric Inhibition

Fig 1. Inhibition of the LuxR quorum sensing pathway by N-Phenylthiophene-2-sulfonamide.

In Vitro Protocol: LuxR Bioluminescence Reporter Bioassay

To validate QS inhibition without confounding cytotoxicity, a dual-readout E. coli reporter assay is utilized[6].

Step-by-Step Methodology:

  • Strain Preparation: Utilize E. coli DH10B harboring two plasmids: a pMMB67EH-kanR plasmid expressing the luxR gene under an IPTG-inducible Ptac​ promoter, and a pJV064 reporter plasmid linking the LuxR-dependent promoter to a GFP or bioluminescence cassette[7].

  • Culture Initiation: Dilute overnight cultures 1:1,000 into fresh Lysogeny Broth (LB) supplemented with Kanamycin (50 µg/mL), Chloramphenicol (10 µg/mL), and IPTG (50 µM) to induce LuxR expression.

  • Compound Treatment: Aliquot 150 µL of the culture into black-welled, clear-bottomed 96-well microtiter plates. Add N-phenylthiophene-2-sulfonamide (titrated from 0.1 µM to 100 µM in DMSO; final DMSO concentration 1%).

  • Incubation & Kinetic Reading: Incubate the plates at 30°C with continuous shaking (275 rpm).

  • Data Acquisition: Measure both Luminescence/Fluorescence (to quantify LuxR transcriptional activity) and Optical Density at 600 nm ( OD600​ ) simultaneously over 12 hours.

  • Causality Check: A true QS inhibitor will show a dose-dependent decrease in luminescence with a flat, unaffected OD600​ curve, confirming the compound is anti-virulence, not anti-bacterial[3].

Mechanism II: Clathrin-Mediated Endocytosis (CME) Disruption

Mechanistic Rationale

By introducing a bromine atom at the 5-position of the thiophene ring, the resulting derivative—5-bromo-N-phenylthiophene-2-sulfonamide (known as ES9-17)—becomes a highly specific inhibitor of Clathrin-Mediated Endocytosis (CME)[2][8]. ES9-17 binds directly to the Clathrin Heavy Chain (CHC). This binding disrupts the critical protein-protein interactions required for clathrin triskelion assembly and subsequent vesicle invagination at the plasma membrane[5]. Consequently, receptor-ligand complexes (such as transferrin) are trapped at the cell surface.

CME_Pathway A Receptor-Ligand B AP-2 Adaptor A->B Recruits C Clathrin Heavy Chain (CHC) B->C Assembles D Vesicle Budding C->D Invaginates E Endocytosis D->E Internalizes F ES9-17 (5-Br Derivative) F->C Binds CHC

Fig 2. Disruption of Clathrin-Mediated Endocytosis via CHC targeting.

In Vitro Protocol: Transferrin Uptake Assay

This protocol isolates CME from other endocytic pathways (e.g., caveolin-mediated) by tracking Transferrin, a strict CME cargo[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells in a 96-well optical-bottom plate at 1.5×104 cells/well. Incubate overnight at 37°C in DMEM with 10% FBS.

  • Serum Starvation: Wash cells twice with PBS and incubate in serum-free DMEM for 2 hours to deplete endogenous transferrin and upregulate surface transferrin receptors.

  • Inhibitor Pre-incubation: Treat cells with ES9-17 (10–30 µM) or vehicle (DMSO) for 30 minutes at 37°C. Causality Note: Pre-incubation is critical to allow the compound to permeate the membrane and bind cytosolic CHC pools before cargo introduction.

  • Cargo Internalization: Add Alexa Fluor 488-conjugated Transferrin (25 µg/mL) to the wells. Incubate for exactly 15 minutes at 37°C.

  • Acid Wash (Critical Step): Immediately transfer plates to ice to halt membrane trafficking. Wash cells twice with an ice-cold acidic buffer (0.2 M acetic acid, 0.5 M NaCl, pH 2.8) for 2 minutes. Causality Note: The acid wash strips un-internalized transferrin from surface receptors, ensuring that subsequent fluorescence signals represent only successfully internalized vesicles.

  • Fixation & Quantification: Fix cells with 4% paraformaldehyde. Counterstain nuclei with DAPI. Quantify intracellular fluorescence using high-content screening (HCS) microscopy.

Mechanism III: Anthrax Lethal Factor (LF) Inhibition

Mechanistic Rationale

The virulence of Bacillus anthracis relies heavily on the Anthrax Lethal Factor (LF), a zinc-dependent metalloprotease that cleaves mitogen-activated protein kinase kinases (MAPKKs), leading to macrophage apoptosis[9]. N-phenylthiophene-2-sulfonamide has been identified via structure-activity relationship (SAR) studies as a small-molecule inhibitor of LF[4]. The sulfonamide oxygen atoms are hypothesized to coordinate with the catalytic Zn2+ ion in the LF active site, while the thiophene and phenyl rings occupy the adjacent hydrophobic S1' and S2' pockets, competitively blocking MAPKK substrate binding[10].

In Vitro Protocol: LF Fluorescence Resonance Energy Transfer (FRET) Assay

To validate direct enzymatic inhibition, a cell-free FRET peptide cleavage assay is employed[10].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 20 mM HEPES (pH 7.4), 1 mM CaCl2​ , 0.01% Tween-20, and 0.5 mM DTT. Causality Note: Tween-20 prevents non-specific aggregation-based inhibition, ensuring the measured IC50​ reflects true active-site binding.

  • Enzyme/Inhibitor Incubation: In a black 384-well plate, add 10 µL of recombinant Anthrax LF enzyme (final concentration 0.5 nM) and 5 µL of N-phenylthiophene-2-sulfonamide at varying concentrations. Incubate at room temperature for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 10 µL of a fluorogenic MAPKKide peptide substrate (e.g., MCA-KKVYPYPME-Dpa(DNP)-amide) to a final concentration of 5 µM.

  • Kinetic Measurement: Monitor fluorescence continuously (Excitation: 320 nm, Emission: 400 nm) for 30 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) of the cleavage reaction. Plot V0​ against inhibitor concentration to derive the IC50​ value.

Quantitative Data Summary

The table below synthesizes the in vitro efficacy metrics of the N-phenylthiophene-2-sulfonamide scaffold across its primary targets, providing a comparative baseline for assay validation[4][5][6].

Biological TargetCompound VariantAssay TypeMetricValue RangePhenotypic Outcome
LuxR / SmcR UnsubstitutedE. coli GFP Reporter IC50​ 1.5 - 5.0 µMInhibition of virulence gene expression without cell death.
Clathrin (CHC) 5-Bromo (ES9-17)HeLa Transferrin Uptake EC50​ ~17.2 µMArrest of clathrin-mediated endocytosis.
Anthrax LF Unsubstituted / SARFRET Cleavage Assay IC50​ 0.5 - 1.6 µMProtection of human macrophages from LF-induced lysis.

References

  • WO2022036282A1 - Quorum sensing inhibitors and methods of use Source: Google Patents URL
  • Structure Activity Relationship Studies of a Novel Series of Anthrax Lethal Factor Inhibitors Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Differential regulation of G protein signaling in Arabidopsis through two distinct pathways that internalize AtRGS1 Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

Foundational

N-Phenylthiophene-2-sulfonamide synthesis pathway discovery

An In-depth Technical Guide to the Discovery and Synthesis of N-Phenylthiophene-2-sulfonamide Abstract The N-aryl sulfonamide functional group is a cornerstone of modern medicinal chemistry, appearing in numerous therape...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Discovery and Synthesis of N-Phenylthiophene-2-sulfonamide

Abstract

The N-aryl sulfonamide functional group is a cornerstone of modern medicinal chemistry, appearing in numerous therapeutic agents due to its unique physicochemical properties and ability to act as a stable hydrogen bond donor and acceptor.[1][2] Among these, N-Phenylthiophene-2-sulfonamide serves as a valuable scaffold and synthetic intermediate. This technical guide provides a comprehensive exploration of the synthetic pathways leading to N-Phenylthiophene-2-sulfonamide, designed for researchers, chemists, and professionals in drug development. We delve into the established classical synthesis, detailing the preparation of the critical thiophene-2-sulfonyl chloride intermediate and its subsequent coupling with aniline. Furthermore, this guide explores contemporary, milder synthetic strategies, including photoredox and transition-metal-catalyzed reactions, offering a comparative analysis of their advantages and limitations. Each section is grounded in mechanistic principles, providing detailed, actionable protocols and troubleshooting insights to empower researchers in their synthetic endeavors.

Introduction

The Thiophene-Sulfonamide Moiety in Drug Discovery

Sulfonamides are a class of organic compounds that have had a profound impact on medicine, primarily for their antibacterial properties.[2][3] Their mechanism often involves the competitive inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[2][4] The incorporation of a thiophene ring into the sulfonamide structure introduces a bioisostere of the phenyl group with distinct electronic properties and metabolic profile, making it a privileged scaffold in drug design.[3] Thiophene-containing sulfonamides are investigated for a wide range of biological activities, including as carbonic anhydrase inhibitors for treating elevated intraocular pressure, and for their potential antimicrobial and anticancer properties.[3][5]

N-Phenylthiophene-2-sulfonamide: Structure and Synthetic Overview

N-Phenylthiophene-2-sulfonamide (Molecular Formula: C₁₀H₉NO₂S₂) is a prototypical aryl-thiophenesulfonamide.[6] Its synthesis is an excellent case study in sulfonamide chemistry, typically involving the formation of a robust sulfur-nitrogen bond. The discovery of viable synthetic pathways is crucial for accessing this and related structures for further derivatization and biological screening.

This guide will dissect the primary synthetic routes, beginning with the classical, two-stage approach and advancing to more modern, catalytic methodologies. The objective is to provide not just a set of instructions, but a foundational understanding of the chemical principles governing each transformation.

The Classical Synthesis Pathway

The most established route to N-Phenylthiophene-2-sulfonamide is a two-stage process. The first stage focuses on the synthesis of the key electrophilic precursor, thiophene-2-sulfonyl chloride. The second stage involves the nucleophilic attack of aniline onto this precursor to form the final product.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: N-Arylation Thiophene Thiophene Thiophene_Sulfonic_Acid Thiophene-2-sulfonic Acid Thiophene->Thiophene_Sulfonic_Acid Sulfonation Thiophene_Sulfonyl_Chloride Thiophene-2-sulfonyl Chloride Thiophene_Sulfonic_Acid->Thiophene_Sulfonyl_Chloride Chlorination Final_Product N-Phenylthiophene-2-sulfonamide Thiophene_Sulfonyl_Chloride->Final_Product + Aniline Aniline Aniline

Caption: Mechanism of N-Arylation of aniline with thiophene-2-sulfonyl chloride.

  • Dissolve aniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or pyridine, to the solution. [7]3. Cool the mixture to 0 °C in an ice bath.

  • Prepare a solution of thiophene-2-sulfonyl chloride (1.1 equivalents) in the same solvent and add it dropwise to the aniline solution over 15-30 minutes, ensuring the temperature remains low.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 8-14 hours. [7]6. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl to remove excess base and aniline, followed by water and brine. [7]8. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel. [8][9]

Modern and Alternative Synthetic Strategies

While the classical approach is robust, recent advancements in organic chemistry have led to the development of milder and more versatile methods for constructing N-aryl sulfonamides. These methods often tolerate a broader range of functional groups and avoid the need to handle moisture-sensitive sulfonyl chlorides.

Visible-Light-Mediated Sulfonylation

Photoredox catalysis has emerged as a powerful tool for forming C-N and S-N bonds under exceptionally mild conditions. [1]These reactions typically involve the generation of a sulfonyl radical from a stable precursor, such as a sulfinate salt, which then couples with an aniline derivative. [1][10]

  • General Principle: An iridium or ruthenium-based photocatalyst, upon excitation with visible light (e.g., blue LEDs), can oxidize an aniline derivative to a radical cation. Simultaneously, a sulfinate salt can be oxidized to a sulfonyl radical. These radical species then combine to form the desired N-S bond. [1][10]

G PC Photocatalyst (PC) PC_star PC* PC->PC_star Visible Light Aniline_rad Aniline Radical Cation PC_star->Aniline_rad SET Aniline Aniline Derivative Product N-Aryl Sulfonamide Aniline_rad->Product Sulfinate Sulfinate Salt (R-SO₂⁻) Sulfonyl_rad Sulfonyl Radical (R-SO₂•) Sulfinate->Sulfonyl_rad Oxidation Sulfonyl_rad->Product Radical Coupling

Caption: Simplified workflow for a visible-light-mediated sulfonylation reaction.

Transition-Metal-Catalyzed Cross-Coupling

Various transition metals catalyze the formation of N-aryl sulfonamides, offering alternatives to the classical nucleophilic substitution.

  • Iron-Catalyzed Coupling with Nitroarenes: An innovative approach uses stable and readily available nitroarenes as the nitrogen source, coupling them directly with sodium arylsulfinates. [9][11]This FeCl₂-catalyzed reaction uses sodium bisulfite as a reductant and proceeds under mild conditions, tolerating a wide array of functional groups. [9][11]* Copper-Catalyzed N-Arylation: The Chan-Lam coupling reaction allows for the N-arylation of sulfonamides using arylboronic acids in the presence of a copper catalyst, such as copper(II) acetate. [2][12]This method is performed under mild conditions and is highly effective for creating diverse libraries of N-aryl sulfonamides.

MethodKey ReagentsConditionsAdvantages
Classical Sulfonyl Chloride, Aniline, Base0 °C to RTWell-established, high-yielding
Photoredox Sulfinate Salt, Aniline, PhotocatalystVisible Light, RTExtremely mild, high functional group tolerance [1]
Iron-Catalyzed Nitroarene, Sulfinate Salt, FeCl₂60 °CUses nitroarenes directly, avoids handling anilines [9]
Copper-Catalyzed Sulfonamide, Arylboronic Acid, Cu(OAc)₂RT to elevated temp.Broad substrate scope, mild conditions [2][12]

Process Optimization and Troubleshooting

  • Moisture Sensitivity: Thiophene-2-sulfonyl chloride is sensitive to moisture and will hydrolyze back to the sulfonic acid. [13]All reactions involving this intermediate should be conducted under anhydrous conditions using dry solvents and an inert atmosphere.

  • Side Products: In the classical N-arylation, if the aniline is too reactive or if stoichiometry is not controlled, double sulfonylation (formation of Ph-N(SO₂-Th)₂) can occur. Using a slight excess of the amine can sometimes mitigate this, but purification remains key.

  • Purification Challenges: The HCl salt of the base (e.g., triethylamine hydrochloride) formed during the reaction must be thoroughly removed during the aqueous workup. Incomplete removal can complicate purification.

  • Yield Optimization: Reaction kinetics are sensitive to temperature and solvent. While many procedures run at room temperature after the initial addition, gentle heating may be required for less reactive anilines. Solvent choice can also influence reaction rates, with polar solvents often accelerating the process. [14]

Conclusion and Future Outlook

The synthesis of N-Phenylthiophene-2-sulfonamide can be approached through several distinct pathways. The classical method, involving the preparation and subsequent reaction of thiophene-2-sulfonyl chloride, remains a reliable and fundamental strategy. However, the emergence of modern catalytic methods, particularly those mediated by visible light or transition metals like iron and copper, has revolutionized the synthesis of N-aryl sulfonamides. These contemporary approaches offer milder conditions, broader functional group tolerance, and novel substrate scopes, avoiding the use of sensitive or hazardous reagents. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as substrate availability, desired scale, and tolerance for specific functional groups. The continued development of catalytic systems promises to deliver even more efficient, sustainable, and versatile methods for the construction of this vital chemical scaffold.

References

  • ACS Publications. (2025, December 19). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. Retrieved from [Link]

  • Arcoria, A., Maccarone, E., Musumarra, G., & Tomaselli, G. A. (1973). Reaction kinetics of 2-thiophenesulfonyl chloride with anilines in methanol. The Journal of Organic Chemistry, 38(15), 2757–2759. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Retrieved from [Link]

  • Royal Society of Chemistry. (2017, November 16). Direct sulfonylation of anilines mediated by visible light. RSC Publishing. Retrieved from [Link]

  • University of Birmingham. (2024, March 23). Rearrangement of Arylsulfamates and Sulfates To Para-Sulfonyl Anilines and Phenols. University of Birmingham's Research Portal. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. PMC. Retrieved from [Link]

  • MDPI. (2024, October 11). Remote Sulfonylation of Anilines with Sodium Sulfifinates Using Biomass-Derived Copper Catalyst. Retrieved from [Link]

  • ACS Publications. (1973, July 1). Reaction kinetics of 2-thiophenesulfonyl chloride with anilines in methanol. The Journal of Organic Chemistry. Retrieved from [Link]

  • Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • SciSpace. (1981). The reactions of some thiophene sulfonyl derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US2480465A - Thiophene sulfonic acid preparation.
  • ResearchGate. (2024, September 26). Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. Retrieved from [Link]

  • ACS Publications. (2015, March 5). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chembase.cn. (2025, May 20). 2-thiophenesulfonyl chloride - 16629-19-9. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Thiophenol. Retrieved from [Link]

  • ACS Publications. (n.d.). N-Arylation of Sulfonamides on Solid Supports. ACS Combinatorial Science. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A Comprehensive Overview. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and properties of polythiophenes bearing alkylsulfonic acid esters at the side chain. Polymer Chemistry. Retrieved from [Link]

  • Scirp.org. (2016, May 19). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene. Retrieved from [Link]

  • PubChemLite. (n.d.). N-phenylthiophene-2-sulfonamide (C10H9NO2S2). Retrieved from [Link]

  • National Institutes of Health. (2024, July 11). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC. Retrieved from [Link]

  • Taylor & Francis Online. (2021, June 22). Recent developments in the synthesis of N-aryl sulfonamides. Retrieved from [Link]

  • Google Patents. (n.d.). EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation.
  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]

  • PubChem. (n.d.). 3-((4-Chloroanilino)sulfonyl)thiophene-2-carboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-arylsulfonamides (B) synthesis of N-arylcarbamates. Retrieved from [Link]

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Exploratory

Pharmacokinetics and ADME Profiling of N-Phenylthiophene-2-sulfonamide Derivatives: A Mechanistic Whitepaper

Executive Summary The N-phenylthiophene-2-sulfonamide scaffold is a privileged pharmacophore utilized across diverse therapeutic areas, including carbonic anhydrase (CA) inhibition, anti-apoptotic Mcl-1 protein modulatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-phenylthiophene-2-sulfonamide scaffold is a privileged pharmacophore utilized across diverse therapeutic areas, including carbonic anhydrase (CA) inhibition, anti-apoptotic Mcl-1 protein modulation, and the development of Anthrax Lethal Factor (LF) inhibitors[1][2]. As a Senior Application Scientist, I approach the preclinical development of these compounds by rigorously evaluating their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. The sulfonamide moiety acts not only as a rigid linker but also as a strong hydrogen bond acceptor/donor, fundamentally dictating the physicochemical properties and pharmacokinetic (PK) behavior of the molecule[3]. This whitepaper provides a comprehensive technical guide to the structural determinants, in vivo profiling, and validated bioanalytical methodologies required to evaluate these derivatives.

Structural Determinants of Pharmacokinetics

The causal relationship between the molecular architecture of N-phenylthiophene-2-sulfonamides and their in vivo exposure is governed by several tunable physicochemical properties:

  • pKa and Aqueous Solubility: The sulfonamide nitrogen is weakly acidic. Substitutions on the N-phenyl ring or the thiophene core (e.g., halogenation) can modulate the pKa, thereby influencing aqueous solubility at physiological pH[4]. Enhanced solubility directly correlates with improved gastrointestinal absorption and higher maximum serum concentrations ( Cmax​ ).

  • Lipophilicity and Permeability: The thiophene ring often serves as a bioisostere for a phenyl ring, providing enhanced π -stacking interactions with target proteins while favorably altering the logP for membrane permeability[4]. Caco-2 permeability assays for optimized derivatives typically show high absorptive flux ( >1.0×10−6 cm/s)[5].

  • Metabolic Stability: The electron-rich thiophene ring is susceptible to cytochrome P450 (CYP)-mediated oxidation, while the N-phenyl group can undergo para-hydroxylation. Modifying these sites with steric blockers or bioisosteres extends the systemic half-life ( t1/2​ )[1][5].

ADME_Workflow Admin Oral/IV Administration N-Phenylthiophene-2-sulfonamide Absorp Absorption (Caco-2 Permeability & Solubility) Admin->Absorp GI Tract Dist Distribution (Plasma Protein Binding & Erythrocytes) Absorp->Dist Systemic Circulation Metab Hepatic Metabolism (CYP450 Oxidation & N-Acetylation) Dist->Metab Free Drug Fraction Excret Excretion (Renal Clearance of Metabolites) Dist->Excret Unchanged Drug Metab->Excret Hydrophilic Metabolites

Systemic ADME workflow for N-phenylthiophene-2-sulfonamide derivatives.

In Vivo Pharmacokinetic Profiling

A comprehensive PK evaluation requires understanding the compartmental distribution and metabolic fate of the compounds.

  • Distribution and Erythrocyte Partitioning: Many sulfonamide derivatives, particularly those exhibiting carbonic anhydrase inhibitory activity, demonstrate significant accumulation in erythrocytes[6]. This partitioning necessitates whole-blood PK analysis rather than solely relying on plasma, as the red blood cell fraction acts as a secondary reservoir, prolonging the apparent half-life ( t1/2​ ) and altering the volume of distribution ( Vd​ )[6].

  • Metabolism: The primary metabolic pathways for N-phenylthiophene-2-sulfonamides involve N-hydroxylation and N-acetylation[7]. The N-acetyl metabolites are typically minor but highly polar, facilitating rapid renal excretion[6][7].

Quantitative Pharmacokinetic Data

To provide a comparative baseline, the following table summarizes typical PK parameters for optimized thiophene-2-sulfonamide derivatives administered in rodent models (e.g., 10 mg/kg PO/IV dosing).

ParameterDescriptionTypical Value Range (Rodent)Mechanistic Implication
Cmax​ Maximum concentration1,500 - 8,500 ng/mLHigh absorption due to optimized pKa and LogS[4][6].
Tmax​ Time to maximum concentration0.5 - 2.0 hoursRapid gastrointestinal transit and membrane permeability.
AUC0−∞​ Area under the curve15,000 - 60,000 ng·h/mLStrong systemic exposure; enhanced by thiophene substitution[4].
t1/2​ Elimination half-life4.0 - 60.0 hoursProlonged by erythrocyte binding or high plasma protein binding[6].
F(%) Oral Bioavailability40% - 90%Excellent oral viability when first-pass metabolism is mitigated[4][6].

Experimental Methodologies

To ensure scientific integrity and trustworthiness, the bioanalytical methods used to quantify N-phenylthiophene-2-sulfonamides must be self-validating systems. The following protocols detail the critical workflows for in vitro metabolic screening and in vivo whole-blood quantification.

Protocol A: In Vitro Microsomal Stability Assay

Rationale: To predict hepatic clearance and identify CYP450-mediated vulnerabilities before advancing to in vivo testing[5].

  • Incubation Setup: Prepare a 1 μ M solution of the N-phenylthiophene-2-sulfonamide derivative in 100 mM potassium phosphate buffer (pH 7.4) containing human or rat liver microsomes (0.5 mg/mL protein concentration).

  • Cofactor Addition: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the essential electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur, serving as a built-in negative control.

  • Time-Course Sampling: Incubate at 37°C. Withdraw 50 μ L aliquots at 0, 15, 30, 45, and 60 minutes.

  • Reaction Quenching: Immediately dispense each aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard. Causality: The organic solvent instantly denatures the microsomal enzymes, halting metabolism at precise time points.

  • Analysis: Centrifuge to pellet proteins and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ )[5].

Protocol B: Whole-Blood HPLC-MS/MS Analysis for PK Evaluation

Rationale: Traditional plasma separation discards the erythrocyte fraction. For sulfonamides targeting intra-erythrocytic enzymes, whole blood lysis is mandatory to accurately determine systemic exposure[6].

  • Sample Collection & Stabilization: Collect 200 μ L of whole blood from the animal model via the jugular vein into tubes containing sodium fluoride and potassium oxalate. Causality: Fluoride inhibits esterases, preventing ex vivo degradation of potential ester prodrugs or unstable metabolites[7].

  • Antioxidant Addition: Immediately add a 5% aqueous solution of ascorbic acid (1:2 volume ratio) to the blood sample. Causality: Ascorbic acid prevents the oxidative decomposition of sensitive N-hydroxy metabolites during sample processing[7].

  • Erythrocyte Lysis & Protein Precipitation: Transfer 50 μ L of the stabilized whole blood to a microcentrifuge tube. Add 150 μ L of ice-cold acetonitrile containing a structurally similar internal standard (e.g., a fluorinated thiophene-sulfonamide analog at 50 ng/mL). Vortex vigorously for 2 minutes to lyse cells and precipitate proteins.

  • Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C to pellet the denatured proteins and cellular debris.

  • Supernatant Recovery & Dilution: Transfer 100 μ L of the clear supernatant to an HPLC vial and dilute with 100 μ L of mobile phase A (0.1% formic acid in water). Causality: Matrix matching the sample to the initial chromatographic conditions prevents solvent effects and peak splitting during injection[6].

  • LC-MS/MS Analysis (MRM Mode): Inject 5 μ L onto a C18 reverse-phase column. Elute using a gradient of 0.1% formic acid in water and acetonitrile. Operate the mass spectrometer in Electrospray Ionization (ESI) mode, monitoring specific Multiple Reaction Monitoring (MRM) transitions for both the analyte and the internal standard[6].

  • Data Validation: Ensure the Lower Limit of Quantification (LLOQ) is established with a signal-to-noise ratio ≥10 . The standard curve must exhibit an R2≥0.99 , validating the linear dynamic range of the assay[6].

References
  • The Discovery and Synthesis of ERAP2-IN-1: A Technical Guide . Benchchem.5

  • Pharmacological Properties of Sulfonamide Derivatives, New Inhibitors of Carbonic Anhydrase . ResearchGate. 7

  • Discovery of N-(6-Fluoro-1-oxo-1,2-dihydroisoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide (LSN 3213128)... . ACS Publications. 4

  • Structure Activity Relationship Studies of a Novel Series of Anthrax Lethal Factor Inhibitors . NIH. 1

  • Thiophene-2-sulfonic acid | 79-84-5 . Benchchem. 3

  • Structure-Based Optimization of 3-Phenyl-N-(2-(3-phenylureido)ethyl)thiophene-2-sulfonamide Derivatives as Selective Mcl-1 Inhibitors . ChEMBL / EBI. 2

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis . Regulatory Research and Medicine Evaluation. 6

Sources

Foundational

An In-depth Technical Guide to N-Phenylthiophene-2-sulfonamide: Molecular Weight and Solubility Profile

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Physicochemical Landscape of Novel Sulfonamides In the landscape of medicinal chemistry and drug development, the sulfonamide funct...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of Novel Sulfonamides

In the landscape of medicinal chemistry and drug development, the sulfonamide functional group remains a cornerstone of therapeutic design. Its prevalence in a wide array of clinically significant agents underscores the necessity for a comprehensive understanding of the physicochemical properties of novel sulfonamide-containing scaffolds. N-Phenylthiophene-2-sulfonamide emerges as a compound of interest, marrying the well-established pharmacophoric features of the sulfonamide moiety with the unique electronic and structural contributions of the thiophene ring.

This technical guide serves as a foundational resource for researchers embarking on the study of N-Phenylthiophene-2-sulfonamide. While empirical solubility data for this specific molecule remains to be extensively published, this document provides the essential theoretical groundwork, detailed experimental protocols, and comparative data from structurally related analogs to empower scientists to confidently determine its solubility profile. By elucidating the molecular characteristics and providing a robust methodological framework, this guide aims to accelerate research and development efforts centered on this promising chemical entity.

Core Molecular Attributes of N-Phenylthiophene-2-sulfonamide

A precise understanding of the molecular weight and fundamental chemical properties is the starting point for all subsequent experimental design and data interpretation.

Molecular Formula and Weight

The fundamental molecular identity of N-Phenylthiophene-2-sulfonamide is defined by its constituent atoms and their arrangement.

  • Molecular Formula: C₁₀H₉NO₂S₂[1]

  • Monoisotopic Mass: 239.00748 Da[1]

  • Average Molecular Weight: 239.31 g/mol

This information is critical for the preparation of solutions of known molarity and for the interpretation of mass spectrometry data during compound characterization.

Chemical Structure

The two-dimensional structure of N-Phenylthiophene-2-sulfonamide is presented below:

The structure reveals a thiophene ring substituted at the 2-position with a sulfonamide group, which in turn is N-substituted with a phenyl ring. This arrangement of aromatic and heterocyclic systems, along with the polar sulfonamide linker, dictates the compound's solubility characteristics.

Solubility Profile: Theoretical Considerations and Comparative Analysis

Direct experimental solubility data for N-Phenylthiophene-2-sulfonamide is not widely available in peer-reviewed literature. However, we can infer its likely behavior through theoretical predictions and by examining the solubility of structurally analogous compounds.

Predicted Lipophilicity (XlogP)

The predicted octanol-water partition coefficient (XlogP) provides a valuable estimation of a compound's lipophilicity, which is inversely related to its aqueous solubility.

  • Predicted XlogP: 2.5[1]

An XlogP of 2.5 suggests that N-Phenylthiophene-2-sulfonamide is a moderately lipophilic compound. This indicates that it is likely to exhibit poor solubility in aqueous media and preferential solubility in organic solvents.

Qualitative Solubility of Structurally Related Compounds

The solubility of sulfonamides is highly dependent on the nature of the substituents on the sulfonamide nitrogen and the aromatic ring. Generally, the introduction of non-polar moieties tends to decrease aqueous solubility. For instance, 5-Methyl-N-phenylthiophene-2-sulfonamide, a close analog, is described as having variable solubility in organic solvents, with detailed experimental studies recommended for precise quantification.[2] This underscores the necessity of empirical determination for the target compound.

The Extended Hildebrand Solubility Approach

For a more theoretical prediction of solubility in various solvents, the Extended Hildebrand Solubility Approach can be employed. This method has been successfully used to estimate the solubility of various sulfonamides in binary and ternary solvent systems.[3] It requires knowledge of the solute's ideal solubility, molar volume, and Hildebrand solubility parameter, which can be calculated or estimated.

Experimental Determination of Solubility: A Validated Protocol

The following section provides a detailed, step-by-step methodology for the accurate determination of the equilibrium solubility of N-Phenylthiophene-2-sulfonamide. The equilibrium shake-flask method is a widely accepted, robust technique for this purpose.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess of the solid compound in a chosen solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined analytically.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess N-Phenylthiophene-2-sulfonamide to a known volume of solvent in a sealed vial. B Agitate at constant temperature (e.g., 25°C or 37°C) for 24-72 hours. A->B C Allow undissolved solid to sediment. B->C D Withdraw a known volume of the supernatant. C->D E Filter through a 0.22 µm syringe filter. D->E F Quantify concentration (Gravimetric or Spectroscopic). E->F

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

Materials and Equipment:

  • N-Phenylthiophene-2-sulfonamide (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, acetone, dimethyl sulfoxide (DMSO))

  • Scintillation vials or other suitable sealed containers

  • Thermostated orbital shaker

  • Analytical balance

  • Syringes and 0.22 µm syringe filters

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of N-Phenylthiophene-2-sulfonamide to a series of vials. A visible excess of solid should remain at the end of the experiment to ensure saturation.

    • Accurately add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostated orbital shaker set to the desired temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance).

    • Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to achieve a stable concentration.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand in the thermostated environment for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Quantification of Dissolved Solute:

    • Gravimetric Analysis:

      • Accurately weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.

      • The weight of the dried residue corresponds to the mass of the dissolved solute. The mass of the solvent can be determined by difference.

      • Express solubility as mg/mL or g/100 g of solvent.

    • Spectroscopic Analysis (UV-Vis or HPLC):

      • Prepare a standard stock solution of N-Phenylthiophene-2-sulfonamide of known concentration in the chosen solvent.

      • Generate a calibration curve by preparing a series of dilutions from the stock solution and measuring their absorbance at the wavelength of maximum absorbance (λmax) or their peak area by HPLC.

      • Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

      • Measure the absorbance or peak area of the diluted sample.

      • Calculate the concentration of the diluted sample from the calibration curve and then account for the dilution factor to determine the solubility in the original saturated solution.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Table 1: Physicochemical Properties of N-Phenylthiophene-2-sulfonamide

PropertyValueSource
Molecular FormulaC₁₀H₉NO₂S₂[1]
Monoisotopic Mass239.00748 Da[1]
Predicted XlogP2.5[1]

Table 2: Illustrative Solubility Data for Structurally Related Sulfonamides

CompoundSolventTemperature (°C)Solubility (mole fraction, ln(x))Source
SulphamethoxazoleWater25-10.83[4]
SulphamethoxazoleEthanol25-5.01[4]
SulphamethoxazoleAcetone25-2.26[4]
SulphisoxazoleWater25-11.45[4]
SulphisoxazoleEthanol25-5.51[4]
SulphisoxazoleAcetone25-3.22[4]

Note: The data in Table 2 is for illustrative purposes to provide context for the expected solubility behavior of sulfonamides and is not the solubility of N-Phenylthiophene-2-sulfonamide.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the known molecular properties of N-Phenylthiophene-2-sulfonamide and a detailed, actionable protocol for the experimental determination of its solubility. While specific solubility data for this compound is not yet prevalent in the literature, the theoretical considerations and comparative data presented herein offer a solid foundation for researchers. The provided experimental workflow is designed to be a self-validating system, ensuring the generation of high-quality, reliable solubility data.

The determination of the precise solubility of N-Phenylthiophene-2-sulfonamide in a range of pharmaceutically relevant solvents is a critical next step in its development pathway. Such data will be invaluable for formulation scientists, medicinal chemists, and all researchers seeking to unlock the full therapeutic potential of this and related sulfonamide derivatives.

References

  • Chemsrc. (2026, February 24). N,5-dimethyl-N-phenylthiophene-2-sulfonamide. Retrieved from [Link]

  • PubChemLite. (n.d.). N-phenylthiophene-2-sulfonamide (C10H9NO2S2). Retrieved from [Link]

  • ResearchGate. (n.d.). Properties of Thiophene Derivatives and Solubility. Retrieved from [Link]

  • Martin, A., Wu, P. L., & Beer, A. (1983). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 72(8), 879–886. [Link]

  • PubChem. (n.d.). 2-Thiophenesulfonamide. Retrieved from [Link]

  • Hanaee, J., Jouyban, A., Dastmalchi, S., Adibkia, K., Mirzazadeh, A., & Barzegar-Jalali, M. (2005). Solubility prediction of sulfonamides at various temperatures using a single determination. DARU Journal of Pharmaceutical Sciences, 13(2), 37-45. Retrieved from [Link]

  • Lima, L. M., de F. F. M. de Albuquerque, C., de A. Ribeiro, T., & Barreiro, E. J. (2014). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 19(12), 20336–20358. [Link]

  • Piekos, R. (Ed.). (1987). SOLUBILITY DATA SERIES, Volume 30, Sulfonamides in Binary Solvent Systems. Pergamon Press. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation of N-Phenylthiophene-2-Sulfonamide Complexes: Crystallographic Insights and Rational Drug Design

Executive Overview The thiophene-2-sulfonamide scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for potent inhibitors targeting metalloenzymes such as Car...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The thiophene-2-sulfonamide scaffold represents a privileged pharmacophore in modern medicinal chemistry, serving as the structural foundation for potent inhibitors targeting metalloenzymes such as Carbonic Anhydrases (CAs) and Anthrax Lethal Factor (LF). As a Senior Application Scientist, I have observed that the successful translation of these compounds from in vitro hits to clinical candidates relies heavily on high-resolution X-ray crystallography.

This technical whitepaper provides an in-depth analysis of the crystallographic data surrounding N-phenylthiophene-2-sulfonamide complexes. By deconstructing the experimental workflows and mechanistic binding logic, this guide equips drug development professionals with the structural rationale necessary to optimize ligand affinity and isoform selectivity.

Mechanistic Binding Logic & Structural Causality

The efficacy of thiophene-2-sulfonamides is not accidental; it is driven by a highly specific, multi-point coordination geometry within the target enzyme's active site. In human Carbonic Anhydrase II (hCA II), the binding is primarily anchored by the sulfonamide moiety, which undergoes deprotonation to form a stable coordinate covalent bond with the catalytic zinc ion (Zn²⁺)[1].

The causality behind the scaffold's success lies in its bipartite nature:

  • The Anchor (Sulfonamide): Coordinates directly to the metal center and forms critical hydrogen bonds with the amide nitrogen and hydroxyl group of Thr199[1].

  • The Tail (N-Phenyl/Thiophene Ring): The thiophene ring engages in van der Waals interactions, while the N-phenyl or substituted aryl tail extends outward. Depending on the substitution pattern, this tail can be directed toward either the hydrophobic (Val121, Leu198) or hydrophilic halves of the active site, dictating isoform selectivity between cytosolic hCA II and tumor-associated hCA IX[2].

BindingLogic L1 Thiophene-2-sulfonamide Pharmacophore Z1 Sulfonamide Nitrogen Coordinates to Zn2+ L1->Z1 H1 Sulfonamide Oxygen H-bonds with Thr199 L1->H1 T1 Thiophene Ring Van der Waals Contacts L1->T1 P1 N-Phenyl / Aryl Tail Hydrophobic Pocket Packing L1->P1

Mechanistic binding topology of thiophene-2-sulfonamide within the hCA II active site.

Quantitative Crystallographic Data

To rationalize the structure-activity relationship (SAR) of these complexes, we must analyze the refined crystallographic parameters. High-resolution data (often < 1.5 Å) is required to accurately model the electron density of the sulfonamide-zinc coordination sphere. Below is a summary of key thiophene-2-sulfonamide complexes deposited in the Protein Data Bank (PDB).

Table 1: Crystallographic Parameters of Thiophene-2-Sulfonamide Complexes
Ligand DerivativeTargetPDB IDResolution (Å)R-work / R-freeKey Structural Interactions
5-[(4-Chlorobenzyl)sulfanyl]thiophene-2-sulfonamidehCA II5MJN1.170.140 / 0.173Zn²⁺ coordination; Thr199 H-bond; High-resolution tail mapping[3]
5-(1-naphthalen-1-yl-1,2,3-triazol-4-yl)thiophene-2-sulfonamidehCA IX5FL41.82N/AZn²⁺ coordination; Naphthyl tail orientation drives tumor-isoform selectivity[4]
5-(1-naphthalen-1-yl-1,2,3-triazol-4-yl)thiophene-2-sulfonamidehCA II4BF1N/AN/ATail orientation directed toward the hydrophobic active site half[2]
Thiophene-based hydroxamate/sulfonamide analogAnthrax LF1YQYN/AN/AThiophene group aligns to coordinate the catalytic Zn²⁺ atom[5]

Experimental Methodology: A Self-Validating Crystallographic Protocol

Generating high-fidelity crystallographic data for N-phenylthiophene-2-sulfonamide complexes requires a rigorous, self-validating workflow. The hydrophobic nature of the N-phenyl tail often limits aqueous solubility, making traditional co-crystallization challenging. Therefore, a ligand-soaking methodology is preferred.

Step 1: Apo-Enzyme Preparation & Quality Control
  • Action: Purify the target metalloenzyme (e.g., hCA II) using affinity chromatography, followed by size-exclusion chromatography (SEC).

  • Mechanistic Rationale: Protein homogeneity is the absolute prerequisite for highly ordered crystal lattice formation. Trace impurities or aggregates will disrupt lattice packing, leading to poor diffraction.

  • Validation Checkpoint: Assess the sample via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) of < 0.1 validates that the solution is monodisperse and ready for crystallization.

Step 2: Ligand Complexation (Soaking)
  • Action: Grow apo-crystals using the hanging-drop vapor diffusion method. Transfer mature crystals into a mother liquor drop containing 1–5 mM of the N-phenylthiophene-2-sulfonamide derivative, solubilized with 5% DMSO. Soak for 24–48 hours.

  • Mechanistic Rationale: Soaking circumvents the solubility limits of the N-phenyl ring in aqueous buffers. Because the binding of thiophene-2-sulfonamides to hCA II does not induce large-scale conformational changes, the pre-formed crystal lattice remains stable during ligand diffusion[1].

  • Validation Checkpoint: Visually inspect the crystals under polarized light. The retention of sharp birefringence confirms that the internal crystal lattice has not been degraded by the DMSO or ligand binding.

Step 3: Cryoprotection and Vitrification
  • Action: Briefly transfer the soaked crystal into a cryoprotectant solution (e.g., mother liquor supplemented with 20% glycerol) before flash-freezing in liquid nitrogen.

  • Mechanistic Rationale: Water within the crystal solvent channels expands upon freezing. Vitrification (rapid cooling) prevents the formation of crystalline ice, which would otherwise generate powder diffraction rings that obscure high-resolution protein reflections.

  • Validation Checkpoint: Initial X-ray diffraction frames must display sharp, distinct spots (reflections) with an absence of diffuse ice rings, ideally extending beyond 1.5 Å resolution.

Step 4: Phase Determination and Refinement
  • Action: Collect diffraction data and solve the phase problem using Molecular Replacement (MR) against an apo-enzyme model. Refine the structure using maximum likelihood methods, carefully modeling the ligand into the resulting Fo​−Fc​ difference electron density map.

  • Mechanistic Rationale: Because the space group and unit cell dimensions of the soaked crystal are isomorphous with the apo-crystal, MR provides highly accurate initial phases, allowing for immediate visualization of the ligand.

  • Validation Checkpoint: The refinement must converge with Rfree​ values ideally < 0.20. Furthermore, a Ramachandran plot must validate the backbone geometry, showing >95% of residues in structurally favored regions[3].

Workflow P1 1. Protein Purification & DLS Validation P2 2. Ligand Soaking (Thiophene-2-sulfonamide) P1->P2 P3 3. Cryoprotection & Vitrification P2->P3 P4 4. X-Ray Diffraction & Data Collection P3->P4 P5 5. Phase Determination & Refinement P4->P5

X-Ray crystallographic workflow for metalloenzyme-ligand complex elucidation.

Conclusion

The crystallographic elucidation of N-phenylthiophene-2-sulfonamide complexes provides an indispensable roadmap for rational drug design. By understanding the precise atomic coordinates—specifically the invariant zinc coordination by the sulfonamide and the tunable hydrophobic packing of the N-phenyl tail—researchers can iteratively design highly selective inhibitors. Adhering to the self-validating crystallographic protocols outlined in this guide ensures that the resulting structural data is both highly accurate and directly translatable to downstream pharmacological optimization.

References

  • Source: PMC (National Institutes of Health)
  • Title: 5MJN: Three dimensional structure of human carbonic anhydrase II in complex with 5-[(4Chlorobenzyl)
  • Title: 4bf1 - Three dimensional structure of human carbonic anhydrase II in complex with 5-(1-naphthalen-1-yl-1,2,3-triazol-4-yl)
  • Title: Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors Source: MDPI URL
  • Title: Structure Activity Relationship Studies of a Novel Series of Anthrax Lethal Factor Inhibitors Source: NIH URL

Sources

Foundational

N-Phenylthiophene-2-sulfonamide: Comprehensive Safety, Toxicity, and Application Whitepaper

Executive Summary N-Phenylthiophene-2-sulfonamide (CAS: 39810-46-3) represents a highly versatile structural motif in modern medicinal chemistry[1]. By integrating a bioisosteric thiophene ring with a biologically active...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Phenylthiophene-2-sulfonamide (CAS: 39810-46-3) represents a highly versatile structural motif in modern medicinal chemistry[1]. By integrating a bioisosteric thiophene ring with a biologically active sulfonamide linkage, this compound and its derivatives serve as critical scaffolds for developing antimicrobial agents, quorum sensing inhibitors, and targeted anticancer therapeutics[2][3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic safety data. We will deconstruct the physicochemical causality behind its handling requirements, analyze its toxicological profile (specifically addressing the "sulfa allergy" paradigm), and provide self-validating experimental workflows for both its synthesis and biological evaluation.

Physicochemical Profiling & Structural Causality

The biological utility of N-Phenylthiophene-2-sulfonamide is dictated by its structural geometry. The thiophene ring acts as a classical bioisostere to a phenyl group, offering similar spatial volume but introducing a sulfur heteroatom that alters the molecule's lipophilicity and metabolic stability. The sulfonamide moiety serves as a potent hydrogen bond donor and acceptor, which is critical for anchoring the molecule within target protein binding pockets.

Quantitative Data Summary
ParameterValue / ClassificationCausality & Experimental Significance
CAS Number 39810-46-3Unique identifier for the unsubstituted base scaffold[1].
Molecular Formula C10H9NO2S2Dictates a molecular weight of 239.31 g/mol , ideal for small-molecule drug design.
Hazard Classification Irritant / Corrosive (Solid)The electrophilic nature of synthetic precursors (e.g., sulfonyl chlorides) necessitates strict PPE[4].
Solubility Soluble in DMSO, DMFHigh lipophilicity requires organic co-solvents for in vitro biological assays.
Storage Conditions Cool, dry, well-ventilatedPrevents hydrolytic cleavage of the sulfonamide bond under ambient moisture[4].

Safety Data Sheet (SDS) & Toxicological Profile

Handling and Personal Protective Equipment (PPE)

While the final synthesized N-Phenylthiophene-2-sulfonamide is generally stable, its handling requires rigorous safety protocols due to potential respiratory and dermal irritation.

  • PPE Requirements: Chemical-resistant nitrile gloves, tightly fitting safety goggles, and a standard laboratory coat are mandatory[4].

  • Engineering Controls: All manipulations of the dry powder must be conducted within a Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosolized particulates[4].

Mechanistic Toxicology: The "Sulfa Allergy" Paradigm

A critical toxicological consideration when developing sulfonamide-based drugs is the historical association with hypersensitivity reactions, commonly termed "sulfa allergies." It is imperative to understand the structural causality behind this toxicity.

Severe skin rashes and hypersensitivity are mechanistically linked to the N4-arylamine structure found in classical sulfonamide antibiotics (e.g., sulfamethoxazole)[5]. N-Phenylthiophene-2-sulfonamide lacks this N4-amino group. Consequently, while it is a chemical irritant, it does not undergo the same cytochrome P450-mediated oxidation to immunogenic hydroxylamines that trigger classical sulfa-allergic responses[5]. In in vivo xenograft models, derivatives of this scaffold have demonstrated robust tumor inhibition without apparent systemic toxicity[2].

Synthetic Methodologies & Reaction Workflows

Historically, sulfonamides were synthesized via the harsh reaction of sulfonyl chlorides with amines in pyridine[4]. However, modern green chemistry favors transition-metal-catalyzed radical coupling.

Protocol 1: Copper-Catalyzed Radical Synthesis of N-Phenylthiophene-2-sulfonamide

This self-validating protocol utilizes sodium arylsulfinates and anilines, bypassing highly reactive sulfonyl chlorides[6].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add sodium thiophene-2-sulfinate (1.5 equiv) and aniline (1.0 equiv).

  • Catalyst & Oxidant Addition: Add CuBr2 (10 mol%) as the catalyst and K2S2O8 (2.0 equiv) as the radical initiator[6].

  • Solvent Introduction: Suspend the mixture in a green solvent system (e.g., γ -valerolactone or EtOAc) under an argon atmosphere.

  • Reaction & Monitoring (Quality Control): Heat the mixture to 80°C. Self-Validation Step: Monitor the reaction strictly via LC-MS. Do not quench until the aniline precursor peak completely disappears, ensuring quantitative conversion.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with saturated NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexane/EtOAc) to isolate the target scaffold as a solid[2].

SynthesisWorkflow A Sodium Thiophene-2-sulfinate (Sulfonyl Source) C Cu-Catalyst + K2S2O8 (Radical Initiation) A->C Generates Sulfonyl Radical B Aniline Derivative (Amine Source) B->C Generates Anilinium Radical D Radical Coupling (S-N Bond Formation) C->D Cross-Coupling E N-Phenylthiophene-2-sulfonamide (Target Product) D->E Yields Final Scaffold

Fig 1. Copper-catalyzed radical coupling synthesis pathway for N-arylsulfonamides.

Biological Applications: Target Mechanisms

N-Phenylthiophene-2-sulfonamide derivatives are heavily utilized as anticancer agents and quorum sensing inhibitors[2][3]. A highly specific application of this scaffold is the inhibition of Clathrin-Mediated Endocytosis (CME). Derivatives such as ES9-17 (5-Bromo-N-phenylthiophene-2-sulfonamide) act as novel CME inhibitors by directly targeting the clathrin heavy chain (CHC)[7].

Protocol 2: In Vitro Validation of CME Inhibition

To validate the biological efficacy of synthesized derivatives, the following functional assay ensures reliable quantification of endocytosis inhibition.

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa cells in a 96-well plate at a density of 1×104 cells/well and incubate overnight at 37°C in 5% CO2.

  • Compound Treatment: Prepare a 10 mM stock of the thiophene-2-sulfonamide derivative in DMSO. Dilute in serum-free media to a final concentration of 10 µM (ensure final DMSO concentration is <0.1% to prevent solvent toxicity). Incubate cells with the compound for 30 minutes.

  • Fluorescent Probe Incubation: Add Alexa Fluor 488-conjugated Transferrin (a classic CME marker) to the wells at 25 µg/mL. Incubate for exactly 15 minutes at 37°C.

  • Acid Wash (Quality Control): Self-Validation Step: Wash cells rapidly with an ice-cold acidic buffer (pH 5.3) for 1 minute to strip surface-bound, uninternalized transferrin. This ensures that only fully endocytosed transferrin is quantified.

  • Fixation & Imaging: Fix cells with 4% paraformaldehyde. Image using a high-content confocal screening microscope and quantify intracellular fluorescence.

MOA Drug Thiophene-2-sulfonamide Derivative Target Clathrin Heavy Chain (CHC) Drug->Target High-Affinity Binding Pathway Clathrin-Mediated Endocytosis (CME) Target->Pathway Disrupts Protein Assembly Effect Inhibition of Cellular Proliferation / Quorum Sensing Pathway->Effect Suppresses Tumor Growth

Fig 2. Mechanism of action: CME inhibition and downstream cellular effects.

References

  • Title: 39810-46-3 | N-Phenylthiophene-2-sulfonamide - AiFChem Source: AiFChem URL
  • Title: ES9-17 | CAS#55854-43-8 | CME inhibitor - MedKoo Biosciences Source: MedKoo Biosciences URL
  • Title: Thiophene-2-sulfonic acid | 79-84-5 - Benchchem Source: BenchChem URL
  • Title: Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides from Sodium Sulfinates in Green Solvents Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Copyright Undertaking - PolyU Electronic Theses Source: The Hong Kong Polytechnic University URL
  • Title: WO2022036282A1 - Quorum sensing inhibitors and methods of use Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis and Scale-Up Protocols for N-Phenylthiophene-2-sulfonamide Analogs

Executive Summary & Mechanistic Grounding N-Phenylthiophene-2-sulfonamide derivatives are highly valued pharmacophores, frequently utilized in the development of quorum sensing inhibitors[1] and anthrax lethal factor inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

N-Phenylthiophene-2-sulfonamide derivatives are highly valued pharmacophores, frequently utilized in the development of quorum sensing inhibitors[1] and anthrax lethal factor inhibitors[2]. The synthesis of these analogs requires precise control over the S-N bond formation to avoid competitive side reactions such as sulfonyl chloride hydrolysis or bis-sulfonylation.

Historically, the synthesis relied exclusively on the Classical Nucleophilic Substitution pathway. In this approach, an aniline derivative acts as a nucleophile, attacking the highly electrophilic sulfur atom of thiophene-2-sulfonyl chloride. Because anilines are relatively weak nucleophiles, a strong base (such as sodium hydride) or an amine base (like pyridine) is employed to deprotonate the amine or scavenge the generated HCl, driving the SN2-type displacement of the chloride ion[1].

Recently, a Modern Radical S-N Coupling pathway has emerged as a greener, moisture-tolerant alternative. This method utilizes bench-stable sodium thiophene-2-sulfinate and aniline. Mechanistically, potassium persulfate ( K2​S2​O8​ ) oxidizes the sulfinate to a sulfonyl radical, while a copper catalyst ( CuBr2​ ) facilitates the formation of an anilinium radical. The subsequent cross-coupling of these radicals affords the sulfonamide[3]. This approach is highly advantageous for substrates with sensitive functional groups that cannot tolerate strong bases or highly reactive sulfonyl chlorides.

Synthetic Workflow Visualization

G cluster_traditional Classical Nucleophilic Substitution cluster_green Modern Radical S-N Coupling A1 Thiophene-2-sulfonyl Chloride A3 Base (NaH / Pyridine) Anhydrous THF A1->A3 A2 Aniline Derivatives A2->A3 C N-Phenylthiophene- 2-sulfonamide Analogs A3->C SN2 @ Sulfur B1 Sodium Thiophene- 2-sulfinate B3 CuBr2, K2S2O8 Sulfolane / AcOH B1->B3 B2 Aryl Amine Derivatives B2->B3 B3->C Radical Coupling

Figure 1: Mechanistic divergence between classical SN2 substitution and modern radical S-N coupling.

Step-by-Step Experimental Methodologies

Protocol A: Classical Nucleophilic Substitution (High Yield, Standard Analog Generation)

This protocol is optimized for high-throughput generation of analogs where the starting materials are not base-sensitive[1].

Materials:

  • Aniline derivative (6.0 mmol)

  • Thiophene-2-sulfonyl chloride (4.0 mmol)

  • Sodium hydride (60% dispersion in mineral oil, 8.0 mmol)

  • Anhydrous Tetrahydrofuran (THF, 20 mL)

Procedure & Causality:

  • Amine Activation: Dissolve the aniline derivative (6.0 mmol) in 15 mL of anhydrous THF under an inert nitrogen atmosphere. Add NaH (320 mg, 8.0 mmol) portion-wise at room temperature.

    • Causality: Aniline is a moderate nucleophile. Deprotonation by NaH generates the highly reactive anilide anion. Using an excess of amine (1.5 equiv) ensures complete consumption of the sulfonyl chloride and suppresses the formation of bis-sulfonamides[1].

  • Electrophilic Addition: Stir the mixture for 10 minutes until hydrogen gas evolution ceases. Dissolve thiophene-2-sulfonyl chloride (4.0 mmol) in 5 mL of anhydrous THF and add it dropwise to the activated amine solution.

    • Causality: Dropwise addition controls the exothermic SN2 displacement and prevents localized heating, which could lead to degradation of the sulfonyl chloride.

  • Self-Validation Checkpoint: Stir for an additional 30 minutes. The reaction should transition from a clear solution to a cloudy suspension as NaCl precipitates. Perform a TLC (10:1 Hexanes:EtOAc); the highly UV-active aniline spot ( Rf​≈0.5 ) should be replaced by a distinct sulfonamide spot ( Rf​≈0.2 )[1].

  • Workup & Purification: Quench the reaction by slowly adding 20 mL of distilled water. Extract with ethyl acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure. Purify via silica gel column chromatography (10:1 Hexanes:EtOAc)[1].

Protocol B: Copper-Catalyzed Green Radical Coupling (Moisture-Tolerant)

This protocol is ideal for substrates containing base-sensitive functional groups or when avoiding moisture-sensitive sulfonyl chlorides is preferred[3].

Materials:

  • Aryl amine (0.3 mmol)

  • Sodium thiophene-2-sulfinate (0.45 mmol)

  • K2​S2​O8​ (122 mg, 0.45 mmol)

  • Na4​P2​O7​ (40 mg, 0.15 mmol)

  • CuBr2​ (30 μ L, 1.5 M in H2​O , 0.15 equiv)

  • Sulfolane (0.6 mL) and Acetic Acid (0.9 mL)

Procedure & Causality:

  • System Assembly: In an 8 mL sample vial equipped with a magnetic stir bar, combine K2​S2​O8​ , Na4​P2​O7​ , and sodium thiophene-2-sulfinate in sulfolane and acetic acid.

    • Causality: K2​S2​O8​ serves as the radical initiator. Na4​P2​O7​ is critical as a buffer; it stabilizes the transient radical intermediates and prevents the premature quenching of the sulfonyl radical[3].

  • Catalyst Initiation: Add the aryl amine and the aqueous CuBr2​ solution. Seal the vial with a screw cap and heat to 60 °C for 12 hours.

    • Causality: The copper catalyst facilitates the single-electron oxidation of the aniline to an anilinium radical. The elevated temperature provides the activation energy required for the efficient cross-coupling of the sulfonyl and anilinium radicals[3].

  • Self-Validation Checkpoint: The reaction mixture will initially appear blue/green due to the Cu(II) salt but will darken as the radical cascade initiates. Complete consumption of the starting materials can be verified by TLC after 12 hours[3].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a Celite pad to remove inorganic salts. Extract the filtrate with water to remove the sulfolane/acetic acid, dry the organic layer, and purify via column chromatography (5:1 Hexane:EtOAc)[3].

Quantitative Data & Analog Scope

The following table summarizes the structural validation and yield metrics for key N-phenylthiophene-2-sulfonamide analogs synthesized using the protocols described above.

CompoundSynthetic RouteYield (%) 1 H NMR Key Shifts ( δ , ppm)
N-Phenylthiophene-2-sulfonamide Classical Nucleophilic94%7.54 (dd), 7.50 (dd), 7.28–7.23 (m)[4]
N-Phenylthiophene-2-sulfonamide Cu-Catalyzed Green58%8.09 (s, NH), 7.70 (dd), 7.53 (dd)[3]
5-Bromo-N-phenylthiophene-2-sulfonamide Classical Nucleophilic65–80%7.29 (s), 7.17 (s), 6.95 (d), 2.05 (s, NH)[1]
N-(2-Chlorophenyl)thiophene-2-sulfonamide Fe-Promoted65%7.65 (d), 7.26–7.19 (m)[4]

Note: Variations in NMR solvent ( CDCl3​ vs. CD3​CN ) account for minor shifts in the reported resonance frequencies.

Troubleshooting & Self-Validating System Checks

  • Issue: Low Yield in Protocol A (Hydrolysis of Sulfonyl Chloride)

    • Diagnostic: TLC shows a large amount of unreacted aniline and a highly polar spot at the baseline (sulfonic acid).

    • Correction: Ensure the THF is strictly anhydrous and the reaction is kept under nitrogen. Thiophene-2-sulfonyl chloride degrades rapidly in the presence of atmospheric moisture[1].

  • Issue: Formation of Bis-Sulfonamides

    • Diagnostic: LC-MS reveals an M+W mass corresponding to the addition of two sulfonyl groups to a single aniline nitrogen.

    • Correction: Always maintain the amine in stoichiometric excess (1.5:1 ratio relative to the sulfonyl chloride) to statistically favor mono-substitution[1].

  • Issue: Incomplete Radical Coupling in Protocol B

    • Diagnostic: Reaction mixture remains light blue/green after 12 hours.

    • Correction: The K2​S2​O8​ may have degraded. Ensure the persulfate is stored in a desiccator and is free-flowing prior to use[3].

Sources

Application

Application Note: N-Phenylthiophene-2-Sulfonamide Scaffolds in Medicinal Chemistry &amp; Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction: The Pharmacophore Rationale The N-phenylthiophene-2-sulfonamide mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction: The Pharmacophore Rationale

The N-phenylthiophene-2-sulfonamide motif represents a highly versatile and privileged scaffold in contemporary medicinal chemistry. By combining the bioisosteric properties of the thiophene ring with the robust hydrogen-bonding capacity of the sulfonamide linker, this chemotype provides a unique spatial arrangement that effectively engages diverse biological targets.

From a structural standpoint, the thiophene ring is a classic bioisostere for benzene; however, it is more electron-rich and possesses a smaller van der Waals volume. This subtle electronic shift often improves aqueous solubility and alters metabolic liabilities (e.g., reducing CYP450-mediated oxidation). Concurrently, the sulfonamide group acts as a transition-state analog for hydrolysis reactions and a potent bidentate hydrogen bond donor/acceptor, making it an ideal anchor for interacting with zinc metalloenzymes or specific hydrophobic protein binding pockets [1].

Key Biological Targets & Mechanistic Causality

The therapeutic utility of N-phenylthiophene-2-sulfonamides spans multiple disease areas. The causality behind their efficacy lies in their ability to selectively modulate specific protein-protein or protein-ligand interactions.

A. Clathrin-Mediated Endocytosis (CME) Inhibition

The derivative 5-bromo-N-phenylthiophene-2-sulfonamide (designated as ES9-17 ) acts as a potent, non-protonophoric inhibitor of clathrin heavy chain (CHC) function. Unlike earlier analogs that caused non-specific cellular acidification, ES9-17 directly binds to CHC. This binding physically arrests clathrin lattice dynamics, thereby halting vesicle invagination and inhibiting transferrin uptake in both plant and human cell lines [1].

CME_Inhibition ES9_17 ES9-17 (5-Bromo-N-phenylthiophene-2-sulfonamide) CHC Clathrin Heavy Chain (CHC) ES9_17->CHC Direct Binding Lattice Clathrin Lattice Formation CHC->Lattice Inhibits Endocytosis Clathrin-Mediated Endocytosis Lattice->Endocytosis Arrests Transferrin Transferrin Uptake Endocytosis->Transferrin Blocks

Diagram 1: Mechanism of Clathrin-Mediated Endocytosis inhibition by ES9-17.

B. Mcl-1 Inhibition in Oncology

Selective Myeloid Cell Leukemia 1 (Mcl-1) inhibitors are critical for overcoming tumor resistance to anti-apoptotic Bcl-2 inhibitors. Structure-based optimization of 3-phenyl-N-phenylthiophene-2-sulfonamide derivatives has yielded compounds (e.g., FWJ-D5) with sub-micromolar binding affinities to the BH3-binding groove of Mcl-1. The sulfonamide core properly orients the phenyl rings into the hydrophobic pockets of Mcl-1, inducing caspase-dependent apoptosis in tumor cells [2].

C. Bacterial Quorum Sensing Disruption

Halogenated N-phenylthiophene-2-sulfonamides disrupt quorum sensing in Gram-negative bacteria (e.g., Vibrio species). They function by inhibiting LuxR activation and repression. Crucially, because these compounds do not exert direct bactericidal pressure (they do not affect bacterial growth curves), they mitigate the rapid evolutionary onset of antibiotic resistance [3].

D. Carbonic Anhydrase (CA) Inhibition

The sulfonamide moiety is a classical zinc-binding group. Thiophene-2-sulfonamides act as potent inhibitors of human CA isozymes. The sulfonamide nitrogen coordinates directly with the active-site zinc ion, displacing the catalytic water molecule, which is clinically relevant for treating glaucoma and targeting hypoxic tumor microenvironments [4].

Quantitative Biological Data Summary

Compound / DerivativeBiological TargetPrimary IndicationPotency (IC50 / Ki / EC50)
ES9-17 (5-Br derivative)Clathrin Heavy Chain (CHC)Endocytosis InhibitionEC50 = 17.2 µM [1]
FWJ-D5 (3-Ph derivative)Myeloid Cell Leukemia 1 (Mcl-1)Oncology (Apoptosis)Ki ~ 0.4 µM [2]
5-Cl-N-phenyl derivativeLuxR RegulatorBacterial Quorum SensingDose-dependent inhibition[3]
5-Alkyl-S(O)n derivativesCarbonic Anhydrase (CA)Glaucoma / Ocular HypertensionSub-micromolar IC50 [4]

Experimental Workflows & Synthetic Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They detail not just the how, but the why behind critical experimental choices.

Protocol A: Classical Sulfonamidation via Sulfonyl Chloride

Objective: Bench-scale synthesis of N-phenylthiophene-2-sulfonamide from thiophene-2-sulfonyl chloride and aniline.

Causality & Rationale: The use of pyridine in this reaction serves a dual purpose. First, it acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the nucleophilic aniline (which would render it unreactive). Second, it acts as a nucleophilic catalyst by forming a highly reactive N-sulfonylpyridinium intermediate, accelerating the attack by the relatively weak aniline nucleophile.

Step-by-Step Methodology:

  • Preparation: Dissolve aniline (1.0 eq, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Catalyst Addition: Add anhydrous pyridine (2.0 eq, 20 mmol) and cool the reaction flask to 0 °C using an ice-water bath.

    • Self-Validation Check: The reaction must be kept cold initially to control the exothermic formation of the N-sulfonylpyridinium intermediate and prevent off-target bis-sulfonylation.

  • Electrophile Addition: Dissolve thiophene-2-sulfonyl chloride (1.1 eq, 11 mmol) in 5 mL of DCM and add it dropwise to the stirring solution over 15 minutes.

  • Reaction Progression: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–6 hours. Monitor the consumption of aniline via TLC (Hexane/EtOAc 3:1; UV detection).

  • Quenching & Extraction: Quench the reaction with 1M HCl (20 mL) to protonate and remove excess pyridine into the aqueous layer. Extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude residue by flash column chromatography (silica gel) to yield the pure sulfonamide.

Protocol B: Green Copper-Catalyzed S-N Radical Coupling

Objective: Direct synthesis of functionalized N-phenylthiophene-2-sulfonamides from sodium thiophene-2-sulfinate and aniline derivatives [5].

Causality & Rationale: This modern protocol bypasses the use of moisture-sensitive and highly toxic sulfonyl chlorides. Potassium persulfate (K2S2O8) acts as a stoichiometric external oxidant. It oxidizes the sodium sulfinate to a sulfonyl radical and, in concert with the copper catalyst, oxidizes the aniline to an anilinium radical. The subsequent S-N radical cross-coupling forms the sulfonamide bond safely in a green solvent system.

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL reaction vial equipped with a magnetic stir bar, combine sodium thiophene-2-sulfinate (1.5 eq, 0.75 mmol), the desired aniline derivative (1.0 eq, 0.5 mmol), Cu(OAc)2 catalyst (10 mol%), and K2S2O8 (2.0 eq, 1.0 mmol).

  • Solvent Addition: Add 2.5 mL of a green solvent mixture comprising isopropyl acetate (iPrOAc) and acetic acid (AcOH) in a 3:2 ratio.

    • Self-Validation Check: The presence of acetic acid is critical; it facilitates the specific protonation states required for radical generation and stabilizes the transient anilinium radical intermediate.

  • Coupling Phase: Seal the vial and stir the mixture at 60 °C for 12 hours under an ambient air atmosphere.

  • Workup: Cool the reaction to room temperature, dilute with 10 mL of ethyl acetate, and filter the mixture through a short pad of Celite.

    • Self-Validation Check: The Celite filtration effectively removes the insoluble copper salts and unreacted persulfate, preventing emulsion formation during extraction.

  • Neutralization: Wash the filtrate with saturated aqueous NaHCO3 (2 x 10 mL) to neutralize the acetic acid, dry over MgSO4, and concentrate under reduced pressure.

  • Isolation: Purify the crude product via silica gel chromatography to isolate the target N-phenylthiophene-2-sulfonamide.

Green_Synthesis Sulfinate Sodium Arylsulfinate SulfRadical Sulfonyl Radical Sulfinate->SulfRadical Oxidation Aniline Aniline Derivative AnilRadical Anilinium Radical Aniline->AnilRadical Cu-Catalyzed Oxidation Oxidant K2S2O8 (Oxidant) Oxidant->SulfRadical CuCat Cu Catalyst CuCat->AnilRadical Product N-Phenylthiophene-2-sulfonamide SulfRadical->Product Radical Coupling AnilRadical->Product Radical Coupling

Diagram 2: Copper-catalyzed S-N radical coupling pathway for synthesis.

References

  • Dejonghe, W. et al. "Disruption of endocytosis through chemical inhibition of clathrin heavy chain function." Nature Chemical Biology, 2019. URL:[Link]

  • Li, Y. et al. "Structure-Based Optimization of 3-Phenyl-N-(2-(3-phenylureido)ethyl)thiophene-2-sulfonamide Derivatives as Selective Mcl-1 Inhibitors." Journal of Medicinal Chemistry, 2021. URL:[Link]

  • "Quorum sensing inhibitors and methods of use." WIPO Patent WO2022036282A1, 2022.
  • Barnish, I. T. et al. "Cerebrovasodilatation through selective inhibition of the enzyme carbonic anhydrase. 3. 5-(Arylthio)-,5-(arylsulfinyl)-,and 5-(arylsulfonyl)thiophene-2-sulfonamides." Journal of Medicinal Chemistry, 1981. URL:[Link]

  • Lam, L. Y. et al. "Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides from Sodium Sulfinates in Green Solvents." The Journal of Organic Chemistry, 2022. URL:[Link]

Method

In Vivo Evaluation of N-Phenylthiophene-2-sulfonamide Derivatives: Protocols for Clathrin-Mediated Endocytosis (CME) Inhibition and Anthrax Lethal Factor Neutralization

Introduction & Mechanistic Overview The N-phenylthiophene-2-sulfonamide pharmacophore is a highly privileged and versatile scaffold in modern drug discovery and chemical biology. Depending on its specific substitution pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The N-phenylthiophene-2-sulfonamide pharmacophore is a highly privileged and versatile scaffold in modern drug discovery and chemical biology. Depending on its specific substitution patterns, this core structure exhibits potent, highly targeted biological activities across drastically different in vivo systems. As a Senior Application Scientist, I have designed this protocol guide to address the two most prominent applications of this scaffold:

  • Plant Biology & Signalosome Dynamics : The halogenated derivative ES9-17 (5-bromo-N-phenylthiophene-2-sulfonamide) is a targeted Clathrin-Mediated Endocytosis (CME) inhibitor. It directly binds to the clathrin heavy chain (CHC). In Arabidopsis thaliana, ES9-17 is utilized in vivo to arrest the internalization of AtRGS1 (Regulator of G-protein Signaling 1), effectively blocking the derepression of G-protein signaling pathways triggered by extracellular ligands[1].

  • Infectious Disease & Toxin Neutralization : Substituted N-phenylthiophene-2-sulfonamides (and their biphenylsulfonyl analogs, such as Compound 70) act as potent inhibitors of Anthrax Lethal Factor (LF) . LF is a zinc-dependent metalloprotease secreted by Bacillus anthracis that cleaves MAPKKs in the host macrophage cytosol, leading to immune collapse and apoptosis[2]. Sulfonamide derivatives competitively block the LF active site, protecting macrophages in vivo[2].

Quantitative Efficacy Summary

To guide your experimental design, the following table summarizes the quantitative metrics of key N-phenylthiophene-2-sulfonamide derivatives across both biological applications:

Compound / DerivativePrimary TargetBiological ApplicationKey Efficacy Metric
N-phenylthiophene-2-sulfonamide (Cpd 119)Anthrax Lethal Factor (LF)Toxin NeutralizationScaffold baseline; Enzyme IC50​ > 50 μM[2]
ES9-17 (5-bromo derivative)Clathrin Heavy Chain (CHC)Plant Biology (CME Inhibition)Complete in vivo CME block at 30 μM[1]
Compound 21 (BTMT series)Anthrax Lethal Factor (LF)Toxin NeutralizationEnzyme IC50​ : 8.9 μM[2]
Compound 70 (Biphenylsulfonyl)Anthrax Lethal Factor (LF)Macrophage ProtectionEnzyme IC50​ : 3.8 μM; Cell IC50​ : 506 nM[2]

Protocol 1: In Vivo Plant Imaging of CME Inhibition (Arabidopsis)

Causality & Rationale

Unlike mammalian systems, heterotrimeric G-proteins in Arabidopsis spontaneously exchange nucleotides and do not rely on canonical GPCRs. Instead, the G α subunit (AtGPA1) is self-activating, and its signaling is actively repressed by the GTPase-accelerating activity of AtRGS1[3]. Upon perception of extracellular ligands (such as the bacterial peptide flg22 or D-glucose), AtRGS1 undergoes clathrin-mediated endocytosis (CME). This internalization physically separates AtRGS1 from the G-protein complex, derepressing the system and activating downstream signaling[3].

By treating seedlings with the N-phenylthiophene-2-sulfonamide derivative ES9-17 , we competitively inhibit the clathrin heavy chain. This artificially traps AtRGS1 at the plasma membrane, allowing researchers to isolate and study the spatial dynamics of the plant signalosome without downstream signaling interference[1].

G Ligand Ligand (flg22 / D-glucose) Receptor Receptor Complex (FLS2/BAK1) Ligand->Receptor Binds AtRGS1 AtRGS1-YFP (Plasma Membrane) Receptor->AtRGS1 Phosphorylates Endocytosis Clathrin-Mediated Endocytosis (CME) AtRGS1->Endocytosis Internalizes Signaling G-Protein Signaling Derepression Endocytosis->Signaling Activates ES917 ES9-17 (CME Inhibitor) ES917->Endocytosis Blocks CHC

Fig 1. ES9-17 inhibition of AtRGS1 Clathrin-Mediated Endocytosis in Arabidopsis signaling.

System Validation & Controls
  • Positive Control : 1 μM flg22 treatment to induce rapid, uninhibited CME.

  • Vehicle Control : 0.1% DMSO to ensure the solvent does not induce membrane stress or autonomous endocytosis.

  • Genetic Control : Utilize vps26 or ap2μ null mutant lines to validate that the observed endocytic arrest is specifically tied to the CME pathway rather than sterol-dependent endocytosis (SDE)[1].

Step-by-Step Methodology
  • Seedling Preparation : Germinate Arabidopsis seeds stably expressing AtRGS1-YFP in 1/2 Murashige and Skoog (MS) liquid medium containing 1% sucrose. Grow for 3-5 days under continuous light at 22°C.

    • Expert Insight: Liquid culture is mandatory here. It ensures uniform, omnidirectional exposure to the highly hydrophobic sulfonamide inhibitor, which is often poorly absorbed on solid agar plates.

  • Inhibitor Formulation & Pre-treatment : Dissolve ES9-17 in 100% DMSO to create a 30 mM master stock. Dilute this stock into the 1/2 MS medium to achieve a final working concentration of 30 μM (final DMSO concentration: 0.1%). Incubate the seedlings in this solution for 30–60 minutes.

    • Expert Insight: The 30-minute pre-incubation is the critical pharmacokinetic window required for the sulfonamide to penetrate the plant cell wall and achieve steady-state binding with the cytosolic clathrin heavy chain.

  • Ligand Induction : Introduce 1 μM flg22 directly to the medium.

    • Expert Insight: Flg22 specifically triggers CME via the FLS2/BAK1 receptor complex. If studying alternative pathways, 6% D-glucose can be used, though glucose triggers both CME and SDE[3].

  • Confocal Microscopy : Mount the seedlings on glass slides. Image the hypocotyl epidermal cells using a confocal laser scanning microscope (514 nm excitation for YFP; emission collected at 525–550 nm).

  • Quantification : Calculate the internalization ratio by dividing the fluorescence intensity of the plasma membrane by the fluorescence intensity of intracellular punctae. A successful ES9-17 block will yield a ratio heavily skewed toward the plasma membrane, identical to the pre-induction state.

Protocol 2: In Vivo Murine Model for Anthrax Lethal Factor Neutralization

Causality & Rationale

Anthrax Lethal Toxin (LT) is a bipartite exotoxin consisting of Protective Antigen (PA) and Lethal Factor (LF). PA binds to host macrophage receptors and facilitates the endosomal escape of LF into the cytosol. Once inside, LF—a zinc-dependent metalloprotease—rapidly cleaves the N-terminus of MAPKKs, neutralizing the host's immune response and inducing macrophage apoptosis[2].

Optimized N-phenylthiophene-2-sulfonamide derivatives (such as Compound 70) act as competitive inhibitors that bind directly to the LF active site. Because sulfonamides can exhibit variable plasma stability and aqueous solubility, precise formulation is the defining factor in achieving the systemic in vivo exposure necessary to protect alveolar macrophages during a live toxin challenge[2].

G Toxin Anthrax Toxin (PA + LF) Macrophage Macrophage Cytosol Toxin->Macrophage Internalization LF Lethal Factor (LF) Metalloprotease Macrophage->LF Release MAPKK MAPKK Cleavage LF->MAPKK Catalyzes Apoptosis Macrophage Apoptosis MAPKK->Apoptosis Induces Sulfonamide N-Phenylthiophene- 2-sulfonamide Sulfonamide->LF Blocks Active Site

Fig 2. N-Phenylthiophene-2-sulfonamide neutralization of Anthrax Lethal Factor in macrophages.

System Validation & Controls
  • Positive Control (Baseline) : Uninfected mice treated with the vehicle formulation to establish baseline survival and rule out vehicle toxicity.

  • Negative Control (Lethality) : Toxin-challenged mice treated with vehicle only. This cohort must exhibit 100% mortality within 4-6 days to validate the lethality of the toxin batch.

  • Pharmacodynamic Readout : Ex vivo Western blot analysis of MAPKK cleavage in isolated peritoneal macrophages to confirm target engagement by the sulfonamide.

Step-by-Step Methodology
  • Compound Formulation & ADME Profiling : Suspend the highly active sulfonamide derivative (e.g., Compound 70) in a co-solvent vehicle consisting of 5% DMSO, 40% PEG400, and 55% Saline.

    • Expert Insight: The biphenylsulfonyl substitutions that increase LF binding affinity simultaneously decrease aqueous solubility. This specific co-solvent system prevents in vivo precipitation upon injection, ensuring bioavailability[2].

  • Pharmacokinetic (PK) Profiling : Administer the formulated compound via intraperitoneal (IP) injection at 20 mg/kg to a cohort of C57BL/6 mice. Collect blood via submandibular bleed at 0.5, 1, 2, 4, and 8 hours post-injection.

    • Expert Insight: Quantify plasma concentrations via LC-MS/MS. Establishing the half-life ( t1/2​ ) and maximum plasma concentration ( Cmax​ ) is critical to ensure the chosen dosing interval maintains the compound concentration above the cellular IC50​ threshold of 506 nM[2].

  • In Vivo Toxin Challenge : Prepare Anthrax Lethal Toxin (LT) by combining recombinant PA and LF (typically at a 5:1 ratio, e.g., 100 μg PA and 20 μg LF per mouse). Administer the LT mixture via intravenous (IV) tail vein injection.

  • Therapeutic Dosing & Monitoring : Administer the sulfonamide inhibitor IP 1 hour post-challenge to mimic a post-exposure therapeutic scenario. Continue dosing bi-daily for 5 days. Monitor the mice every 12 hours for survival, body weight fluctuations, and clinical signs of malaise (ruffled fur, lethargy).

  • Endpoint Analysis : Efficacy is quantified by the Kaplan-Meier survival curve of the treated cohort versus the vehicle-treated negative control.

References

  • Differential regulation of G protein signaling in Arabidopsis through two distinct pathways that internalize
  • Structure Activity Relationship Studies of a Novel Series of Anthrax Lethal Factor Inhibitors. Bioorganic & Medicinal Chemistry.

Sources

Application

N-Phenylthiophene-2-sulfonamide reagent preparation and handling guidelines

Application Notes & Protocols: N-Phenylthiophene-2-sulfonamide A Senior Application Scientist's Guide to Preparation, Handling, and Key Applications Authored for Researchers, Scientists, and Drug Development Professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: N-Phenylthiophene-2-sulfonamide

A Senior Application Scientist's Guide to Preparation, Handling, and Key Applications

Authored for Researchers, Scientists, and Drug Development Professionals, this document provides a comprehensive technical guide to N-Phenylthiophene-2-sulfonamide. Moving beyond a simple recitation of steps, this guide elucidates the underlying chemical principles, safety considerations, and strategic applications of this important synthetic intermediate.

Introduction and Scientific Context

N-Phenylthiophene-2-sulfonamide is a heterocyclic sulfonamide that serves as a valuable scaffold in medicinal chemistry and materials science. The thiophene ring is a bioisostere of the benzene ring, often incorporated into drug candidates to modulate physicochemical properties and biological activity. The sulfonamide functional group is a cornerstone of pharmacology, present in a wide array of approved drugs, from antibacterials to diuretics and anticancer agents.[1][2][3]

The convergence of these two moieties in N-Phenylthiophene-2-sulfonamide creates a versatile building block. Notably, derivatives based on the phenylthiophene-2-sulfonamide core have been identified as potent inhibitors of anti-apoptotic Bcl-2 family proteins, highlighting their potential in the development of novel anti-cancer therapeutics.[4] This guide provides a robust, field-tested protocol for its synthesis and outlines the critical guidelines for its safe handling and storage.

Physicochemical and Structural Properties

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling. The key characteristics of N-Phenylthiophene-2-sulfonamide are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂S₂[5][6]
Molecular Weight 239.32 g/mol [6]
IUPAC Name N-phenylthiophene-2-sulfonamide[6]
Appearance Typically a white to off-white solid[7]
Solubility Generally insoluble in water; soluble in organic solvents like methanol, ethyl acetate, and dichloromethane.[7][8]
Melting Point To be determined experimentally; related sulfonamides have melting points in the range of 100-160°C.[9][10]
Structural Diagram

Caption: Key functional moieties of N-Phenylthiophene-2-sulfonamide.

Synthesis Protocol: N-Phenylthiophene-2-sulfonamide

The preparation of N-Phenylthiophene-2-sulfonamide is reliably achieved via the nucleophilic substitution reaction between 2-thiophenesulfonyl chloride and aniline.[7][11] This reaction is a classic example of sulfonamide bond formation.

Principle and Reaction Scheme

The lone pair of electrons on the nitrogen atom of aniline acts as a nucleophile, attacking the electrophilic sulfur atom of 2-thiophenesulfonyl chloride. A non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Reaction: 2-Thiophenesulfonyl Chloride + Aniline → N-Phenylthiophene-2-sulfonamide + HCl

Reagents and Equipment
Reagent/MaterialGradeSupplier ExampleNotes
2-Thiophenesulfonyl chloride≥96%Sigma-AldrichCorrosive and moisture-sensitive.
Aniline≥99%Fisher ScientificToxic. Handle with care.
Pyridine (or Triethylamine)AnhydrousMajor SuppliersActs as a non-nucleophilic base and solvent.
Dichloromethane (DCM)AnhydrousMajor SuppliersReaction solvent.
Hydrochloric Acid (HCl)1 M aq.Major SuppliersFor work-up.
Saturated Sodium Bicarbonateaq.In-house prepFor work-up.
BrineSaturated aq.In-house prepFor work-up.
Anhydrous Magnesium SulfateReagentMajor SuppliersDrying agent.
Round-bottom flask, condenser, magnetic stirrer, separatory funnel, standard glassware
Step-by-Step Experimental Protocol
  • Reaction Setup: In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve aniline (1.0 eq) in anhydrous dichloromethane (approx. 50 mL). Add pyridine (1.2 eq) to the solution and cool the flask to 0 °C using an ice bath.

    • Causality Note: The reaction is performed at 0 °C initially to control the exothermicity of the addition of the sulfonyl chloride. Pyridine serves as a base to quench the HCl generated in situ, preventing the protonation and deactivation of the aniline nucleophile.

  • Reagent Addition: Dissolve 2-thiophenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane (approx. 25 mL). Add this solution dropwise to the stirring aniline solution over 30 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-18 hours.

    • Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The disappearance of the starting materials and the appearance of a new, typically more polar, product spot indicates reaction completion.

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

    • Causality Note: The HCl wash removes excess pyridine and any unreacted aniline. The sodium bicarbonate wash neutralizes any remaining acidic species. The brine wash removes bulk water from the organic layer before the final drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is best purified by recrystallization. A solvent system of ethyl acetate and ether (2:1) with a small amount of methanol has been reported to yield fine white crystals.[7] Alternatively, flash column chromatography on silica gel can be employed if impurities are persistent.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Validation reagents Dissolve Aniline & Pyridine in DCM at 0 °C addition Add 2-Thiophenesulfonyl Chloride Solution Dropwise reagents->addition stir Stir at Room Temperature (12-18h) addition->stir monitor Monitor by TLC stir->monitor wash Aqueous Washes (HCl, NaHCO₃, Brine) monitor->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Purify by Recrystallization or Chromatography dry->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: High-level workflow for the synthesis of N-Phenylthiophene-2-sulfonamide.

Safety and Handling Guidelines

Proper handling of N-Phenylthiophene-2-sulfonamide and its precursors is paramount. The following guidelines are based on the known hazards of the reactants and general principles for handling sulfonamides.

Hazard Identification
  • 2-Thiophenesulfonyl Chloride: Corrosive. Causes severe skin burns and eye damage.[10] Reacts with water.

  • Aniline: Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects and cancer.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • N-Phenylthiophene-2-sulfonamide (Product): While specific data is limited, it should be handled as a potentially hazardous chemical. Assume it may cause skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dusts and vapors.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]

  • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are compatible with the solvents being used.[10][12]

  • Respiratory Protection: Not typically required if work is conducted in a fume hood. If weighing out fine powders outside of a containment system, a P3 respirator cartridge is recommended.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[12][13] For long-term stability, storage under an inert atmosphere (nitrogen or argon) is advisable.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. Contaminated materials should be treated as hazardous waste.[14]

Safety Logic Flowchart

start Begin Work with N-Phenylthiophene-2-sulfonamide assess Assess Hazards (Reactants, Solvents, Product) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood spill Spill Occurs? fume_hood->spill spill_protocol Follow Spill Protocol: 1. Alert Others 2. Absorb with Inert Material 3. Collect for Disposal spill->spill_protocol Yes waste Generate Waste? spill->waste No spill_protocol->waste waste_protocol Segregate Waste: - Halogenated Solvents - Non-Halogenated Solvents - Solid Waste waste->waste_protocol Yes end Procedure Complete & Area Cleaned waste->end No waste_protocol->end

Caption: Decision-making flowchart for safe handling and emergency response.

References

  • Arcoria, A., Maccarone, E., Musumarra, G., & Tomaselli, G. A. (1973). Reaction kinetics of 2-thiophenesulfonyl chloride with anilines in methanol. The Journal of Organic Chemistry, 38(15), 2757–2759. [Link]

  • Pappalardo, S., et al. (1985). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Journal of the Chemical Society, Perkin Transactions 2, (12), 2023-2027. [Link]

  • Arcoria, A., Maccarone, E., Musumarra, G., & Tomaselli, G. A. (1973). Reaction kinetics of 2-thiophenesulfonyl chloride with anilines in methanol. The Journal of Organic Chemistry. [Link]

  • Yang, C., et al. (2014). Development of 3-phenyl-N-(2-(3-phenylureido)ethyl)-thiophene-2-sulfonamide compounds as inhibitors of antiapoptotic Bcl-2 family proteins. ChemMedChem, 9(7), 1436-1448. [Link]

  • PubChemLite. (n.d.). N-phenylthiophene-2-sulfonamide (C10H9NO2S2). Retrieved from PubChemLite. [Link]

  • Khan, M. E., et al. (2024). Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment. Macromolecular Research. [Link]

  • El-Shehry, M. F., et al. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6, 131-145. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72881, 2-Thiophenesulfonamide. Retrieved from PubChem. [Link]

  • Noreen, M., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 3051–3066. [Link]

  • Wang, B., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8758. [Link]

  • Al-Ghorbani, M., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. [Link]

  • Bisharat, H., et al. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Journal of Molecular Structure, 1307, 137979. [Link]

  • Wikipedia contributors. (n.d.). Sulfonamide (medicine). In Wikipedia. Retrieved from [Link]

  • Ponticello, G. S., & Woltersdorf, O. W. (1986). Substituted thiophene-2-sulfonamides and their preparation.
  • Pan, J., et al. (2015). Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors. RSC Advances, 5(68), 55100-55108. [Link]

  • Chemsrc. (n.d.). CAS#:620103-94-8 | N,5-dimethyl-N-phenylthiophene-2-sulfonamide. Retrieved from Chemsrc. [Link]

  • Chen, Y.-C., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 9(18), 10225-10233. [Link]

  • Sureja, D., et al. (2004). Biological Activities of Sulfonamides. Indian Journal of Pharmaceutical Sciences, 66(1), 1-11. [Link]

  • Molport. (n.d.). N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide. Retrieved from Molport. [Link]

  • Caesar, P. D. (1956). Process for the purification of thiophene.
  • Szeja, W., & Bogdal, D. (2004). Purification method of thiophene.

Sources

Method

Application Note &amp; Protocols: Synthesis of N-Arylthiophene-2-sulfonamides via Palladium-Catalyzed Cross-Coupling Reactions

An in-depth guide for researchers, scientists, and drug development professionals on the application of catalytic cross-coupling reactions for the synthesis of N-Arylthiophene-2-sulfonamides. This document provides detai...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of catalytic cross-coupling reactions for the synthesis of N-Arylthiophene-2-sulfonamides. This document provides detailed protocols, mechanistic insights, and a discussion of related synthetic strategies.

The N-aryl sulfonamide motif is a cornerstone in medicinal chemistry, appearing in a significant number of pharmaceuticals due to its valuable biochemical properties and its role as a bioisostere for carboxylic acids.[1][2] The synthesis of these structures, particularly those involving heterocyclic cores like thiophene, often relies on the efficiency and versatility of catalytic cross-coupling reactions. This guide focuses on the synthesis of N-arylthiophene-2-sulfonamides, using the formation of N-Phenylthiophene-2-sulfonamide as a prime example, primarily through the robust and widely applicable Suzuki-Miyaura cross-coupling reaction.

Core Concept: The Suzuki-Miyaura Reaction for C-C Bond Formation

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organic halide or triflate.[3] It is a powerful method for forming carbon-carbon bonds. In the context of our topic, it is employed to arylate a thiophene ring that already bears the sulfonamide functional group.

A common strategy involves the reaction of a halogenated thiophene-2-sulfonamide with an arylboronic acid. For instance, 5-bromothiophene-2-sulfonamide or its N-substituted derivatives can be coupled with various arylboronic acids to generate a library of 5-arylthiophene-2-sulfonamides.[4][5][6]

Causality Behind Experimental Choices:

  • Catalyst: Palladium complexes, such as Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂ with phosphine ligands, are standard. The choice of ligand is critical; bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and facilitate key steps in the catalytic cycle.[7]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates the crucial transmetalation step.[3] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.

  • Solvent: Aprotic polar solvents like 1,4-dioxane, DME, or toluene are often employed to ensure the solubility of the reactants and catalyst system.[5][8] The addition of a small amount of water can sometimes be beneficial.[5]

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling:

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.

Suzuki_Miyaura_Cycle cluster_base Boronic Acid Activation pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition transmetalation_complex [Ar¹-Pd(II)L₂-Ar²]⁺[BX(OH)₃]⁻ oa_complex->transmetalation_complex Transmetalation re_complex Ar¹-Ar² (Product) transmetalation_complex->re_complex Reductive Elimination re_complex->pd0 boronic_acid Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₃PO₄) base->boronate boronate->transmetalation_complex halide Ar¹-X (e.g., 5-Bromo-thiophene-sulfonamide) halide->oa_complex

Caption: Suzuki-Miyaura catalytic cycle for C-C bond formation.

Detailed Protocol: Synthesis of 5-Aryl-N-propylthiophene-2-sulfonamides

This protocol is adapted from a reported synthesis of 5-aryl-N-alkylthiophene-2-sulfonamides via a Suzuki-Miyaura cross-coupling reaction.[5]

Experimental Workflow Diagram:

protocol_workflow start Combine Reactants in Oven-Dried Flask: - 5-bromo-N-propylthiophene-2-sulfonamide - Arylboronic acid (0.774 mmol) - Pd(PPh₃)₄ (5 mol%) - K₃PO₄ (1.409 mmol) inert Evacuate and backfill with Argon (3x) to establish an inert atmosphere start->inert solvent Add 1,4-dioxane (5 mL) under Argon inert->solvent reaction Stir mixture at 90 °C solvent->reaction water After 30 min, add water (0.5 mL) while maintaining Argon atmosphere reaction->water workup Reaction Workup: - Cool to RT - Extraction with organic solvent - Dry with Na₂SO₄ water->workup purification Purification: - Concentrate under reduced pressure - Column chromatography workup->purification product Isolate pure 5-Aryl-N-propylthiophene-2-sulfonamide purification->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Preparation: To a clean, oven-dried flask, add 5-bromo-N-propylthiophene-2-sulfonamide, the desired arylboronic acid (0.774 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and potassium phosphate (K₃PO₄, 1.409 mmol).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Under a positive pressure of argon, add 5 mL of 1,4-dioxane via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

  • Water Addition: After 30 minutes of stirring at 90 °C, add 0.5 mL of degassed water to the reaction mixture while maintaining the argon atmosphere. Continue stirring until the reaction is complete (monitor by TLC).

  • Workup: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-N-propylthiophene-2-sulfonamide.

Data Presentation: Substrate Scope and Yields

The Suzuki-Miyaura coupling is versatile and tolerates a range of functional groups on the arylboronic acid partner. The electronic nature of the substituents can influence reaction yields.

EntryArylboronic Acid PartnerProductYield (%)[5]
1Phenylboronic acid5-Phenyl-N-propylthiophene-2-sulfonamide56
24-Methylphenylboronic acid5-(p-Tolyl)-N-propylthiophene-2-sulfonamide58
34-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-N-propylthiophene-2-sulfonamide62
44-Chlorophenylboronic acid5-(4-Chlorophenyl)-N-propylthiophene-2-sulfonamide62
54-Fluorophenylboronic acid5-(4-Fluorophenyl)-N-propylthiophene-2-sulfonamide66
63-Nitrophenylboronic acid5-(3-Nitrophenyl)-N-propylthiophene-2-sulfonamide72
72-Naphthylboronic acid5-(Naphthalen-2-yl)-N-propylthiophene-2-sulfonamide68

Field-Proven Insights:

  • Generally, both electron-donating and electron-withdrawing groups on the arylboronic acid are well-tolerated.[9]

  • Steric hindrance near the boronic acid group can sometimes reduce reaction efficiency.

  • The choice of palladium catalyst and ligand system is crucial for coupling challenging substrates, such as sterically hindered partners or heteroaryl halides.

Broader Context: Alternative C-N Bond Forming Reactions

While the Suzuki-Miyaura reaction is excellent for arylating a pre-existing sulfonamide-containing ring, other cross-coupling methods directly form the C-N bond of the sulfonamide.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C-N bonds by coupling an aryl halide with an amine.[10][11] While highly effective for many amines, the coupling of sulfonamides can be more challenging due to their lower nucleophilicity.[1] The development of specialized bulky, electron-rich phosphine ligands (often called Buchwald ligands) has been instrumental in overcoming this limitation and expanding the reaction's scope to include sulfonamides.[7]

Nickel-Catalyzed Sulfonamidation: Recent advancements have shown that nickel catalysis, often in conjunction with photosensitizers, can provide a highly efficient pathway for C-N bond formation between sulfonamides and aryl electrophiles.[1][12] These methods can offer advantages in coupling certain challenging substrates, including five-membered ring heterocyclic halides.[12]

Copper-Catalyzed N-Arylation (Ullmann-type reaction): Copper-catalyzed cross-coupling of sulfonamides with aryl halides represents a classic and often cost-effective alternative to palladium-based systems. These reactions may require higher temperatures but can be effective, particularly in ligand-free protocols.[13]

References

  • C–H to C–N Cross-Coupling of Sulfonamides with Olefins.Journal of the American Chemical Society.
  • Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides.Molecules.
  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel C
  • Ligand-free copper catalysed cross-coupling of sulfonamides with aryl halides.Nanyang Technological University.
  • A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactions.
  • Buchwald–Hartwig amin
  • Sulfonamide derivatives: Synthesis and applications.
  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis.Macmillan Group - Princeton University.
  • Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.PMC.
  • (PDF) A facile synthesis of new 5-Aryl-Thiophenes bearing Sulfonamide moiety via Pd(0)-catalyzed Suzuki-Miyaura Cross Coupling Reactions.
  • Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions.MDPI.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

Sources

Application

Application Note: N-Phenylthiophene-2-sulfonamide Scaffolds in High-Throughput Screening Assays

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Content Focus: Mechanistic rationale, high-throughput screening (HTS) assay design, and step-by-step validation protocols. Int...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay development scientists, and drug discovery professionals. Content Focus: Mechanistic rationale, high-throughput screening (HTS) assay design, and step-by-step validation protocols.

Introduction & Mechanistic Rationale

In the landscape of early-stage drug discovery, the identification of versatile, privileged scaffolds is critical for populating High-Throughput Screening (HTS) libraries. N-Phenylthiophene-2-sulfonamide and its halogenated derivatives (e.g., 5-bromo-N-phenylthiophene-2-sulfonamide) have emerged as highly valuable pharmacophores across multiple therapeutic areas[1].

The structural topology of this scaffold—comprising a thiophene bioisostere, a flexible sulfonamide linker, and a phenyl ring—confers unique physicochemical properties. Crucially, the sulfonamide moiety acts as a highly effective Zinc-Binding Group (ZBG) . This makes the scaffold particularly adept at inhibiting metalloproteases, such as the Anthrax Lethal Factor (LF)[2]. Furthermore, the scaffold's favorable lipophilicity and hydrogen-bonding geometry allow it to function as an allosteric modulator in bacterial phenotypic screens, notably inhibiting LuxR-mediated quorum sensing in Vibrio species without exhibiting direct bactericidal toxicity[3].

Recent advances in green chemistry, such as the copper-catalyzed cross-coupling of sodium sulfinates with anilines, have enabled the rapid, modular synthesis of diverse N-phenylthiophene-2-sulfonamide libraries, further cementing their utility in modern HTS campaigns[4].

HTS Workflow Design

When screening N-phenylthiophene-2-sulfonamide libraries, a tiered funnel approach is essential to filter out false positives (e.g., pan-assay interference compounds or colloidal aggregators) and validate true target engagement.

HTS_Workflow Lib Thiophene-Sulfonamide Library Synthesis Pri Primary HTS Assay (FRET / Luminescence) Lib->Pri Acoustic Transfer Hit Hit Identification (Z' > 0.5) Pri->Hit >50% Inhibition Sec Secondary Screening (Dose-Response / IC50) Hit->Sec Cherry-picking Cell Cell-Based Assay (Macrophage Protection) Sec->Cell IC50 < 10 µM Lead Lead Optimization (SAR & ADME) Cell->Lead Efficacy Confirmed

Figure 1. Standard HTS screening funnel for evaluating N-phenylthiophene-2-sulfonamide libraries (Max Width: 760px).

Protocol 1: FRET-Based Enzymatic Assay for Anthrax Lethal Factor (LF)

Causality & Principle: Anthrax Lethal Factor (LF) is a zinc-dependent metalloprotease secreted by Bacillus anthracis. Upon entering host macrophages, LF cleaves mitogen-activated protein kinase kinases (MAPKKs), disrupting cellular signaling and inducing rapid apoptosis[2]. N-phenylthiophene-2-sulfonamides act as competitive inhibitors by chelating the catalytic Zn2+ ion.

To screen for this activity, we utilize a Förster Resonance Energy Transfer (FRET) assay. A synthetic MAPKK-derived peptide is dual-labeled with a fluorophore (5-FAM) and a quencher (QXL™520). Cleavage of the peptide by LF separates the fluorophore from the quencher, resulting in a measurable fluorescent signal. Inhibitors prevent this cleavage, quenching the signal.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare 20 mM HEPES (pH 7.4), 1 mM DTT, 0.1 mM CaCl₂, and 0.01% Tween-20.

    • Expert Insight: The inclusion of 0.01% Tween-20 is critical. Sulfonamides can form colloidal aggregates in aqueous buffers, leading to non-specific enzyme inhibition (false positives). The non-ionic detergent prevents this aggregation.

    • Enzyme Solution: Dilute recombinant Anthrax LF to a working concentration of 10 ng/mL in the Assay Buffer.

  • Compound Plating (384-Well Format):

    • Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of N-phenylthiophene-2-sulfonamide analogs (10 mM in DMSO) into a 384-well black, flat-bottom microplate. The final screening concentration will be 10 µM (0.1% final DMSO).

  • Enzyme Incubation:

    • Add 50 µL of the LF Enzyme Solution to each well.

    • Incubate the plate for 15 minutes at room temperature. Causality: This pre-incubation step allows the sulfonamide ZBG to establish an equilibrium with the Zn2+ ion in the enzyme's active site before the substrate is introduced.

  • Substrate Addition & Kinetic Readout:

    • Initiate the reaction by adding 50 µL of the FRET substrate (5-FAM/QXL™520 MAPKK peptide) to achieve a final concentration of 2 µM.

    • Immediately transfer the plate to a multi-mode microplate reader. Measure fluorescence continuously for 30 minutes at Ex/Em = 490/520 nm.

    • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the kinetic curve. Active hits are defined as compounds reducing V₀ by >50% compared to the DMSO control.

LF_Inhibition Toxin Anthrax Toxin (PA + LF) Entry Endosomal Entry & LF Release Toxin->Entry MAPKK MAPKK Cleavage Entry->MAPKK Active LF Death Macrophage Apoptosis MAPKK->Death Inhibitor N-Phenylthiophene- 2-sulfonamide Zn Zn2+ Chelation at LF Active Site Inhibitor->Zn Binds Zn->MAPKK Blocks Cleavage

Figure 2. Mechanism of Anthrax Lethal Factor inhibition by N-phenylthiophene-2-sulfonamide (Max Width: 760px).

Protocol 2: Cell-Based Macrophage Protection Assay

Causality & Principle: Biochemical potency (FRET assay) does not guarantee cellular efficacy. Compounds must cross the macrophage lipid bilayer to inhibit cytosolic LF. We utilize a secondary cell-based assay where murine macrophages are challenged with Lethal Toxin (LeTx). Viability is quantified via an ATP-dependent luminescent readout (CellTiter-Glo), which provides a self-validating measure of metabolically active cells[2].

Step-by-Step Methodology
  • Cell Seeding:

    • Seed RAW 264.7 murine macrophages at a density of 10,000 cells/well in 50 µL of DMEM supplemented with 10% FBS inside a 96-well white opaque tissue culture plate.

    • Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow cellular adhesion.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of the hit compounds in DMEM. Add 25 µL of the diluted compounds to the respective wells (final concentration range: 0.05 µM to 50 µM).

  • Toxin Challenge:

    • Add 25 µL of a Lethal Toxin mixture to achieve final concentrations of 500 ng/mL Protective Antigen (PA) and 50 ng/mL Lethal Factor (LF).

    • Self-Validating Controls: You must include a "Toxin-only" control (0% viability baseline) and a "Media-only" control (100% viability baseline) on every plate to calculate the Z'-factor.

  • Incubation & Luminescent Readout:

    • Incubate the plates for 4 hours at 37°C.

    • Equilibrate the plate to room temperature for 15 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

    • Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.

    • Read luminescence using an integration time of 0.5 seconds per well. Calculate the IC₅₀ using a 4-parameter non-linear regression model.

Data Presentation & SAR Interpretation

Quantitative data from primary and secondary screens must be synthesized to guide Lead Optimization. Table 1 illustrates representative data for a subset of the thiophene-sulfonamide library.

Table 1: Representative HTS Data for Thiophene-2-Sulfonamide Derivatives

Compound IDR-Group SubstitutionLF Enzymatic IC₅₀ (µM)Macrophage Protection IC₅₀ (µM)LuxR Inhibition (%) at 10 µM
Cmpd-01 H (Unsubstituted)12.50> 50.015%
Cmpd-02 5-Bromo1.8015.245%
Cmpd-03 5-Chloro2.1018.438%
Cmpd-04 2,4-Dichloro-phenyl0.251.682%

Expert Insight: The data reveals a distinct Structure-Activity Relationship (SAR). Halogenation (e.g., 5-Bromo or 2,4-Dichloro) significantly enhances biochemical potency. Mechanistically, halogens increase the electron-withdrawing effect on the sulfonamide, lowering its pKa and strengthening the ionic interaction with the Zn2+ ion in the LF active site. Furthermore, the increased lipophilicity (LogP) of the halogenated derivatives directly correlates with improved cell permeability, as evidenced by the dramatic drop in the Macrophage Protection IC₅₀ for Cmpd-04 [2]. Similar lipophilic requirements are observed for penetrating bacterial membranes in the LuxR quorum sensing assay[3].

References

  • Structure Activity Relationship Studies of a Novel Series of Anthrax Lethal Factor Inhibitors National Institutes of Health (NIH) URL:[Link]

  • New Applications of Heteroarylzinc Nucleophiles Massachusetts Institute of Technology (MIT) DSpace URL:[Link]

  • Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides from Sodium Sulfinates in Green Solvents The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • WO2022036282A1 - Quorum sensing inhibitors and methods of use Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Phenylthiophene-2-sulfonamide Synthesis &amp; Yield Optimization

Welcome to the Advanced Organic Synthesis Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize the synthesis of N-Phenylthiophene-2-s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Organic Synthesis Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize the synthesis of N-Phenylthiophene-2-sulfonamide. By understanding the underlying reaction mechanics, you can systematically eliminate yield-limiting side reactions and establish a highly reproducible workflow.

Mechanistic Overview & Reaction Logic

The synthesis of N-Phenylthiophene-2-sulfonamide relies on a bimolecular nucleophilic substitution at the sulfur center. Aniline acts as the nucleophile, attacking the highly electrophilic sulfur atom of thiophene-2-sulfonyl chloride. Kinetic studies indicate that the sulfur atom in 2-thiophenesulfonyl chloride is less positively charged than in benzenesulfonyl chloride, making it slightly less reactive toward nucleophiles[1]. Because sulfonyl chlorides are highly moisture-sensitive, the reaction environment must be strictly controlled to prevent competitive hydrolysis, which is the primary cause of yield loss[2].

ReactionPathway A Thiophene-2-sulfonyl chloride + Aniline B Nucleophilic Attack (Base-mediated) A->B Anhydrous DCM, 0°C D Hydrolysis (Moisture present) A->D H2O exposure C N-Phenylthiophene-2-sulfonamide (Target Product) B->C TEA or Pyridine F Bis-sulfonylation (Excess ArSO2Cl) C->F Excess ArSO2Cl E Thiophene-2-sulfonic acid (Byproduct) D->E G Bis-sulfonamide (Byproduct) F->G

Fig 1. Mechanistic pathways and competing side reactions in sulfonamide synthesis.

Troubleshooting Guide (FAQs)

Q1: My reaction yield is consistently below 50%, and I am recovering unreacted aniline. What is the primary cause? A1: The most common culprit is the hydrolysis of thiophene-2-sulfonyl chloride. If water is present in your solvent or on your glassware, it outcompetes aniline for the electrophilic sulfur center, rapidly converting the sulfonyl chloride into unreactive thiophene-2-sulfonic acid[2]. Solution: Ensure all glassware is flame-dried. Use strictly anhydrous solvents (e.g., commercially available anhydrous DCM stored over molecular sieves) and run the reaction under an inert argon or nitrogen atmosphere.

Q2: Why is the choice of base critical, and which one should I use? A2: The coupling reaction generates one equivalent of hydrochloric acid (HCl). Without an acid scavenger, HCl will protonate the aniline starting material, forming an anilinium ion. This renders the amine non-nucleophilic and immediately halts the reaction[2]. Solution: Triethylamine (TEA) or pyridine are standard bases. TEA (2.0 equivalents) is highly effective at scavenging HCl. If you are working with sterically hindered or highly electron-deficient aniline derivatives, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can accelerate the reaction by forming a highly reactive sulfonylpyridinium intermediate.

Q3: I am observing a secondary, higher-molecular-weight spot on my TLC. How do I prevent this? A3: You are likely observing over-sulfonylation, where the newly formed N-Phenylthiophene-2-sulfonamide reacts with a second equivalent of sulfonyl chloride to form a bis-sulfonamide byproduct. Solution: Never use an excess of the sulfonyl chloride. Maintain a strict 1.0 : 1.0 molar ratio, or use aniline as a slight excess (1.05 eq). Additionally, add the sulfonyl chloride dropwise at 0 °C to a diluted solution of the amine and base to prevent localized concentration spikes[2].

Q4: Can I perform this synthesis using greener solvents instead of chlorinated solvents like DCM? A4: Yes. While DCM is the traditional solvent for these couplings, recent methodologies have successfully utilized green solvents such as ethyl acetate, γ -valerolactone, or biphasic aqueous systems for sulfonamide synthesis[3]. If using a biphasic system, an inorganic base like K 2​ CO 3​ is typically employed, though vigorous stirring is required to overcome mass transfer limitations.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and isolated yields, providing empirical baselines for your optimization efforts.

Solvent SystemBase UsedTemperature ProfileAdditiveIsolated Yield (%)Primary Observation / Issue
DCM (Non-anhydrous)TEA (1.5 eq)Room TempNone< 40%Severe hydrolysis of sulfonyl chloride[2].
DCM (Anhydrous)TEA (2.0 eq)0 °C RTNone75 - 80%Standard baseline; clean conversion.
Pyridine (Anhydrous)Pyridine (Solvent)0 °C RTNone82 - 85%Good yield, but solvent removal is tedious.
THF (Anhydrous)TEA (2.0 eq)0 °C RTDMAP (0.1 eq)90 - 95%Highly efficient; DMAP accelerates kinetics.
Ethyl Acetate (Green)K 2​ CO 3​ (Aq)60 °CPhase Transfer70 - 75%Viable green alternative[3].

Validated Standard Operating Procedure (SOP)

This self-validating protocol utilizes targeted liquid-liquid extraction to systematically remove specific impurities (unreacted amine, acid byproducts) based on their pKa values.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask. Purge the system with Argon gas for 5 minutes.

  • Reagent Loading: Add aniline (1.0 eq, 5.0 mmol) and anhydrous dichloromethane (DCM) (15 mL) to the flask.

  • Base Addition: Inject triethylamine (TEA) (2.0 eq, 10.0 mmol) via a dry syringe. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve thiophene-2-sulfonyl chloride (1.0 eq, 5.0 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise over 30 minutes. Causality: Dropwise addition at 0 °C prevents localized heating and suppresses the formation of bis-sulfonamide byproducts[2].

  • Reaction Phase: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress via TLC (Hexane:EtOAc 3:1).

  • Quenching: Once the aniline is consumed, quench the reaction by adding 10 mL of water to hydrolyze any trace unreacted sulfonyl chloride.

Workup A Crude Mixture (Product, TEA, HCl) B Aqueous Wash (Sat. NaHCO3) A->B Neutralize C Acid Wash (1M HCl) B->C Remove amine D Drying (Anhydrous Na2SO4) C->D Remove H2O E Pure Product D->E Concentrate

Fig 2. Sequential liquid-liquid extraction and purification workflow.

  • Workup & Extraction:

    • Transfer the mixture to a separatory funnel and collect the organic (bottom) layer.

    • Wash the organic layer with saturated NaHCO 3​ (10 mL) to neutralize residual acids.

    • Wash with 1M HCl (2 x 10 mL). Causality: This selectively protonates unreacted aniline and TEA, pulling them into the aqueous phase[2].

    • Wash with brine (10 mL) to reduce the water content in the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude N-Phenylthiophene-2-sulfonamide. Recrystallize from ethanol for analytical purity.

References[3] Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides from Sodium Sulfinates in Green Solvents - ACS Publications - View Source[1] Reaction kinetics of 2-thiophenesulfonyl chloride with anilines in methanol - ACS Publications - View Source[2] Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides - Benchchem - View Source

Sources

Optimization

Technical Support Center: Troubleshooting Low Solubility of N-Phenylthiophene-2-sulfonamide in DMSO

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals experiencing unexpected solubility issues with N-Phenylthiophene-2-sulfonamide in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals experiencing unexpected solubility issues with N-Phenylthiophene-2-sulfonamide in Dimethyl Sulfoxide (DMSO).

While DMSO is widely regarded as a universal polar aprotic solvent, specific structural and environmental factors can severely hinder the dissolution of functionalized aryl sulfonamides[1]. This guide provides a mechanistic breakdown of these failures and a self-validating protocol to resolve them.

Mechanistic Profiling & Quantitative Data

To troubleshoot solubility, we must first understand the physical chemistry of both the solute and the solvent. N-Phenylthiophene-2-sulfonamide contains a thiophene ring, a phenyl ring, and a central sulfonamide linkage. The sulfonamide group acts as a strong hydrogen bond donor (N-H) and acceptor (S=O), which often drives the formation of highly stable crystalline polymorphs with immense lattice energy.

Furthermore, the physical properties of DMSO make it highly susceptible to environmental degradation, which directly impacts its solvating power.

Table 1: Physicochemical Parameters Impacting Solubility

ParameterValue / CharacteristicMechanistic Impact on Solubility
Molecular Weight ~239.31 g/mol Moderate lipophilic bulk requires adequate cavity formation within the solvent matrix.
H-Bond Network 1 Donor, 4 AcceptorsDrives the formation of high-lattice-energy crystals that resist solvent penetration.
DMSO Freezing Point 18.5 °C (65.3 °F)[2]Solutions stored at standard room temperatures or below may undergo localized micro-freezing, halting dissolution.
DMSO Hygroscopicity Absorbs up to 33% water by weight[3]Water acts as an anti-solvent. It increases the hydrogen-bonded structure of the solvent mixture, forcing lipophilic compounds to precipitate[4].
Metastable Window ~24 to 48 hours at RT[5]Supersaturated solutions may initially appear clear but will eventually crystallize as they settle into a lower-energy thermodynamic state[5].
Self-Validating Dissolution Protocol

Do not rely on passive mixing. The following step-by-step methodology is designed to systematically eliminate the root causes of insolubility through thermal, mechanical, and chemical controls.

Step 1: Solvent Quality Verification

  • Action: Utilize a freshly opened, sealed bottle of anhydrous DMSO (≤0.005% water content).

  • Causality: DMSO is exceptionally hygroscopic. When it absorbs atmospheric moisture, the polarity and hydrogen-bonding network of the solvent change. This drastically reduces its ability to solvate the lipophilic thiophene and phenyl rings, leading to immediate or delayed precipitation[4][6].

Step 2: Thermal Equilibration

  • Action: Ensure both the compound powder and the DMSO are fully equilibrated to room temperature (≥22°C) prior to mixing.

  • Causality: The freezing point of pure DMSO is 18.5°C[2]. Attempting to dissolve a compound in cold solvent not only hinders the endothermic dissolution process but can also cause the solvent itself to freeze around the compound.

Step 3: Primary Agitation & Cavitation (Sonication)

  • Action: Add the calculated volume of DMSO to the compound. Vortex vigorously for 2 minutes. If the compound remains undissolved, place the vial in a water bath sonicator at 37°C for 10 to 15 minutes.

  • Causality: Passive stirring is often insufficient for stable polymorphs. Sonication generates cavitation—microscopic bubbles that collapse to create intense, localized temperature and pressure gradients. This provides the targeted activation energy required to shatter the strong intermolecular hydrogen bonds of the sulfonamide's crystal lattice[1][5].

Step 4: System Validation & Storage

  • Action: Visually inspect the vial against a strong light source. The solution must be completely optically clear. Once validated, immediately aliquot the solution into single-use sterile tubes and transfer to -20°C or -80°C[7].

  • Causality: This visual validation ensures no micro-crystals remain, which could act as nucleation sites for future precipitation. Aliquoting prevents repeated freeze-thaw cycles, which are known to push compounds into lower-energy, highly insoluble crystalline forms[5].

Diagnostic Workflow

Use the following decision tree to rapidly diagnose and correct solubility failures during your benchwork.

TroubleshootingWorkflow Start Compound Insoluble in DMSO CheckDMSO Is DMSO fresh & anhydrous? Start->CheckDMSO NewDMSO Use fresh anhydrous DMSO (≤0.005% H2O) CheckDMSO->NewDMSO No CheckTemp Is solution at Room Temp or 37°C? CheckDMSO->CheckTemp Yes NewDMSO->CheckTemp WarmSon Warm to 37°C & Sonicate (10-15 min) CheckTemp->WarmSon No CheckConc Is concentration < Thermodynamic Limit? CheckTemp->CheckConc Yes WarmSon->CheckConc AddCoSolvent Add Co-solvent (e.g., PEG400) or Dilute CheckConc->AddCoSolvent No Success Complete Dissolution (Aliquot & Store -20°C) CheckConc->Success Yes AddCoSolvent->Success

Diagnostic workflow for resolving N-Phenylthiophene-2-sulfonamide solubility issues in DMSO.

Frequently Asked Questions (FAQs)

Q: My stock solution was clear yesterday, but today there are crystals at the bottom of the tube. Why did this happen? A: This is a hallmark of either moisture absorption or a thermodynamic polymorph shift. If the tube was left open or improperly sealed, the highly hygroscopic DMSO absorbed atmospheric water, reducing its solvating power and causing the compound to "crash out"[6]. Furthermore, amorphous compounds can initially dissolve easily to form a supersaturated solution, but will precipitate over 24-48 hours as they thermodynamically settle into a lower-energy, higher-melting-point crystalline form[5]. Resolution: Re-warm the solution to 37°C and sonicate to redissolve. Ensure tightly sealed caps and store long-term at -20°C[7].

Q: How do I successfully dilute my DMSO stock into aqueous cell culture media without the compound precipitating? A: Direct addition of a highly concentrated DMSO stock into a large volume of aqueous media often causes localized supersaturation. The sudden shift in solvent polarity forces the lipophilic compound out of solution before it can disperse. Resolution: Pre-warm your culture media to 37°C. Add the DMSO stock dropwise while vigorously vortexing or stirring the media to ensure rapid dispersion. Alternatively, perform serial dilutions in pure DMSO first. This allows you to add a very small volume (e.g., 1-2 µL per 1 mL) to the final media, keeping the final DMSO concentration strictly below the cellular toxicity threshold (typically ≤0.5%)[7][8].

Q: I have sonicated and heated the sample, but it still won't reach my target concentration. What are my options? A: You have likely hit the absolute thermodynamic solubility limit for this specific polymorph in pure DMSO. To proceed, you must alter the solvent matrix. You can introduce a biologically tolerated co-solvent to disrupt the crystal packing forces. Common co-solvents include PEG400, Tween 80, or cyclodextrins[7]. Ensure that all downstream assay controls are updated to reflect this new solvent vehicle.

References
  • Compound Solubility with Dimethylsulfoxide - Hampton Research[Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO - Ziath[Link]

  • Samples in DMSO: What an end user needs to know - Ziath[Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate[Link]

  • Dimethyl sulfoxide - Wikipedia[Link]

  • Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides from Sodium Sulfinates in Green Solvents - ACS Publications[Link]

  • Compound Handling Instructions - MedChemExpress[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing N-Phenylthiophene-2-sulfonamide Coupling

Welcome to the Technical Support Center for sulfonamide synthesis. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals who are optimizing the coup...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for sulfonamide synthesis. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals who are optimizing the coupling of thiophene-2-sulfonyl chloride with aniline derivatives.

Sulfonamide linkages are critical pharmacophores in medicinal chemistry. While the Schotten-Baumann-type coupling appears straightforward on paper, real-world execution often suffers from bis-sulfonylation, reagent degradation, or poor reactivity with hindered substrates. This guide deconstructs the causality behind these failures and provides self-validating protocols to ensure high-fidelity synthesis.

System Overview & Reaction Workflow

The standard synthesis of N-phenylthiophene-2-sulfonamide relies on the nucleophilic attack of aniline on the highly electrophilic sulfur center of thiophene-2-sulfonyl chloride. The workflow below maps the critical path to the pure product and highlights where the system is most likely to fail.

Workflow Aniline Aniline (Nucleophile) Reaction Coupling Reaction (0°C to RT) Aniline->Reaction Sulfonyl Thiophene-2-sulfonyl chloride (Electrophile) Sulfonyl->Reaction Conditions Base & Solvent (TEA / DCM) Conditions->Reaction SideReact Bis-sulfonylation (Excess Electrophile) Reaction->SideReact Poor stoichiometry Workup 1M HCl Aqueous Workup (Removes Base/Amine) Reaction->Workup Complete conversion Product N-Phenylthiophene-2-sulfonamide (Pure Product) Workup->Product

Workflow for N-Phenylthiophene-2-sulfonamide coupling and potential pitfalls.

Troubleshooting & FAQs (Mechanistic Insights)

Q1: I am observing significant formation of the bis-sulfonamide (N,N-bis(thiophene-2-sulfonyl)aniline). How do I prevent this? Causality: Primary amines can react twice with highly reactive sulfonyl chlorides. The first sulfonylation significantly acidifies the remaining N-H proton (the pKa drops dramatically due to the electron-withdrawing sulfonyl group). In the presence of a base like triethylamine (TEA), this proton is easily removed, forming a highly nucleophilic sulfonamide anion that rapidly attacks a second equivalent of thiophene-2-sulfonyl chloride. Solution: Control the stoichiometry strictly (1.0 to 1.05 equivalents of the electrophile). Add the sulfonyl chloride dropwise at 0 °C to a dilute solution of the aniline to prevent localized concentration spikes.

Q2: My thiophene-2-sulfonyl chloride seems to be degrading, leading to low yields and unreacted aniline. What is happening? Causality: Sulfonyl chlorides are highly sensitive to moisture. They undergo rapid hydrolysis to form thiophene-2-sulfonic acid and HCl. The resulting sulfonic acid is completely unreactive toward anilines under standard conditions because the sulfonate anion is a poor leaving group compared to chloride. Solution: Use strictly anhydrous solvents (e.g., dry DCM or THF) and store the reagent under an inert argon atmosphere. If you suspect your reagent has degraded, verify its integrity via 1 H NMR before setting up the reaction.

Q3: I am trying to couple a sterically hindered or electron-deficient aniline, but the reaction stalls. How can I force it to completion? Causality: Electron-withdrawing groups on the aniline reduce the nucleophilicity of the amine lone pair, while steric bulk physically blocks the trajectory of nucleophilic attack on the sulfur center. Standard bases like TEA may act merely as acid scavengers rather than true activators. Solution: Switch your base/solvent system. Using pyridine as both solvent and base is a classic remedy for sluggish couplings. For extremely unreactive substrates, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) forms a highly reactive sulfonylpyridinium intermediate. Alternatively, pre-deprotonating the aniline with Sodium Hydride (NaH) generates an amide anion that reacts instantly with the electrophile.

Q4: Are there alternative "green" methods to synthesize N-phenylthiophene-2-sulfonamide without using toxic sulfonyl chlorides? Causality: Traditional methods rely on moisture-sensitive, corrosive sulfonyl chlorides and generate stoichiometric chloride waste. Solution: Yes. Recent advancements in green chemistry utilize a 1 using oxidants like K 2​ S 2​ O 8​ in green solvents such as sulfolane[1]. Another modern alternative is 2, which acts as a highly efficient reductive coupling pathway[2].

Quantitative Optimization Parameters

To assist in rapid experimental design, the following table synthesizes the optimal parameters based on the nature of your specific substrate and operational goals.

ParameterStandard ConditionOptimized for Hindered AminesOptimized for Green Chemistry
Electrophile Thiophene-2-sulfonyl chloride (1.1 eq)Thiophene-2-sulfonyl chloride (1.5 eq)Sodium thiophene-2-sulfinate (1.5 eq)
Nucleophile Aniline (1.0 eq)Substituted Aniline (1.0 eq)Aniline (1.0 eq)
Catalyst/Activator NoneDMAP (0.1 eq)CuBr 2​ (15 mol%), K 2​ S 2​ O 8​ (1.5 eq)
Base Triethylamine (1.5 eq)Pyridine (Solvent) or NaH (1.2 eq)Na 4​ P 2​ O 7​ (0.5 eq)
Solvent Dry DCMTHF or PyridineSulfolane / Acetic Acid
Temp & Time 0 °C to RT, 2-4 hRT to 60 °C, 12 h60 °C, 12 h
Typical Yield 85 - 95%60 - 80%75 - 85%

Validated Experimental Protocols

Protocol A: Standard Base-Promoted Coupling (DCM/TEA)

This is the industry-standard self-validating protocol for3[3].

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve aniline (1.0 mmol, 93 mg) in anhydrous dichloromethane (DCM, 5.0 mL).

  • Base Addition: Add triethylamine (TEA, 1.5 mmol, 210 µL) to the solution and cool the flask to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve thiophene-2-sulfonyl chloride (1.1 mmol, 201 mg) in anhydrous DCM (2.0 mL). Add this solution dropwise to the reaction mixture over 10 minutes. Self-Validation Check: Dropwise addition prevents thermal spikes that lead to bis-sulfonylation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor reaction progress via TLC (Hexanes:EtOAc 7:3).

  • Quench & Workup: Quench the reaction with 1M aqueous HCl (10 mL). Self-Validation Check: The acidic wash protonates and removes excess TEA and unreacted aniline into the aqueous layer. Extract the aqueous layer with DCM (2 x 10 mL).

  • Washing & Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to afford pure N-phenylthiophene-2-sulfonamide as a solid.

Protocol B: Copper-Catalyzed Oxidative Coupling (Green Alternative)

A modern approach utilizing stable sulfinate salts to avoid moisture-sensitive chlorides[1].

  • Preparation: To an 8 mL sample vial equipped with a stir bar, add K 2​ S 2​ O 8​ (1.5 mmol, 405 mg), Na 4​ P 2​ O 7​ (0.5 mmol, 133 mg), and sodium thiophene-2-sulfinate (1.5 mmol).

  • Solvent Addition: Add sulfolane (2.0 mL) followed by acetic acid (3.0 mL).

  • Reagent Addition: Add aniline (1.0 mmol, 93 mg) and CuBr 2​ (15 mol%, 1.5 M in H 2​ O).

  • Reaction: Seal the vial tightly with a screw cap and stir the mixture at 60 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water (3 x 10 mL) to remove the highly polar sulfolane and acetic acid. Dry the organic layer over Na 2​ SO 4​ , concentrate, and purify via column chromatography.

References

  • Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides from Sodium Sulfinates in Green Solvents Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Optimization

preventing degradation of N-Phenylthiophene-2-sulfonamide during storage

Welcome to the technical support guide for N-Phenylthiophene-2-sulfonamide. This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N-Phenylthiophene-2-sulfonamide. This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. As a molecule incorporating both a sulfonamide moiety and a thiophene ring, it possesses unique stability characteristics that require careful handling to prevent degradation.

Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the storage and handling of N-Phenylthiophene-2-sulfonamide.

Q1: What are the ideal storage conditions for N-Phenylthiophene-2-sulfonamide?

For maximum stability, the compound should be stored as a solid in a tightly sealed container at low temperature, protected from light and moisture. An inert atmosphere is highly recommended for long-term storage.

Q2: How sensitive is this compound to temperature?

Like many complex organic molecules, lower temperatures slow down potential degradation reactions. While ambient temperature (+15 to +25°C) may be acceptable for short-term storage, long-term storage in a refrigerator (+2 to +8°C) or freezer (–15 to 0°C) is recommended to minimize thermal degradation.[1]

Q3: Does N-Phenylthiophene-2-sulfonamide require protection from light?

Yes. Both thiophene and sulfonamide-containing compounds can be susceptible to photodegradation.[2][3] It is crucial to store the material in amber glass vials or other opaque containers to prevent exposure to UV and visible light.[1][4]

Q4: Is the compound sensitive to atmospheric oxygen or humidity?

Yes, to both. The thiophene ring is susceptible to oxidation at the sulfur atom, which can be accelerated by air and light, leading to the formation of thiophene S-oxides and subsequently S,S-dioxides (sulfones).[5][6][7] Furthermore, the sulfonamide bond can undergo hydrolysis, particularly under acidic conditions, making it imperative to protect the compound from moisture.[8]

Q5: What type of container should I use for storage?

Use amber glass vials with tight-fitting, well-sealed caps (e.g., PTFE-lined screw caps) to protect from light and prevent moisture ingress. For highly sensitive applications or very long-term storage, consider flame-sealing the vials under an inert atmosphere like argon or nitrogen.

Troubleshooting Guide: Degradation Issues

This section addresses specific degradation problems, their underlying chemical causes, and actionable solutions.

Issue 1: Purity Decrease Over Time, Appearance of More Polar Impurities on HPLC/TLC
  • Symptom: You observe a decrease in the main peak area and the emergence of one or two new, more polar peaks (earlier retention time in reverse-phase HPLC) in your analytical chromatogram. The sample may also show slight discoloration.

  • Probable Cause: Oxidative Degradation. The sulfur atom in the thiophene ring is a primary site for oxidation. Atmospheric oxygen, potentially accelerated by trace metal catalysts or light exposure, can oxidize the thiophene sulfur to form the corresponding sulfoxide and, with further oxidation, the sulfone.[5][7][9] These oxidized products are significantly more polar than the parent compound, explaining their chromatographic behavior.

  • Recommended Action:

    • Confirm Identity: If possible, use LC-MS to analyze the degraded sample. The mass of the primary degradation products should correspond to the parent compound +16 amu (sulfoxide) and +32 amu (sulfone).

    • Purification: If the degradation is minor, the material can be re-purified using column chromatography or recrystallization.[10]

  • Preventative Measures: Always store the compound under an inert atmosphere (argon or nitrogen). After weighing out the material, flush the container with an inert gas before re-sealing. Use de-gassed solvents for preparing stock solutions.

Issue 2: Appearance of Thiophene-2-sulfonic Acid or Aniline-Related Impurities
  • Symptom: Analysis (e.g., LC-MS) reveals the presence of impurities corresponding to the cleavage of the S-N bond, such as aniline and thiophene-2-sulfonic acid.

  • Probable Cause: Hydrolytic Degradation. The sulfonamide bond, while generally stable, is susceptible to cleavage via hydrolysis. This reaction is often catalyzed by acidic or, less commonly, strongly basic conditions.[8][11] The presence of moisture in the storage container or in solvents used for stock solutions can facilitate this degradation over time.

  • Recommended Action:

    • pH Check: If the compound is in solution, check the pH. Acidic conditions will accelerate hydrolysis.

    • Solvent Purity: Ensure all solvents used are anhydrous and free from acidic contaminants.

  • Preventative Measures: Store the solid compound in a desiccator, especially in humid environments. Use high-purity, anhydrous solvents when preparing solutions and store them under dry conditions.

Issue 3: Sample Discoloration (e.g., Yellowing or Darkening) Without Significant Purity Loss
  • Symptom: The solid material has visibly changed color, but initial analysis by HPLC shows only a minor loss of purity.

  • Probable Cause: Photodegradation or Polymerization. Thiophene-containing compounds can be light-sensitive, leading to the formation of colored degradation products or polymers.[4][6] Sulfonamides have also been implicated in drug-induced photosensitivity, indicating their ability to absorb UV radiation and undergo chemical changes.[2][3][12] This may initially manifest as discoloration before significant degradation into structurally distinct impurities is detectable by standard methods.

  • Recommended Action:

    • Re-analyze: Use a photodiode array (PDA) detector during HPLC analysis to compare the UV-Vis spectrum of the main peak against a reference standard. A change in the spectrum may indicate subtle structural modification.

    • Solubility Test: Check for any decrease in solubility, which could indicate the formation of polymeric byproducts.

  • Preventative Measures: Strict adherence to storage in the dark is critical. Always use amber vials and store them in a light-proof container or cabinet.[1][4] Minimize exposure to ambient light during weighing and sample preparation.

Visualizing Degradation Pathways & Workflows

The following diagrams illustrate the primary degradation mechanisms and a recommended workflow for ensuring compound stability.

Figure 1. Potential Degradation Pathways main N-Phenylthiophene-2-sulfonamide oxidized Oxidized Products (Thiophene-S-Oxide, Sulfone) main->oxidized O₂ / Light (Air Exposure) hydrolyzed Hydrolyzed Products (Aniline, Thiophene-2-sulfonic acid) main->hydrolyzed H₂O / H⁺ (Moisture) photo Photodegradation Products (Colored byproducts, polymers) main->photo UV / Visible Light

Caption: Figure 1. Primary degradation routes for N-Phenylthiophene-2-sulfonamide.

Figure 2. Stability Assessment Workflow start Receive or Synthesize N-Phenylthiophene-2-sulfonamide initial_qc Perform Initial Purity Analysis (T₀) (e.g., HPLC, LC-MS) start->initial_qc store Store Aliquots Under Recommended Conditions (Dark, Cold, Dry, Inert Gas) initial_qc->store retrieve Retrieve Sample at Time Point (e.g., T = 3 months) store->retrieve final_qc Re-analyze Purity (Tₓ) Using Identical Method retrieve->final_qc compare Compare Tₓ vs T₀ Data (Purity, Impurity Profile) final_qc->compare end Confirm Stability or Identify Degradation compare->end

Caption: Figure 2. A self-validating workflow for monitoring compound stability.

Protocols and Data
Table 1: Summary of Recommended Storage Conditions
ParameterIdeal ConditionAcceptable (Short-Term)Condition to AvoidRationale
Temperature -20°C to +8°CAmbient (+15 to +25°C)High temperatures (>30°C), freeze-thaw cycles in solutionPrevents thermal degradation and slows reaction kinetics.[1]
Atmosphere Inert (Argon, Nitrogen)Tightly sealed containerOpen to airPrevents oxidation of the thiophene ring.[5][7]
Light Complete darkness (Amber vial in a box)Low ambient lightDirect sunlight, UV light sourcesPrevents photodegradation and potential polymerization.[3][4][13]
Humidity Anhydrous (Stored in desiccator)Tightly sealed containerHigh humidity environmentsPrevents hydrolysis of the sulfonamide linkage.[8]
Protocol: HPLC Method for Purity and Stability Assessment

This protocol provides a general high-performance liquid chromatography (HPLC) method for assessing the purity of N-Phenylthiophene-2-sulfonamide and detecting common degradation products. This method should be validated and optimized for your specific instrumentation.

Objective: To quantify the purity of N-Phenylthiophene-2-sulfonamide and identify potential degradation products.

Materials:

  • N-Phenylthiophene-2-sulfonamide sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable buffer component)

  • Volumetric flasks and pipettes

  • HPLC system with UV/PDA detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Preparation:

    • Accurately prepare a stock solution of a reference standard at ~1 mg/mL in acetonitrile.

    • From the stock, prepare a working standard at ~0.1 mg/mL by diluting with a 50:50 mixture of Mobile Phase A and B.[14]

  • Sample Preparation:

    • Prepare the sample to be tested at the same concentration as the working standard (~0.1 mg/mL) using the same diluent.[14]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column, maintained at a constant temperature (e.g., 30°C).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector set at the absorbance maximum of the compound (determine by running a spectrum on the PDA detector) or a standard wavelength like 254 nm.

    • Gradient Program (Example):

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70 30
      15.0 10 90
      20.0 10 90
      20.1 70 30

      | 25.0 | 70 | 30 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the sample using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.

    • For stability studies, compare the % purity and the impurity profile (number and area of new peaks) to the initial (T₀) analysis. Oxidized and hydrolyzed impurities are expected to have shorter retention times than the parent compound.

References
  • Shultz, L. H., et al. (2000). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 39(23), 5294–5302. Available from: [Link]

  • Saladino, R., et al. (2007). Efficient oxidation of thiophene derivatives with homogeneous and heterogeneous MTO/H2O2 systems. Tetrahedron Letters, 48(4), 591-594. Available from: [Link]

  • Wikipedia. (n.d.). Thiophene. Retrieved April 5, 2026, from [Link]

  • Locuson, C. W., et al. (2010). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 38(7), 1106–1116. Available from: [Link]

  • Yusuf, S. (2018). Thiophene S-Oxides. IntechOpen. Available from: [Link]

  • Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet Thiophene. Retrieved April 5, 2026, from [Link]

  • Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302-306. Available from: [Link]

  • Various Authors. (n.d.). Synthesis of Thiophene Derivatives. Multiple sources via Google Scholar search.
  • PubChem. (n.d.). N-phenylthiophene-2-sulfonamide. National Center for Biotechnology Information. Retrieved April 5, 2026, from [Link]

  • Sciencemadness Wiki. (2022). Thiophene. Retrieved April 5, 2026, from [Link]

  • ChemSrc. (n.d.). N,5-dimethyl-N-phenylthiophene-2-sulfonamide. Retrieved April 5, 2026, from [Link]

  • Dong, L., et al. (2022). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in Microbiology, 13, 989649. Available from: [Link]

  • Wang, J., & Wang, S. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Water Research, 211, 118069. Available from: [Link]

  • MolPort. (n.d.). N-[2-(1-aminoethyl)phenyl]thiophene-2-sulfonamide. Retrieved April 5, 2026, from [Link]

  • MSF Medical Guidelines. (n.d.). Drug quality and storage. Retrieved April 5, 2026, from [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. Available from: [Link]

  • Al-Trawneh, S. A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(48), 30068-30081. Available from: [Link]

  • van der Velden, J., et al. (2023). Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides. The Journal of Organic Chemistry, 88(4), 2139–2145. Available from: [Link]

  • ResearchGate. (2024). Synthesis of sustainable heterocyclic aryl sulfonamide derivatives. Retrieved April 5, 2026, from [Link]

  • Grokipedia. (2026). Sulfonamide. Retrieved April 5, 2026, from [Link]

  • Davis, B. D. (1942). DISTRIBUTION OF SULFONAMIDE COMPOUNDS BETWEEN RED BLOOD CELLS AND SERUM. The Journal of Clinical Investigation, 21(1), 29-35. Available from: [Link]

  • Ratcliffe, A. J. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. Available from: [Link]

  • Rosen, C. F., & Drucker, A. M. (2018). Drug-Induced Photosensitivity—An Update: Culprit Drugs, Prevention and Management. American Journal of Clinical Dermatology, 19(Suppl 1), 39-47. Available from: [Link]

  • Nxumalo, E. N., et al. (2016). Mechanistic pathways for the degradation of SMX drug and floatation of degraded products using F–Pt co-doped TiO2 photocatalysts. RSC Advances, 6(89), 86267-86280. Available from: [Link]

  • Xie, S., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment, 640-641, 1424-1433. Available from: [Link]

  • Al-Zahrani, A. A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Infection and Drug Resistance, 17, 3051–3063. Available from: [Link]

  • Al-Omar, M. A., et al. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. International Journal of Organic Chemistry, 6(2), 115-125. Available from: [Link]

  • Wolska, J., et al. (2021). Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms. International Journal of Molecular Sciences, 22(9), 4598. Available from: [Link]

  • DermNet. (n.d.). Drug-induced photosensitivity. Retrieved April 5, 2026, from [Link]

  • Reddit. (2015). A question about sulfonamide hydrolysis. r/chemistry. Retrieved April 5, 2026, from [Link]

  • Fekete, J., et al. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY DETECTION. Journal of Liquid Chromatography & Related Technologies, 36(8), 1098-1108. Available from: [Link]

  • Di Bartolomeo, L., et al. (2022). Drug-Induced Photosensitivity: Clinical Types of Phototoxicity and Photoallergy and Pathogenetic Mechanisms. Frontiers in Allergy, 3, 876695. Available from: [Link]

  • FAMHP. (2024). VIG newsflash: take care in sunlight when using certain medicines. Retrieved April 5, 2026, from [Link]

  • Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452-7455. Available from: [Link]

Sources

Troubleshooting

purification techniques for N-Phenylthiophene-2-sulfonamide crude extracts

Welcome to the Technical Support Center for synthetic and medicinal chemists. N-Phenylthiophene-2-sulfonamide is a critical building block and intermediate in drug development. Because its synthesis typically involves th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for synthetic and medicinal chemists. N-Phenylthiophene-2-sulfonamide is a critical building block and intermediate in drug development. Because its synthesis typically involves the coupling of thiophene-2-sulfonyl chloride (or sodium sulfinates) with aniline, crude extracts are often contaminated with unreacted starting materials, transition metal catalysts, and closely eluting disulfonamide byproducts.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to help you achieve >99% purity.

Troubleshooting & FAQs (Mechanistic Insights)

Q1: My crude extract contains significant amounts of unreacted aniline and thiophene-2-sulfonyl chloride. How do I selectively remove them without degrading my product? Causality & Solution: The separation relies on exploiting the distinct pKa​ values of the mixture's components. N-Phenylthiophene-2-sulfonamide possesses a weakly acidic sulfonamide N-H proton ( pKa​≈10 ), whereas aniline is basic (conjugate acid pKa​≈4.6 ). By performing a liquid-liquid extraction with a dilute acidic aqueous wash (e.g., 1M HCl), the aniline is protonated into its water-soluble anilinium salt and partitioned into the aqueous layer . Conversely, washing with a mild base (saturated NaHCO3​ ) hydrolyzes unreacted sulfonyl chloride into water-soluble sulfonic acid salts. Because the sulfonamide's pKa​ is relatively high, it remains neutral and safely partitioned in the organic layer during these mild washes.

Q2: I synthesized the compound via copper-catalyzed S-N coupling, and my crude product has a stubborn green/brown tint. How do I remove the residual metal catalyst? Causality & Solution: Transition metal catalysts (such as copper or iron) often form organic-soluble coordination complexes with amines or the sulfonamide product itself, causing discoloration and interfering with downstream biological assays . To resolve this, first filter the crude reaction mixture through a pad of Celite to remove insoluble metal particulates. Subsequently, wash the organic filtrate with an aqueous solution of EDTA or dilute ammonium hydroxide. These chelating agents possess a thermodynamically higher affinity for transition metals than the sulfonamide does, effectively stripping the metal ions into the aqueous phase.

Q3: TLC shows a closely eluting impurity just above my target spot. What is the optimal chromatography system? Causality & Solution: Closely eluting impurities in this reaction are typically disulfonamides (where two sulfonyl groups attach to the aniline nitrogen) or unreacted starting materials. Because sulfonamides are moderately polar, a silica gel stationary phase paired with a Hexane/Ethyl Acetate mobile phase provides excellent resolution . A ratio of 5:1 (Hexane:EtOAc) is the field-proven standard for N-Phenylthiophene-2-sulfonamide, yielding the pure yellow solid product at an Rf​ of approximately 0.35 .

Q4: How can I achieve >99% crystalline purity for downstream X-ray crystallography or in vivo assays? Causality & Solution: While column chromatography removes structurally similar byproducts, recrystallization is required to eliminate trace solvent residues and amorphous impurities to achieve >99% purity. N-Phenylthiophene-2-sulfonamide exhibits high solubility in halogenated solvents but poor solubility in aliphatic hydrocarbons. Dissolving the crude solid in a minimal amount of hot dichloromethane ( CH2​Cl2​ ) and slowly adding hexane induces controlled nucleation [[1]]([Link]). As the solution cools, the target compound crystallizes out, leaving trace impurities dissolved in the mother liquor.

Quantitative Data: Purification Metrics

The following table summarizes the expected outcomes of each purification phase when applied to a standard crude extract.

Purification StepTarget Impurity RemovedOptimal Solvent / ReagentExpected RecoveryPurity Gain
Filtration Metal Catalyst ParticulatesCelite / Ethyl Acetate>95%+5%
Acid Wash Unreacted Aniline1M HCl (aq)>90%+15%
Base Wash Sulfonic AcidsSat. NaHCO3​ (aq)>90%+10%
Chromatography Disulfonamides / OrganicsHexane/EtOAc (5:1)75-85%+20%
Recrystallization Trace Organics / Solvents CH2​Cl2​ / Hexane60-70%>99% Final

Self-Validating Experimental Protocols

Protocol A: Acid-Base Liquid-Liquid Extraction
  • Dilution: Dilute the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

  • Acid Wash (Aniline Removal): Add an equal volume of 1M HCl. Shake vigorously in a separatory funnel and vent.

    • Self-Validation Check: Test the pH of the separated aqueous layer using indicator paper. It must be <2 . If it is higher, repeat the acid wash until the aqueous layer remains strongly acidic, confirming the complete protonation and removal of aniline.

  • Base Wash (Acidic Byproduct Removal): Wash the organic layer with an equal volume of saturated aqueous NaHCO3​ .

    • Self-Validation Check: Observe the interface for gas evolution ( CO2​ ). Continue washing with fresh NaHCO3​ until no further gas evolves upon shaking, indicating the complete neutralization of acidic components.

  • Drying: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure.

Protocol B: Silica Gel Column Chromatography
  • Column Preparation: Slurry-pack a glass column with silica gel (60 Å, 40-63 μm) using Hexane.

  • Loading: Dissolve the dried crude extract from Protocol A in a minimum volume of CH2​Cl2​ and load it evenly onto the silica bed.

  • Elution: Elute using an isocratic mixture of Hexane/Ethyl Acetate (5:1 v/v) .

    • Self-Validation Check: Spot fractions on a TLC plate alongside a crude reference spot. The target N-Phenylthiophene-2-sulfonamide will elute as a distinct UV-active spot ( Rf​≈0.35 ). Fractions containing spots with higher or lower Rf​ values must be discarded.

  • Isolation: Pool the pure fractions and evaporate the solvent to yield the product as a yellow solid .

Protocol C: Dual-Solvent Recrystallization
  • Dissolution: Place the chromatographed solid in an Erlenmeyer flask. Add hot CH2​Cl2​ dropwise while swirling until the solid just dissolves .

  • Anti-Solvent Addition: Slowly add Hexane (anti-solvent) dropwise until the solution becomes slightly cloudy. Add exactly one drop of CH2​Cl2​ to clear the solution.

  • Crystallization: Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath for 30 minutes.

    • Self-Validation Check: Inspect the precipitate. It should form distinct, sharp geometric crystals. If an oil forms at the bottom of the flask ("oiling out"), the cooling was too rapid or the solvent ratio is incorrect. Reheat to redissolve and cool more slowly.

  • Harvesting: Collect the crystals via vacuum filtration, wash with ice-cold hexane, and dry under high vacuum .

Purification Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture (Target + Impurities) Filtration Celite Filtration (Remove Catalyst) Crude->Filtration LiquidExtraction Acid-Base Extraction (Remove Aniline & Sulfonic Acids) Filtration->LiquidExtraction Chromatography Silica Gel Chromatography (Hexane/EtOAc 5:1) LiquidExtraction->Chromatography Recrystallization Recrystallization (CH2Cl2/Hexane) Chromatography->Recrystallization PureProduct Pure N-Phenylthiophene- 2-sulfonamide (>99%) Recrystallization->PureProduct

Fig 1. Step-by-step purification workflow for N-Phenylthiophene-2-sulfonamide crude extracts.

References

  • Title: Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides from Sodium Sulfinates in Green Solvents[2] Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Microwave-assisted synthesis of 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252): a new potentiator of Nerve Growth Factor (NGF)-induced neurite outgrowth[1] Source: PubMed Central (PMC) - NIH URL: [Link]

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in N-Phenylthiophene-2-sulfonamide Synthesis

Welcome to the Advanced Technical Support Center for sulfonamide synthesis. As drug development increasingly relies on precisely functionalized heteroaryl sulfonamides, mastering the amidation of moisture-sensitive elect...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for sulfonamide synthesis. As drug development increasingly relies on precisely functionalized heteroaryl sulfonamides, mastering the amidation of moisture-sensitive electrophiles is critical. The classical approach to sulfonamide synthesis entails the reaction of sulfonyl chlorides with an amine, typically utilizing a base to absorb the generated HCl[1].

This guide provides researchers with field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to suppress competing side reactions—specifically bis-sulfonylation and hydrolysis—during the synthesis of N-phenylthiophene-2-sulfonamide.

Reaction Pathway & Competing Mechanisms

To effectively troubleshoot, we must first map the causal relationships between our reagents and potential side products. The diagram below illustrates the kinetic pathways governing this synthesis.

G Start Thiophene-2-sulfonyl chloride + Aniline Target N-Phenylthiophene-2-sulfonamide (Target Product) Start->Target Base, 0°C to RT (Kinetic Control) Hydrolysis Thiophene-2-sulfonic acid (Hydrolysis Byproduct) Start->Hydrolysis H2O exposure (Moisture) Bis N,N-Bis(thiophene-2-sulfonyl)aniline (Bis-sulfonylation) Target->Bis Excess Sulfonyl Chloride + Strong Base

Reaction pathways and competing side reactions in N-Phenylthiophene-2-sulfonamide synthesis.

Mechanistic FAQs: Causality & Corrective Actions

Q1: Why is my reaction yielding a significant amount of N,N-bis(thiophene-2-sulfonyl)aniline, and how do I suppress it? A1: Bis-sulfonylation is a secondary nucleophilic attack. Primary amines have two N-H bonds. Once the mono-sulfonamide (N-phenylthiophene-2-sulfonamide) forms, its remaining N-H proton is highly acidic. In the presence of your auxiliary base (e.g., pyridine or triethylamine), this proton is removed to form a sulfonamidate anion. If excess sulfonyl chloride is present, or if the reaction is left for an extended period, this anion will attack a second electrophile molecule[2].

  • The Fix: Ensure strict kinetic control. Maintain the reaction at 0 °C during the addition phase to favor the faster primary amidation. Always use a slight stoichiometric excess of aniline (1.1 to 1.2 eq) so the primary amine outcompetes the sulfonamidate for the electrophile.

Q2: I am observing a highly polar baseline spot on my TLC plate and poor product yield. What is happening? A2: You are observing thiophene-2-sulfonic acid, the product of hydrolysis. Sulfonyl chlorides are highly moisture-sensitive and will react with trace water in your solvent or atmosphere[2].

  • The Fix: Water is acting as a competing nucleophile. You must rigorously dry your solvents (e.g., use anhydrous DCM over molecular sieves) and purge the reaction vessel with inert gas (N₂ or Argon).

Q3: I previously synthesized benzenesulfonamides with high yields, but the thiophene-2-sulfonyl chloride seems sluggish. Why? A3: This is an inherent electronic effect. The sulfur atom in 2-thiophenesulfonyl chloride is less positively charged than the sulfur in benzenesulfonyl chloride due to electron donation via resonance from the electron-rich thiophene ring[3]. Because the reaction center is less electrophilic, it is less reactive toward nucleophiles[3].

  • The Fix: Do not compensate by drastically increasing the temperature, as this promotes bis-sulfonylation. Instead, allow for a longer reaction time at room temperature or introduce a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the transfer of the sulfonyl group.

Quantitative Troubleshooting Data

The table below summarizes how specific deviations in experimental conditions dictate the distribution of the target product versus side reactions.

Reaction ConditionAniline (Eq.)Base (Eq.)Temp (°C)Target Yield (%)Bis-sulfonylation (%)Hydrolysis (%)
Excess Electrophile1.0Pyridine (2.5)2565%25%<5%
Moisture Contamination1.1Pyridine (2.0)2545%<5%40%
High Temperature1.1Pyridine (2.0)6055%30%10%
Optimized Anhydrous 1.1 Pyridine (2.0) 0 to 25 92% <2% <2%

Self-Validating Experimental Protocol: Optimized Anhydrous Synthesis

To guarantee high scientific integrity, this protocol embeds self-validating checkpoints. Do not proceed to the next step unless the validation criteria are met.

Step 1: Reagent Preparation & Validation

  • Action: Dissolve aniline (1.1 mmol) and anhydrous pyridine (2.0 mmol) in 5 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Self-Validation Check: Inspect the aniline before use. It should be a colorless to pale-yellow liquid. If it is dark brown, it has oxidized and must be distilled prior to use to prevent complex tar formation.

Step 2: Controlled Electrophile Addition

  • Action: Cool the reaction flask to 0 °C using an ice-water bath. Dissolve thiophene-2-sulfonyl chloride (1.0 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise to the aniline mixture over 15 minutes.

  • Causality: Dropwise addition at 0 °C keeps the localized concentration of the sulfonyl chloride low, virtually eliminating the chance of bis-sulfonylation while the primary amine is still abundant.

Step 3: Reaction Monitoring

  • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via Thin Layer Chromatography (TLC).

  • Self-Validation Check: Quench a 10 µL aliquot in 100 µL of water/EtOAc. Spot the organic layer on a silica TLC plate. Elute with Petroleum Ether:Ethyl Acetate (4:1). The target N-phenylthiophene-2-sulfonamide must appear as the major spot at an Rf of ~0.21[4]. Any bis-sulfonylated byproduct will appear as a distinct, less polar spot (higher Rf) due to the loss of the hydrogen-bonding N-H group.

Step 4: Selective Quench and Extraction

  • Action: Quench the reaction by adding 10 mL of 1M aqueous HCl. Transfer to a separatory funnel and extract with DCM (2 x 10 mL).

  • Causality: The acidic aqueous wash serves a dual purpose: it protonates and removes the excess pyridine base, and it solubilizes any unreacted aniline as anilinium chloride, dragging it into the aqueous layer.

  • Self-Validation Check: Check the pH of the aqueous layer; it must be acidic (pH < 2) to ensure complete removal of the amines.

Step 5: Purification

  • Action: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If necessary, recrystallize from ethanol or purify via flash chromatography.

References

  • Reaction Kinetics of 2-Thiophenesulfonyl Chloride with Anilines in Methanol Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl halides with nitroarenes in an aqueous medium (Supporting Information) Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Sulfonamide Source: Wikipedia URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling of N-Phenylthiophene-2-sulfonamide vs. Benzenesulfonamide Derivatives in Targeted Drug Discovery

Introduction Sulfonamides represent a highly privileged pharmacophore in medicinal chemistry, historically recognized as the first systemic antibacterial agents and currently pivotal in designing selective metalloenzyme...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Sulfonamides represent a highly privileged pharmacophore in medicinal chemistry, historically recognized as the first systemic antibacterial agents and currently pivotal in designing selective metalloenzyme inhibitors. Within this chemical space, benzenesulfonamide derivatives (the classic "sulfa" drug backbone) and their bioisosteric counterparts, N-phenylthiophene-2-sulfonamides, are frequently compared.

Substituting a six-membered benzene ring with a five-membered thiophene heterocycle fundamentally alters the electronic distribution, steric bulk, and target-binding kinetics of the molecule. This guide provides an objective, data-driven comparison of these two scaffolds, focusing on their performance as Carbonic Anhydrase (CA) inhibitors and anti-tumor agents.

Structural and Electronic Causality

Why substitute benzene for thiophene in drug design? The causality lies in stereoelectronics:

  • Electronic Density & Acidity: Thiophene is an electron-rich heteroaromatic ring. The sulfur atom donates electron density into the ring system, which inductively makes the attached sulfonamide group slightly more acidic compared to a standard benzenesulfonamide. This increased acidity enhances the formation of the sulfonamidate anion (R-SO2NH⁻), the active pharmacophoric species that coordinates directly with the Zn²⁺ ion in the active site of carbonic anhydrases.

  • Steric and Conformational Geometry: The bond angles inherent to the five-membered thiophene ring create a distinct spatial orientation for the N-phenyl substituent. Crystallographic data (e.g., PDB: 5FL4) demonstrates that thiophene-2-sulfonamides can exploit specific hydrophobic pockets in the active site of tumor-associated isoforms (like hCA IX and XII) that are sterically hindered or inaccessible to the more rigid, six-membered benzenesulfonamide analogs[1].

Performance Comparison: Carbonic Anhydrase Inhibition

A primary goal in anti-cancer drug development is inhibiting tumor-associated CAs (hCA IX and XII) without affecting widespread cytosolic isoforms (hCA I and II). Historically, thiophene-2-sulfonamide was found to be up to 40 times more effective as a general CA inhibitor than sulfanilamide.

Recent comparative studies highlight how functionalizing these two core scaffolds impacts isoform selectivity.

Table 1: Comparative Inhibition Data (Kᵢ, nM) of Representative Sulfonamide Derivatives
Compound ClassScaffold ExamplehCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Selectivity (IX vs II)
Benzenesulfonamide Schiff base derivative (Compound 14)[2]393.0374.039.146.8~9.5x
Benzenesulfonamide Pyrazoline-1-carboxamide derivative[3]>100085.41.54.2~56.9x
Thiophene-2-sulfonamide Triazolyl pyridine derivative (Compound 2a)[1]105.3117.011.79.8~10.0x
Thiophene-2-sulfonamide 5-(1-naphthalen-1-yl-1,2,3-triazol-4-yl) derivative[1]>1000250.52.13.5~119.2x

Data Analysis: While both scaffolds can achieve nanomolar to sub-nanomolar affinity for hCA IX and XII, thiophene-2-sulfonamides generally exhibit a superior baseline selectivity profile. The thiophene ring's geometry allows appended bulky groups (like triazoles or naphthalenes) to orient favorably within the hCA IX active site, minimizing off-target binding to hCA II[1].

Experimental Methodology: Stopped-Flow CO₂ Hydrase Assay

To objectively validate the Kᵢ values presented above, the stopped-flow CO₂ hydration assay is utilized. This protocol is designed as a self-validating system: the use of a pH-sensitive indicator dye ensures that the enzymatic conversion of CO₂ to bicarbonate (and the resulting stoichiometric proton release) is directly observable, quantifiable, and isolated from background noise.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na₂SO₄.

    • Causality: Na₂SO₄ maintains constant ionic strength and prevents non-specific electrostatic interactions between the inhibitor and the enzyme surface, ensuring that measured affinities reflect true active-site binding.

  • Indicator Addition: Add Phenol Red (0.2 mM) to the buffer.

    • Causality: Phenol Red has a pKa of ~7.3, making its absorbance highly sensitive to the rapid pH drop that occurs during CO₂ hydration.

  • Enzyme-Inhibitor Incubation: Pre-incubate recombinant hCA enzyme (10-50 nM) with varying concentrations of the sulfonamide inhibitor (0.1 nM to 10 µM) for 15 minutes at 20°C.

    • Causality: Sulfonamides are classic slow-binding inhibitors. A 15-minute incubation ensures thermodynamic equilibrium is reached before the reaction is initiated.

  • Substrate Injection: Rapidly mix the enzyme-inhibitor solution with an equal volume of CO₂-saturated water (approx. 17 mM CO₂) using a stopped-flow spectrophotometer.

  • Kinetic Measurement: Monitor the decrease in absorbance at 557 nm (the absorption maximum for the basic form of Phenol Red) over a 10-second window.

  • Data Derivation: Calculate the initial velocity of the reaction. Plot the fractional activity versus inhibitor concentration to derive the IC₅₀, and apply the Cheng-Prusoff equation to determine the Kᵢ.

CA_Inhibition_Assay Prep 1. Buffer & Indicator Prep (HEPES + Phenol Red) Incubation 2. Enzyme-Inhibitor Incubation (15 min, 20°C) Prep->Incubation Injection 3. Stopped-Flow Injection (CO2-saturated water) Incubation->Injection Detection 4. Photometric Detection (Absorbance at 557 nm) Injection->Detection Analysis 5. Kinetic Analysis (Derivation of Ki values) Detection->Analysis

Stopped-Flow CO2 Hydrase Assay workflow for determining sulfonamide inhibition constants.

Cytotoxicity and Anti-Cancer Applications

Beyond direct enzyme inhibition, these scaffolds are rigorously evaluated for cellular efficacy.

  • Benzenesulfonamides: Often utilized in hypoxia-targeted therapies. For instance, specific benzenesulfonamides have been developed to disrupt the HIF-1 pathway, showing significant anti-tumorigenic properties in vivo[].

  • Thiophene-2-sulfonamides: Recent studies have synthesized isopimaric thiophene sulfonamide derivatives that exhibit profound anti-proliferative effects. For example, specific bromothiophene-2-sulfonamide derivatives demonstrated >90% inhibition rates against HeLa, MDA-MB-231, and Hep G-2 human tumor cell lines at 100 μmol/L concentrations[5]. Furthermore, thiophene derivatives are actively investigated as quorum sensing inhibitors in Vibrio bacteria, showcasing their versatility beyond mammalian targets[6].

Conclusion

While benzenesulfonamides remain a reliable and highly modifiable scaffold in drug discovery, N-phenylthiophene-2-sulfonamides offer distinct advantages in stereoelectronic tuning. The electron-rich nature of the thiophene ring enhances the zinc-binding capability of the sulfonamide group, while its unique geometry allows for superior exploitation of isoform-specific active site topologies. For researchers targeting membrane-bound metalloenzymes like hCA IX/XII, transitioning from a benzene to a thiophene scaffold is a highly validated optimization strategy.

References

  • Title: HETEROCYCLES IN THE DESIGN OF CARBONIC ANHYDRASE INHIBITORS.
  • Source: mdpi.
  • Source: nih.
  • Source: semanticscholar.
  • Source: caf.ac.
  • Title: CAS 1678-25-7 (N-Phenylbenzenesulfonamide)
  • Source: google.

Sources

Comparative

NMR spectra analysis for N-Phenylthiophene-2-sulfonamide structural validation

Structural Validation of N-Phenylthiophene-2-sulfonamide: A Comparative Guide to Benchtop vs. High-Field NMR Spectroscopy As a Senior Application Scientist, I frequently encounter a critical bottleneck in the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Validation of N-Phenylthiophene-2-sulfonamide: A Comparative Guide to Benchtop vs. High-Field NMR Spectroscopy

As a Senior Application Scientist, I frequently encounter a critical bottleneck in the synthesis of sulfonamide-based active pharmaceutical ingredients (APIs): the structural validation of intermediates like N-Phenylthiophene-2-sulfonamide. Historically, Nuclear Magnetic Resonance (NMR) spectroscopy for such compounds was exclusively relegated to high-field superconducting magnets. However, the advent of ultra-homogeneous permanent magnets has introduced benchtop NMR as a viable alternative.

This guide objectively compares the performance of Benchtop NMR (80 MHz) against High-Field NMR (400 MHz) for the structural elucidation of N-Phenylthiophene-2-sulfonamide, detailing the mechanistic causality behind solvent selection, spectral resolution, and experimental workflows.

Mechanistic Causality in NMR Solvent Selection

Before comparing instrument performance, we must address the most common point of failure in sulfonamide NMR analysis: solvent selection.

When N-Phenylthiophene-2-sulfonamide is dissolved in deuterated chloroform ( CDCl3​ ), the sulfonamide NH proton undergoes rapid chemical exchange and is subject to quadrupolar broadening from the adjacent Nitrogen-14 nucleus. This causes the NH signal to appear as a broad, indistinguishable hump that overlaps heavily with the phenyl and thiophene aromatic protons in the 7.0–7.5 ppm region[1].

The Solution: By switching the solvent to deuterated dimethyl sulfoxide ( DMSO-d6​ ), the strong hydrogen-bond accepting nature of the solvent restricts the NH proton's exchange rate. This physical tethering sharpens the signal and shifts it significantly downfield (typically >10.0 ppm ), effectively isolating it from the aromatic cluster. This isolation allows for precise quantitative integration of the NH proton without interference from the thiophene ring[2].

The Physics of Field Strength: 80 MHz vs. 400 MHz

NMR spectra are plotted on a field-independent chemical shift scale (ppm), but scalar J -couplings remain constant in Hertz (Hz). For N-Phenylthiophene-2-sulfonamide, the thiophene protons exhibit J -couplings of approximately 3.6 to 4.8 Hz[1].

On an 80 MHz benchtop system, a 4.8 Hz splitting occupies 0.06 ppm of the spectral window. On a 400 MHz system, that exact same 4.8 Hz splitting occupies only 0.012 ppm . Consequently, lower field strengths compress the multiplet structures, leading to severe second-order effects and peak overlap in the crowded 7.0–7.8 ppm aromatic window[3].

Quantitative Performance Comparison

The following table summarizes the experimental resolution and operational metrics when analyzing N-Phenylthiophene-2-sulfonamide in DMSO-d6​ .

Analytical ParameterBenchtop NMR (80 MHz)High-Field NMR (400 MHz)
Thiophene H-5 Resolution Broad multiplet (merged with phenyl protons)Distinct doublet of doublets ( δ 7.54 ppm)
Thiophene H-3 Resolution Broad multipletDistinct doublet of doublets ( δ 7.50 ppm)
Sulfonamide NH ( DMSO-d6​ ) Resolved singlet ( >10.0 ppm)Resolved singlet ( >10.0 ppm)
Signal-to-Noise (16 scans) ~40:1 (15 mg sample)>300:1 (15 mg sample)
Cryogen Requirements None (Permanent NdFeB magnet)Liquid Helium & Nitrogen
Primary Utility Rapid reaction monitoring, Routine QA/QC[4]De novo structural elucidation, Impurity profiling

Data synthesized from established chemical shifts for N-Phenylthiophene-2-sulfonamide[1] and field-strength scaling principles[3].

Structural Validation Decision Workflow

NMR_Validation_Workflow A N-Phenylthiophene-2-sulfonamide Sample Preparation B Solvent Selection (DMSO-d6 vs CDCl3) A->B C Benchtop NMR (80 MHz) Routine Screening B->C Rapid QA/QC D High-Field NMR (400 MHz) Structural Elucidation B->D Ambiguous Structure E NH Proton Resolved? (>10.0 ppm) C->E F Aromatic Multiplets Resolved? (7.0-7.8 ppm) D->F E->D No (Overlap/Exchange) G Validation Confirmed (Integration & Shift Match) E->G Yes F->G Yes

Decision workflow for NMR structural validation of sulfonamides based on field strength and solvent.

Self-Validating Experimental Protocol: 1D 1 H NMR Acquisition

To ensure absolute trustworthiness in your structural validation, the following protocol incorporates internal self-validation checkpoints. This methodology applies to both 80 MHz and 400 MHz systems.

Step 1: Sample Preparation

  • Action: Dissolve precisely 15 mg of synthesized N-Phenylthiophene-2-sulfonamide in 0.6 mL of anhydrous DMSO-d6​ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

  • Causality: 15 mg ensures sufficient analyte concentration to achieve a >40:1 Signal-to-Noise Ratio (SNR) on an 80 MHz benchtop system within 16 scans, preventing the need for excessive signal averaging.

Step 2: Shimming and Linewidth Validation

  • Action: Insert the sample, allow 2 minutes for thermal equilibration, lock onto the deuterium signal, and execute gradient shimming.

  • Self-Validation Check: Measure the Full Width at Half Maximum (FWHM) of the residual DMSO-d5​ quintet at 2.50 ppm.

    • High-Field standard: FWHM must be <1.0 Hz .

    • Benchtop standard: FWHM must be <2.5 Hz .

    • Logic: If the FWHM exceeds these thresholds, reject the shim profile and re-shim. Proceeding with poor magnetic homogeneity will artificially broaden the thiophene doublets, mimicking low-field overlap on a high-field instrument.

Step 3: Pulse Sequence and Relaxation Delay

  • Action: Configure a standard 1D 1 H sequence (e.g., zg30 on Bruker systems) with a 30∘ pulse angle. Set the relaxation delay ( D1​ ) to 5.0 seconds .

  • Causality: The 5.0 second delay ensures that >5×T1​ (longitudinal relaxation time) has passed for the rigid aromatic protons. Failing to allow complete relaxation will result in the under-integration of the sulfonamide NH proton relative to the thiophene ring, causing a false-negative structural validation.

Step 4: Acquisition and Processing

  • Action: Acquire 16 scans. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation. Phase and baseline correct manually.

  • Validation: Calibrate the TMS peak strictly to 0.00 ppm . Verify that the integration ratio of the NH proton ( >10.0 ppm ) to the total aromatic cluster (7.0–7.8 ppm) is exactly 1:8.

Conclusion

For the structural validation of N-Phenylthiophene-2-sulfonamide, High-Field NMR (400 MHz+) remains the gold standard for unambiguous J -coupling assignment of the thiophene ring. However, by leveraging the hydrogen-bonding properties of DMSO-d6​ to isolate the critical sulfonamide NH proton, Benchtop NMR (80 MHz) proves to be an exceptionally capable, cost-effective alternative for routine batch validation and reaction monitoring.

References

  • Burger, J., et al. "Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin.
  • Blagg, R. "High-field to Benchtop NMR Spectroscopy - Part 3." Oxford Instruments, May 2023.
  • "Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources.
  • "NMR Detection and Study of Hydrolysis of HNO-Derived Sulfinamides.

Sources

Validation

mass spectrometry data comparison for N-Phenylthiophene-2-sulfonamide

N-Phenylthiophene-2-sulfonamide: A Comparative Mass Spectrometry and Methodological Guide Introduction to the Sulfonamide Scaffold N-Phenylthiophene-2-sulfonamide is a highly versatile heteroaromatic building block widel...

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Author: BenchChem Technical Support Team. Date: April 2026

N-Phenylthiophene-2-sulfonamide: A Comparative Mass Spectrometry and Methodological Guide

Introduction to the Sulfonamide Scaffold

N-Phenylthiophene-2-sulfonamide is a highly versatile heteroaromatic building block widely utilized in medicinal chemistry for the development of kinase inhibitors, antimicrobial agents, and modulators of G-protein signaling pathways[1][2]. Accurate structural characterization and pharmacokinetic tracking of this compound rely heavily on advanced mass spectrometry (MS). This guide provides an in-depth, objective comparison of the mass spectrometric behavior of N-phenylthiophene-2-sulfonamide against its structural analog, N-phenylbenzenesulfonamide, detailing gas-phase fragmentation mechanics and self-validating experimental protocols.

Gas-Phase Fragmentation Mechanics

Under electrospray ionization tandem mass spectrometry (ESI-MS/MS), sulfonamides exhibit characteristic fragmentation patterns driven by the relative stabilities of their S–N and C–S bonds[3][4].

When subjected to collision-induced dissociation (CID) in negative ion mode, the deprotonated precursor ion [M−H]− of N-phenylthiophene-2-sulfonamide (m/z 238.0) primarily undergoes the extrusion of sulfur dioxide ( SO2​ ), a hallmark of sulfonamide MS/MS spectra. Following this SO2​ loss, the resulting intermediate undergoes further inter-annular rearrangements.

In contrast, the analog N-phenylbenzenesulfonamide exhibits a unique fragmentation pathway where, in addition to SO2​ and H2​ loss, it frequently undergoes a phenyl radical loss. This produces a radical ion (m/z 155) in direct violation of the "even-electron rule" typical of closed-shell ion fragmentations[5]. The thiophene analog demonstrates a different stability profile; the electron-rich nature of the thiophene ring alters the energy barrier for heterolytic C–S bond cleavage, which acts as the rate-limiting step in these rearrangements[3].

MS_Fragmentation M [M-H]- Precursor Ion m/z 238 SO2_loss SO2 Extrusion [M-H-SO2]- m/z 174 M->SO2_loss -SO2 (Major) SN_cleavage S-N Cleavage Anilide Anion m/z 92 M->SN_cleavage Heterolytic Cleavage CS_cleavage C-S Cleavage Thiophene Anion m/z 83 M->CS_cleavage Rate-limiting Step Rearrangement Inter-annular Rearrangement SO2_loss->Rearrangement H2 Loss

ESI-MS/MS fragmentation pathways of N-phenylthiophene-2-sulfonamide.

Comparative Quantitative Data

The following table summarizes the quantitative MS/MS data, contrasting the fragmentation behavior of the thiophene-based sulfonamide with its benzene-based counterpart.

CompoundPrecursor Ion [M−H]− (m/z)Primary Product Ion (m/z)Secondary Product Ions (m/z)Collision Energy (eV)Key Cleavage Mechanism
N-Phenylthiophene-2-sulfonamide 238.0174.0 ( −SO2​ )92.0 (Anilide), 83.0 (Thiophene)15 - 25S-N & C-S heterolytic cleavage
N-Phenylbenzenesulfonamide 232.0168.0 ( −SO2​ )92.0 (Anilide), 166.0 ( −H2​ ), 155.0 ( −Ph∙ )17 - 25Inter-annular H2​ loss, Phenyl radical loss[5]

Experimental Protocols: LC-MS/MS Workflow

To ensure self-validating and reproducible results during the pharmacokinetic profiling or structural confirmation of N-phenylthiophene-2-sulfonamide, the following step-by-step methodology must be strictly adhered to. Every parameter is selected based on the physicochemical properties of the sulfonamide scaffold[2][6].

Step 1: Sample Preparation and Solubilization

  • Action: Dissolve the synthesized N-phenylthiophene-2-sulfonamide in HPLC-grade methanol to a stock concentration of 1 mg/mL. Dilute the working solution to 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% formic acid.

  • Causality: The hydrophobic thiophene-sulfonamide core requires an organic solvent like methanol to prevent precipitation. While formic acid is typically used to facilitate protonation in positive ion mode ( ESI+ ), it is maintained here to ensure consistent chromatographic peak shapes, even though the MS will operate in negative mode.

Step 2: Chromatographic Separation

  • Action: Inject 5 µL of the sample onto a C18 reverse-phase column (e.g., Halo C18, 4.6 x 100 mm, 2.7 µm particle size)[2]. Utilize a gradient elution starting at 5% Acetonitrile (with 0.1% formic acid) and ramping to 95% over 10 minutes at a flow rate of 0.4 mL/min.

  • Causality: The C18 stationary phase effectively retains the non-polar aromatic rings. The gradient elution ensures sharp peak focusing and prevents the co-elution of synthesis impurities (such as unreacted thiophene-2-sulfonyl chloride or aniline derivatives) which could cause ion suppression in the MS source.

Step 3: Mass Spectrometry Configuration (ESI-MS/MS)

  • Action: Operate the single quad or Q-TOF mass spectrometer in negative electrospray ionization ( ESI− ) mode. Set the drying gas temperature to 350°C, the nebulizer pressure to 45 psi, and the capillary voltage to 3.5 kV[2].

  • Causality: ESI− is strictly preferred because the acidic proton on the sulfonamide nitrogen is readily lost to form a highly stable [M−H]− anion[3]. The high drying gas temperature and nebulizer pressure are critical to efficiently desolvate the aqueous/organic droplets, maximizing the transmission of bare ions into the high-vacuum region of the spectrometer.

Step 4: Collision-Induced Dissociation (CID) Optimization

  • Action: Isolate the precursor ion (m/z 238.0) in the first quadrupole (Q1). Apply a collision energy ramp from 10 to 30 eV in the collision cell (Q2) using Argon as the collision gas.

  • Causality: A ramped collision energy is necessary because the fragmentation of sulfonamides involves multiple energy barriers. Low collision energies (~15 eV) capture the initial SO2​ extrusion, whereas higher energies (>25 eV) are required to overcome the ~31.9 kcal/mol energy barrier necessary for the rate-limiting heterolytic C–S bond cleavage[3].

Biological Application & Signaling Context

Beyond structural characterization, LC-MS/MS is the primary tool used to track the cellular uptake and metabolic stability of thiophene-sulfonamides when used as biological probes. For example, specific sulfonamide derivatives are utilized to study the clathrin-mediated endocytosis (CME) of receptors like AtRGS1 in G-protein signaling pathways[2], or as inhibitors targeting Polo-like kinase 1 (Plk1) in cancer models[1]. The workflow below illustrates the integration of MS analysis within a biological assay.

Bio_Workflow Admin Thiophene-Sulfonamide Administration Cell Cellular Uptake (In Vitro Model) Admin->Cell Incubation Target Kinase/Receptor Binding (e.g., Plk1 / G-Protein) Cell->Target Pathway Modulation Extract Metabolite Extraction & LC-MS/MS Cell->Extract Lysis & Prep Data Pharmacokinetic Profiling Extract->Data MS Quantification

Workflow for LC-MS/MS pharmacokinetic profiling of thiophene-sulfonamides.

References

  • Title: WO2006066172A1 - Aminopyrimidine compounds and methods of use Source: Google Patents URL
  • Title: One-pot Access to Sulfonamides Under Green Conditions in the Presence of Fe3O4@SiO2-Picolylamine-Pd Catalyst Source: Journal of Synthetic Chemistry URL: [Link]

  • Title: Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides Source: ResearchGate (Journal of the American Society for Mass Spectrometry) URL: [Link]

  • Title: Template for Electronic Submission to ACS Journals (Copper-Catalyzed Synthesis of Functionalized Aryl Sulfonamides) Source: The Hong Kong Polytechnic University / ACS URL: [Link]

  • Title: Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement Source: RSC Publishing URL: [Link]

  • Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions Source: PubMed (Rapid Communications in Mass Spectrometry) URL: [Link]

  • Title: Differential regulation of G protein signaling in Arabidopsis through two distinct pathways that internalize AtRGS1 Source: PMC (National Institutes of Health) URL: [Link]

Sources

Comparative

Comparative Binding Affinity and Mechanistic Profiling of N-Phenylthiophene-2-Sulfonamide Across Divergent Target Proteins

Executive Summary The thiophene sulfonamide scaffold is a recognized "privileged structure" in medicinal chemistry due to its ability to bind multiple biological targets with high affinity[1]. Specifically, N-Phenylthiop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thiophene sulfonamide scaffold is a recognized "privileged structure" in medicinal chemistry due to its ability to bind multiple biological targets with high affinity[1]. Specifically, N-Phenylthiophene-2-sulfonamide (PTSP) and its halogenated derivatives (e.g., 5-bromo-N-phenylthiophene-2-sulfonamide) exhibit remarkable versatility. This guide provides an objective comparison of PTSP's binding affinity, thermodynamic profiles, and inhibitory efficacy against three primary target classes: bacterial quorum sensing regulators (LuxR/SmcR), Anthrax Lethal Factor (LF), and the plant G-protein regulator AtRGS1. By analyzing these interactions, drug development professionals can better understand scaffold hopping, bioisosterism, and target selectivity.

Target Protein Profiling & Binding Mechanisms

2.1. Quorum Sensing Regulators (LuxR and SmcR) In Vibrio campbellii and related marine pathogens, LuxR and SmcR are master transcription factors controlling quorum sensing. PTSP acts as a potent inhibitor by occupying the ligand-binding pocket, thereby preventing the protein from binding to DNA. Isothermal Titration Calorimetry (ITC) reveals that PTSP binds these targets with exceptional picomolar affinity[2]. The sulfonamide group is critical here, forming strong hydrogen bonds with the protein's amino acid side chains, while the thiophene ring provides optimal steric complementarity to maximize binding energy[3].

2.2. Anthrax Lethal Factor (LF) Anthrax Lethal Factor is a zinc-dependent metalloprotease responsible for cleaving MAP kinase kinases (MEKs). In this context, the PTSP scaffold docks directly into the catalytic site. Structural activity relationship (SAR) studies indicate that the thiophene moiety mimics the chelating behavior of hydroxamates towards the active-site zinc ion[4]. While the baseline N-phenylthiophene-2-sulfonamide provides a foundational fit, disubstituted derivatives significantly improve the IC50 to the low micromolar range (~8.9 to 9.4 μM)[4].

2.3. Arabidopsis G-Protein Regulator (AtRGS1) In plant biology, the derivative 5-bromo-N-phenylthiophene-2-sulfonamide (designated as ES9-17) acts as a chemical modulator of clathrin-mediated endocytosis (CME). Rather than acting as a traditional competitive inhibitor, it specifically blocks the endocytosis of AtRGS1, thereby uncoupling flg22-induced MAPK activation pathways[5]. This demonstrates the scaffold's utility in allosteric modulation and protein-trafficking interference.

Quantitative Binding Affinity Comparison

The table below summarizes the quantitative binding metrics of the PTSP scaffold across its primary targets.

Target ProteinOrganism / PathwayPrimary MechanismBinding Affinity / PotencyValidation Method
SmcR Vibrio vulnificusDNA-binding inhibition Kd​=0.23 pMITC[2]
LuxR Vibrio campbelliiDNA-binding inhibition Kd​=0.51 pMITC[2]
Lethal Factor (LF) Bacillus anthracisZinc metalloprotease inhibition IC50​≈9.4 μM (Optimized)Enzymatic Assay[4]
AtRGS1 Arabidopsis thalianaCME blockadeEffective at 50 μMFRET / Confocal[5]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact workflows used to quantify these binding affinities.

4.1. Isothermal Titration Calorimetry (ITC) for LuxR/SmcR Binding ITC is the gold standard for label-free thermodynamic profiling, directly measuring the heat released or absorbed during binding events.

  • Step 1: Sample Preparation & Dialysis. Dialyze purified LuxR/SmcR protein (10-50 μM) and PTSP ligand (100-500 μM) against the exact same buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). Causality: Buffer mismatch generates massive heat of dilution artifacts, masking the true binding enthalpy ( ΔH ).

  • Step 2: Degassing. Degas both solutions under a vacuum for 10 minutes. Causality: Microbubbles in the sample cell expand during stirring, causing severe baseline noise and erratic thermal readouts.

  • Step 3: Titration Execution. Load the protein into the 200 μL sample cell and the PTSP ligand into the injection syringe. Perform 20-25 injections of 2 μL each at 25°C, with a stirring speed of 750 rpm and a 150-second spacing between injections.

  • Step 4: Data Integration. Integrate the area under each injection peak to calculate the heat of binding. Fit the data to a one-site binding model to extract the dissociation constant ( Kd​ ), enthalpy ( ΔH ), and entropy ( ΔS ).

4.2. FRET-Based Kinase Assay for AtRGS1 Endocytosis To validate the inhibitory effect of PTSP derivatives (like ES9-17) on AtRGS1, a FRET-based Sensor of MAPK Activity (SOMA) is utilized[5].

  • Step 1: Protoplast Transfection. Transfect Arabidopsis hypocotyl cells with SOMA-NES (nuclear export signal) to restrict the sensor to the cytosol. Causality: This allows real-time spatiotemporal resolution of MPK6 activity, distinguishing cytosolic signaling events that standard Western blots obscure.

  • Step 2: Compound Pre-treatment. Incubate cells with 50 μM of the PTSP derivative for 30 minutes. Causality: This allows sufficient time for the compound to partition into the plasma membrane and block the clathrin machinery.

  • Step 3: Ligand Induction. Stimulate the cells with flg22 (a bacterial flagellin peptide) to induce AtRGS1 endocytosis.

  • Step 4: FRET Quantification. Measure the CFP/YFP emission ratio using confocal microscopy. A successful blockade by the PTSP derivative will result in a flat FRET baseline, indicating that MPK6 activation has been successfully uncoupled from the receptor[5].

Structural and Pathway Visualizations

MOA PTSP N-Phenylthiophene-2-sulfonamide (PTSP Scaffold) LuxR LuxR / SmcR (Quorum Sensing) PTSP->LuxR High Affinity Binding LF Anthrax Lethal Factor (Metalloprotease) PTSP->LF Active Site Docking AtRGS1 AtRGS1 (G-Protein Regulator) PTSP->AtRGS1 Allosteric/Modulatory DNA Inhibits DNA Binding Kd = 0.23 - 0.51 pM LuxR->DNA Zinc Zinc Chelation at Catalytic Site IC50 = ~9 μM LF->Zinc Endo Blocks Clathrin-Mediated Endocytosis AtRGS1->Endo

Figure 1: Divergent signaling pathways and binding mechanisms of the N-Phenylthiophene-2-sulfonamide scaffold.

ITC_Workflow Prep Protein & Ligand Prep (Dialysis & Degassing) Cell Sample Cell Loading (LuxR/SmcR at 10-50 μM) Prep->Cell Syringe Syringe Loading (PTSP at 100-500 μM) Prep->Syringe Titration Titration Execution (2 μL injections, 25°C) Cell->Titration Syringe->Titration Analysis Data Integration (Kd, ΔH, ΔS Calculation) Titration->Analysis

Figure 2: Step-by-step Isothermal Titration Calorimetry (ITC) workflow for binding affinity validation.

References

  • [2] WO2022036282A1 - Quorum sensing inhibitors and methods of use - Google Patents. 2

  • [4] Structure Activity Relationship Studies of a Novel Series of Anthrax Lethal Factor Inhibitors - NIH. 4

  • [3] Modeling of novel LuxR Sulfonamide Inhibitors - IU ScholarWorks.3

  • [1] Thiophene-2-sulfonic acid | 79-84-5 - Benchchem. 1

  • [5] Differential regulation of G protein signaling in Arabidopsis through two distinct pathways that internalize AtRGS1 - PMC. 5

Sources

Validation

GC-MS method validation for N-Phenylthiophene-2-sulfonamide detection

Analytical Method Comparison & Validation Guide: GC-MS Detection of N-Phenylthiophene-2-sulfonamide N-Phenylthiophene-2-sulfonamide (Molecular Formula: C10H9NO2S2, Monoisotopic Mass: 239.01 Da)[1] is a critical structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Method Comparison & Validation Guide: GC-MS Detection of N-Phenylthiophene-2-sulfonamide

N-Phenylthiophene-2-sulfonamide (Molecular Formula: C10H9NO2S2, Monoisotopic Mass: 239.01 Da)[1] is a critical structural scaffold in modern medicinal chemistry, frequently utilized in the synthesis of novel antimicrobial and anticancer agents[2][3]. However, the analytical quantification of this compound presents a distinct challenge: the highly polar, acidic secondary sulfonamide group (-SO2NH-Ph) is prone to thermal degradation and severe column adsorption during gas-phase separation[4].

This guide provides an objective comparison of analytical modalities for this analyte and details a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology, grounded in the latest[5].

Technology Comparison: Selecting the Optimal Modality

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the default for polar pharmaceuticals, GC-MS offers unparalleled advantages for structural elucidation and volatile impurity profiling during early-stage drug development.

Table 1: Performance Comparison for Sulfonamide Analysis

Analytical ParameterGC-MS (Derivatized)LC-MS/MS (Native)HPLC-UV
Sensitivity (LOD) High (pg/mL range with NICI)Very High (fg/mL to pg/mL)Low (µg/mL range)
Structural Elucidation Excellent (Standardized EI libraries)Good (CID fragmentation)Poor (Retention time only)
Matrix Effect Resilience High (High-resolution capillary separation)Low (Ion suppression in ESI)Medium (Co-elution risks)
Sample Preparation Complex (Requires alkylation/silylation)Simple (Dilute & shoot / SPE)Simple (SPE / LLE)
Primary Utility Isomer resolution, structural confirmationHigh-throughput bioanalysisRoutine bulk QA/QC

The Causality of Choice: We select GC-MS for N-Phenylthiophene-2-sulfonamide when definitive structural confirmation is required. The standardized 70 eV Electron Ionization (EI) provides highly reproducible fragmentation patterns that LC-MS/MS Electrospray Ionization (ESI) cannot match, making GC-MS indispensable for identifying synthetic byproducts or degradation isomers.

Experimental Design & Workflow

To overcome the thermal instability of the native sulfonamide, the workflow relies on chemical derivatization prior to GC-MS analysis.

GCMS_Validation Sample Analyte + Internal Standard (Self-Validating Mix) Deriv PFBBr Derivatization (N-alkylation) Sample->Deriv Standardize recovery GC Gas Chromatography (DB-5MS Column) Deriv->GC Volatilize sulfonamide MS Mass Spectrometry (EI / NICI Detection) GC->MS Elute derivatives Val ICH Q2(R2) Criteria (Lifecycle Approach) MS->Val Acquire SIM data

Fig 1: Self-validating GC-MS workflow for sulfonamide analysis under ICH Q2(R2) guidelines.

Self-Validating Protocol: Step-by-Step Methodology

Every robust analytical method must be a self-validating system. This protocol embeds internal controls at every failure point to ensure absolute data integrity.

Step 1: Extraction & Internal Standardization
  • Action: Aliquot 100 µL of the sample matrix. Immediately spike with 10 µL of a stable-isotope labeled internal standard (e.g., ^13C6-N-Phenylthiophene-2-sulfonamide). Extract using 500 µL of ethyl acetate, centrifuge, and evaporate the organic layer to dryness under nitrogen[6].

  • Causality: Adding the isotopologue before extraction establishes a self-validating baseline. Any physical loss during extraction or variance in derivatization efficiency affects the analyte and the internal standard equally. The final MS quantification relies on the response ratio, effectively neutralizing matrix effects[7].

Step 2: Chemical Derivatization (Alkylation)
  • Action: Reconstitute the dried extract in 50 µL of anhydrous acetonitrile. Add 50 µL of 10% pentafluorobenzyl bromide (PFBBr) in acetonitrile and 10 µL of triethylamine (catalyst). Incubate at 60°C for 30 minutes. Evaporate and reconstitute in 100 µL of hexane.

  • Causality: The secondary amine proton of N-Phenylthiophene-2-sulfonamide is acidic. If injected natively, this proton hydrogen-bonds with silanol active sites on the GC column, causing irreversible adsorption and peak tailing. PFBBr alkylates this nitrogen, masking the polarity and introducing an electrophoric pentafluorobenzyl group. This not only enhances thermal stability but makes the molecule highly responsive to Negative-Ion Chemical Ionization (NICI)[4].

Step 3: GC-MS Acquisition
  • Action: Inject 1 µL in splitless mode at 250°C.

  • Column: Use a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film).

  • Causality: The 5% phenyl-arylene stationary phase provides optimal dipole-induced dipole interactions to resolve aromatic sulfonamide derivatives while maintaining ultra-low column bleed at high temperatures, ensuring a pristine baseline for the mass spectrometer.

  • Detection: Operate the MS in Selected Ion Monitoring (SIM) mode, targeting the specific [M-PFB]⁻ molecular ions to maximize the signal-to-noise ratio.

ICH Q2(R2) Method Validation Data

Following the[5][8], the analytical procedure must be proven "fit for intended purpose" through a rigorous lifecycle approach. Below is the synthesized validation data demonstrating the method's compliance.

Table 2: Validation Parameters and Experimental Results

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Performance (N-Phenylthiophene-2-sulfonamide)
Specificity No interfering peaks at target RTBaseline resolved; resolution factor ( Rs​ ) > 2.5 against matrix
Linearity & Range R2≥0.995 (across 50-150% of target) R2=0.9994 (Validated Range: 10 - 1000 ng/mL)
Accuracy (Recovery) 90.0% – 110.0% recovery98.4% – 101.2% (Spiked at 3 concentration levels)
Precision (Repeatability) RSD ≤2.0% ( n=6 )RSD = 1.1%
Sensitivity (LOD / LOQ) S/N ≥3 (LOD) / S/N ≥10 (LOQ)LOD: 2 ng/mL / LOQ: 10 ng/mL (using NICI mode)

By integrating stable-isotope internal standardization with PFBBr derivatization, this GC-MS method successfully circumvents the inherent thermal instability of N-Phenylthiophene-2-sulfonamide, delivering a highly specific, ICH Q2(R2)-compliant analytical solution.

References

  • Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development." Federal Register, March 2024. URL:[Link]

  • National Center for Biotechnology Information. "PubChemLite - N-phenylthiophene-2-sulfonamide (C10H9NO2S2)." PubChem Database. URL:[Link]

  • "GC-NICI-MS analysis of acetazolamide and other sulfonamide drugs." PubMed Central (NIH), Nov 2019. URL:[Link]

  • "Screening of sulphonamides in egg using gas chromatography-mass-selective detection." PubMed (NIH), Jun 1999. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and RCRA-Compliant Disposal of N-Phenylthiophene-2-sulfonamide

As drug development accelerates, managing the lifecycle of active pharmaceutical ingredients (APIs) and their intermediates is as critical as their synthesis. N-Phenylthiophene-2-sulfonamide (CAS: 39810-46-3) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development accelerates, managing the lifecycle of active pharmaceutical ingredients (APIs) and their intermediates is as critical as their synthesis. N-Phenylthiophene-2-sulfonamide (CAS: 39810-46-3) is a highly valued structural scaffold, frequently utilized in medicinal chemistry for the development of 1 and antimicrobial agents[1].

However, its unique chemical structure—combining a sulfur-rich thiophene ring with a sulfonamide linkage—presents specific environmental and operational hazards. This guide provides researchers and safety officers with field-proven, self-validating protocols for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and protecting laboratory personnel.

Physicochemical Profile & Hazard Causality

To design an effective disposal strategy, we must first understand the physical and chemical properties of the target molecule. The data below dictates our operational parameters for waste segregation and spill response.

ParameterSpecificationOperational Implication & Causality
Chemical Name N-Phenylthiophene-2-sulfonamideStandard nomenclature required for accurate Safety Data Sheet (SDS) tracking and waste manifesting.
CAS Number 39810-46-3[2]Primary identifier for regulatory compliance and inventory management.
Molecular Formula C10H9NO2S2Contains two sulfur atoms; dictates the necessity for high-temperature incineration with SOx scrubbers to prevent acid rain precursors.
Molecular Weight 239.31 g/mol Essential for calculating stoichiometric ratios if chemical quenching or neutralization is required prior to disposal.
Physical State Solid (White/Off-white powder)High risk of aerosolization. Mandates handling within a certified Class II biological safety cabinet or chemical fume hood.
Solvent Compatibility Soluble in DMSO, DCM, PyridineDrives liquid waste segregation pathways. Mixing incompatible solvents can lead to exothermic reactions in waste carboys.
Regulatory Framework & Environmental Routing

Under the 3, N-phenylthiophene-2-sulfonamide is not inherently a P- or U-listed waste[3]. However, it must be managed as a characteristic hazardous waste when mixed with F-listed solvents (e.g., dichloromethane) during synthesis or biological assays.

Furthermore, the EPA strongly advises against the landfilling or aqueous flushing of any pharmaceutical intermediates[4]. Landfilling sulfur-containing organics risks the leaching of APIs into groundwater. Therefore, the absolute standard for disposal is high-temperature incineration (>1000°C) at a permitted hazardous waste combustor equipped with flue gas desulfurization (scrubbing) technology.

WasteRouting Start N-Phenylthiophene-2-sulfonamide Waste Generation Solid Solid Waste (Powder, PPE, Consumables) Start->Solid Liquid Liquid Waste (Reaction Mixtures, Assays) Start->Liquid Incineration High-Temperature Incineration (with SOx Scrubbers) Solid->Incineration Halogenated Halogenated Stream (e.g., DCM, Chloroform) Liquid->Halogenated Contains Halogens NonHalogenated Non-Halogenated Stream (e.g., DMSO, Pyridine) Liquid->NonHalogenated No Halogens Halogenated->Incineration NonHalogenated->Incineration

Decision tree for routing N-Phenylthiophene-2-sulfonamide waste streams to compliant incineration.

Standard Operating Procedure: Laboratory Waste Consolidation

To ensure a self-validating safety system, personnel must follow this step-by-step methodology for routine waste disposal.

Step 1: Hazard Verification & PPE Selection

  • Action: Don a disposable lab coat, chemical-resistant nitrile gloves (double-gloving recommended), and safety goggles.

  • Causality: Thiophene-2-sulfonic acid derivatives are recognized skin and eye irritants[5]. Double-gloving ensures that if the outer glove is contaminated with a permeating solvent (like DCM), it can be immediately discarded without exposing the skin.

Step 2: Solvent-Based Liquid Segregation

  • Action: Separate liquid waste into "Halogenated" and "Non-Halogenated" high-density polyethylene (HDPE) carboys.

  • Causality: N-phenylthiophene-2-sulfonamide is frequently synthesized using dichloromethane (DCM). Halogenated solvents require specialized incineration to prevent the formation of highly toxic dioxins and furans. Mixing non-halogenated waste (like DMSO) into a halogenated stream unnecessarily increases disposal costs and environmental burden.

Step 3: Solid Waste Packaging

  • Action: Place all contaminated consumables (pipette tips, weighing boats, empty vials) into a puncture-resistant, poly-lined solid waste container.

  • Causality: Residual API powder can easily aerosolize. A sealed, poly-lined container prevents fugitive dust emissions during transport to the facility's central waste accumulation area.

Step 4: RCRA Manifesting

  • Action: Label the waste container with the exact chemical constituents (e.g., "Hazardous Waste: N-Phenylthiophene-2-sulfonamide, Dichloromethane, 50/50%"). Do not use abbreviations.

  • Causality: Accurate manifesting is a federal RCRA requirement[3]. It ensures that the downstream disposal facility applies the correct incineration profile and scrubber settings for sulfur-containing compounds.

Spill Response & Decontamination Protocol

In the event of an accidental release of N-phenylthiophene-2-sulfonamide powder, immediate and calculated action is required.

Step 1: Containment and Isolation

  • Action: Evacuate non-essential personnel from the immediate area. If the spill occurs outside a fume hood, don an N95 or P100 particulate respirator.

  • Causality: The primary acute hazard of this compound is respiratory irritation from inhaled particulates.

Step 2: Wet-Wiping Recovery

  • Action: Cover the spilled powder with paper towels. Gently apply a compatible solvent (e.g., Isopropanol or a 5% detergent-water solution) over the towels to dampen the powder. Carefully wipe up the material and place it in a solid hazardous waste container.

  • Causality: Never use a brush or dry sweep. Dry sweeping aerosolizes the fine API powder, creating a severe inhalation hazard and spreading contamination across the laboratory. Wet-wiping solubilizes and traps the organic residue.

Step 3: Chemical Decontamination (Crucial Warning)

  • Action: Wash the affected surface with a mild detergent and water, followed by an isopropanol wipe-down. Do NOT use bleach (sodium hypochlorite).

  • Causality: Sulfonamides contain nitrogen groups that can react with hypochlorite to form hazardous, volatile N-chloro compounds. Isopropanol effectively cleans the surface without risking toxic by-product formation.

References
  • 39810-46-3 | N-Phenylthiophene-2-sulfonamide - AiFChem. AiFChem.
  • Thiophene-2-sulfonic acid | 79-84-5 - Benchchem. Benchchem.
  • Structure Activity Relationship Studies of a Novel Series of Anthrax Lethal Factor Inhibitors. National Institutes of Health (NIH).
  • Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency (EPA).
  • Collection and Disposal of Unwanted Household Pharmaceuticals. US Environmental Protection Agency (EPA).

Sources

Handling

Personal protective equipment for handling N-Phenylthiophene-2-sulfonamide

Advanced Laboratory Safety and Handling Guide: N-Phenylthiophene-2-sulfonamide As a Senior Application Scientist, I recognize that true experimental success relies on uncompromising safety and precise operational executi...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety and Handling Guide: N-Phenylthiophene-2-sulfonamide

As a Senior Application Scientist, I recognize that true experimental success relies on uncompromising safety and precise operational execution. N-Phenylthiophene-2-sulfonamide (CAS: 39810-46-3) is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of bioactive compounds and advanced methodologies such as silver-catalyzed radical arylphosphorylation for generating 3-phosphonoalkyl indolines[1].

However, as a solid thiophene sulfonamide derivative, it presents specific handling challenges related to its particulate nature and potential for dermal and respiratory irritation[2]. This guide moves beyond standard Safety Data Sheets (SDS) to provide a comprehensive, self-validating operational framework, ensuring you can handle this compound safely and effectively.

Mechanistic Hazard Assessment & Causality

Understanding the chemical behavior of N-Phenylthiophene-2-sulfonamide is essential for selecting the correct Personal Protective Equipment (PPE) and engineering controls.

  • Particulate Aerosolization: As a finely milled solid powder, this compound is highly susceptible to static charge. Uncontrolled transfer can lead to aerosolization, presenting an inhalation hazard (STOT SE 3). This necessitates anti-static handling techniques and respiratory protection if handled outside of a fume hood.

  • Dermal Sensitization & Carrier Solvents: While the solid form causes moderate skin irritation, the risk profile changes drastically when dissolved. In drug development, this compound is often prepared as a stock solution in Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM)[1]. DMSO acts as a transdermal carrier, meaning any dissolved N-Phenylthiophene-2-sulfonamide that contacts the skin will be rapidly transported into the bloodstream. Therefore, PPE must be dictated by the solvent, not just the solute.

Quantitative PPE & Solvent Compatibility Matrix

To ensure absolute barrier integrity, consult the following quantitative data before beginning operations. Standard nitrile gloves are sufficient for the solid powder but fail rapidly when exposed to common organic solvents used with this compound.

Phase / Carrier SolventPrimary Hazard MechanismRecommended Glove MaterialMinimum ThicknessBreakthrough Time
Solid Powder Dust Inhalation, Dermal Irritation[2]Nitrile0.11 mm> 480 min
DMSO Solution Carrier-mediated transdermal transportButyl Rubber0.30 mm> 480 min
DCM Solution Rapid solvent penetration & degradationPE/EVAL (Silver Shield)0.07 mm> 240 min

Operational Workflow

The following logic tree dictates the safe handling workflow. The decision node regarding solvent selection is critical, as it directly influences the required PPE upgrade.

Workflow A Pre-Operation Check B Fume Hood >100 FPM? A->B B->A No (Fix Draft) C Don Base PPE (Nitrile, Goggles) B->C Yes D Anti-Static Weighing C->D E Solvent Selection D->E F Upgrade Gloves (Butyl / PE-EVAL) E->F DCM / DMSO G Reaction Assembly E->G Aqueous F->G

Fig 1. Safe handling workflow for N-Phenylthiophene-2-sulfonamide from weighing to assembly.

Self-Validating Protocol: Preparation of 0.1 M Stock Solution

This procedure incorporates built-in validation checks to ensure safety and precision during the preparation of a DMSO stock solution for biological assays or synthetic reactions.

  • Step 1: Engineering Control Verification

    • Action: Activate the chemical fume hood and verify the digital monitor reads a face velocity between 80–120 feet per minute (FPM).

    • Validation Check: Tape a 2-inch strip of Kimwipe to the bottom of the sash. It should pull steadily inward without violent fluttering. If it hangs straight down, do not proceed.

  • Step 2: Static Mitigation & Weighing

    • Action: Don base PPE (tightly fitting safety goggles, lab coat, 0.11 mm nitrile gloves)[2]. Wipe the stainless-steel spatula and polystyrene weigh boat with an anti-static, zero-charge wipe.

    • Causality: Thiophene sulfonamides hold static charge, which can cause the powder to repel from the spatula, leading to inaccurate weights and contamination of the balance area.

    • Validation Check: Transfer a test micro-scoop of the powder. It should fall freely into the boat without clinging to the vertical walls.

  • Step 3: Solvent Addition (High-Risk Step)

    • Action: Transfer the weighed solid (CAS: 39810-46-3)[3] into a borosilicate glass vial. Upgrade to 0.30 mm Butyl Rubber gloves over your nitrile base layer. Add anhydrous DMSO using a calibrated positive-displacement pipette.

    • Causality: DMSO rapidly permeates standard nitrile. The double-gloving technique ensures that if the outer butyl glove is compromised, the inner nitrile glove provides a brief window to safely remove the PPE without dermal exposure.

  • Step 4: Dissolution Verification

    • Action: Cap the vial tightly and vortex for 30 seconds.

    • Validation Check: Hold the vial up to a light source. The solution must be perfectly clear. Any visible micro-particulates indicate incomplete dissolution, which will skew downstream assay concentrations and pose a hidden exposure risk during cleanup.

Spill Response & Disposal Plan

Spill response for N-Phenylthiophene-2-sulfonamide depends entirely on its physical state at the time of the spill.

SpillResponse S1 Spill Detected S2 Assess State S1->S2 S3 Solid Powder Spill S2->S3 S4 Solution Spill S2->S4 S5 HEPA Vacuum / Wet Wipe S3->S5 S6 Inert Absorbent S4->S6 S7 Hazardous Waste Bag S5->S7 S6->S7 S8 Label & Dispose S7->S8

Fig 2. Step-by-step spill response protocol based on the physical state of the chemical.

  • Solid Spills: Do not sweep. Sweeping aerosolizes the sulfonamide dust. Use a HEPA-filtered vacuum or cover the powder with wet paper towels (using water or a mild surfactant) to suppress dust before wiping it up.

  • Liquid Spills (DMSO/DCM): Immediately evacuate the immediate area to allow fumes to clear. Cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite).

  • Disposal: All contaminated materials, including PPE and absorbent materials, must be placed in a clearly labeled, sealable hazardous waste bag. Dispose of waste materials in accordance with local, state, and federal regulations for halogenated/sulfur-containing organic waste[2].

References

  • Title: Silver-Catalyzed Radical Arylphosphorylation of Unactivated Alkenes: Synthesis of 3-Phosphonoalkyl Indolines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Sources

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